Diacerein
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045636 | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13739-02-1, 112118-18-0 | |
| Record name | Diacerein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacerein [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacerein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13739-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacerein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACEREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diacerein's Core Mechanism of Action: A Technical Deep Dive into IL-1β Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), exerts its therapeutic effects primarily through the intricate inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This technical guide delineates the multifaceted mechanism of action by which this compound and its active metabolite, rhein, modulate the IL-1β signaling cascade. This document provides an in-depth exploration of the molecular interactions, summaries of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Central Role of IL-1β in Inflammatory Pathologies
Interleukin-1β is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of a spectrum of inflammatory diseases, most notably osteoarthritis.[1] In the context of joint diseases, IL-1β is a key mediator of cartilage degradation, synovial inflammation, and subchondral bone remodeling.[2] It stimulates the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade the extracellular matrix of cartilage.[3][4] Furthermore, IL-1β perpetuates the inflammatory cycle by inducing its own synthesis and that of other pro-inflammatory mediators.[5] Consequently, the inhibition of the IL-1β signaling pathway represents a primary therapeutic target for diseases like osteoarthritis. This compound, an anthraquinone derivative, has emerged as a significant therapeutic agent due to its targeted inhibition of this critical cytokine.
The Multi-pronged Attack of this compound and Rhein on the IL-1β System
This compound is a prodrug that is completely converted to its active metabolite, rhein, before reaching systemic circulation. Rhein is responsible for the majority of the pharmacological activity of this compound. The inhibitory action of this compound/rhein on the IL-1β system is not a single event but a cascade of interventions at multiple levels of the signaling pathway.
Inhibition of IL-1β Production and Activation
A primary mechanism of this compound and rhein is the reduction of active IL-1β levels. This is achieved through the inhibition of the Interleukin-1 Converting Enzyme (ICE), also known as caspase-1. Caspase-1 is the enzyme responsible for cleaving the inactive precursor, pro-IL-1β, into its biologically active form. By inhibiting caspase-1, rhein effectively curtails the production of mature, secreted IL-1β.
Furthermore, this compound has been shown to downregulate the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 in response to cellular stress and damage. This modulation of the NLRP3/caspase-1/IL-1β pathway is a critical upstream regulatory point for this compound's anti-inflammatory effects.
Modulation of IL-1 Receptor and Downstream Signaling
Beyond inhibiting IL-1β production, this compound and rhein also interfere with the ability of IL-1β to elicit a cellular response. They have been shown to decrease the number of IL-1 receptors on the surface of chondrocytes. This reduction in receptor density diminishes the cell's sensitivity to IL-1β, even in the presence of the cytokine.
Upon binding to its receptor, IL-1β triggers a cascade of intracellular signaling events, prominently involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Both NF-κB and MAPK pathways are critical for the transcription of genes encoding inflammatory mediators, including IL-1β itself, TNF-α, and MMPs. Rhein has been demonstrated to inhibit the IL-1β-induced activation of NF-κB, thereby suppressing the expression of these pro-inflammatory genes. It also modulates the MAPK signaling cascade, further dampening the inflammatory response.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and clinical studies, illustrating the efficacy of this compound and rhein in inhibiting IL-1β and related inflammatory markers.
Table 1: In Vitro Inhibition of IL-1β and Related Molecules by this compound and Rhein
| Cell Type/Tissue | Stimulus | Drug & Concentration | Target Molecule | % Inhibition / Effect | Reference |
| Human Osteoarthritic Cartilage | - | This compound | ICE (Caspase-1) Production | 31% reduction (p<0.04) | |
| Human Osteoarthritic Cartilage | - | Rhein | ICE (Caspase-1) Production | 50% reduction (p<0.02) | |
| Human PBMCs | SARS-CoV-2 | Rhein | IL-1β Secretion | Significant reduction (p<0.05) | |
| Human PBMCs | - | Rhein | Caspase-1 Activity | Modest direct reduction (-18% ± 3%) | |
| Human OA Synovial Tissue & Cartilage | LPS (1 µg/ml) | This compound (10⁻⁷-10⁻⁵ M) | IL-1β Production | Significant inhibition | |
| Human OA Synovial Tissue & Cartilage | LPS (1 µg/ml) | Rhein (10⁻⁷-10⁻⁵ M) | IL-1β Production | Significant inhibition |
Table 2: Clinical Trial Data on the Effect of this compound on Inflammatory Markers
| Study Population | Treatment | Duration | Biomarker | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value | Reference |
| Drug-Naïve Type 2 Diabetes Patients | This compound (50-100 mg/day) | 2 months | IL-1β (pg/mL) | 1.8 ± 0.5 | 1.4 ± 0.4 | < 0.01 | |
| Drug-Naïve Type 2 Diabetes Patients | This compound (50-100 mg/day) | 2 months | TNF-α (pg/mL) | 3.9 ± 1.0 | 3.1 ± 0.9 | < 0.01 | |
| COVID-19 Patients | This compound | 10 days | Plasma NLRP3 | - | Lower area under the curve vs. placebo | < 0.05 | |
| COVID-19 Patients | This compound | 10 days | Plasma Caspase-1 | - | Lower area under the curve vs. placebo | < 0.05 |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in studies investigating the mechanism of action of this compound.
Chondrocyte Culture and IL-1β Stimulation
-
Cell Isolation and Culture: Primary human or animal chondrocytes are isolated from articular cartilage by enzymatic digestion. The cells are then cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
Inflammatory Stimulation: To mimic the inflammatory conditions of osteoarthritis, cultured chondrocytes are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) or recombinant IL-1β. The concentration of the stimulus and the duration of exposure are optimized to induce a measurable inflammatory response.
Measurement of IL-1β and Other Cytokines (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines like IL-1β in cell culture supernatants or biological fluids.
-
Procedure: A specific capture antibody for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.
Caspase-1 Activity Assay
-
Principle: Caspase-1 activity is typically measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate for caspase-1.
-
Procedure: Cell lysates are incubated with a caspase-1-specific substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.
Western Blot Analysis for Signaling Proteins (NF-κB and MAPK pathways)
-
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is crucial for assessing the activation state of signaling proteins, often by detecting their phosphorylation.
-
Procedure:
-
Protein Extraction: Cells are lysed to release their proteins.
-
SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated p65 for NF-κB activation or phosphorylated ERK for MAPK activation), followed by a secondary antibody conjugated to an enzyme that generates a detectable signal.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's multi-target inhibition of the IL-1β signaling pathway.
Caption: Workflow for measuring IL-1β inhibition by this compound using ELISA.
Caption: General workflow for Western blot analysis of signaling proteins.
Conclusion
The mechanism of action of this compound in the inhibition of IL-1β is a sophisticated and multi-faceted process. By targeting key components of the IL-1β signaling pathway, from the initial activation of the cytokine to its downstream cellular effects, this compound and its active metabolite rhein effectively mitigate the inflammatory cascade that drives cartilage degradation in osteoarthritis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of anti-inflammatory therapeutics. The continued elucidation of these mechanisms will be pivotal in optimizing the clinical use of this compound and in the discovery of novel therapeutic agents targeting the IL-1β pathway.
References
- 1. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical pathways affected by diacerein
An In-depth Technical Guide to the Biochemical Pathways Affected by Diacerein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that distinguishes itself from non-steroidal anti-inflammatory drugs (NSAIDs) through a unique mechanism of action that does not involve the inhibition of prostaglandin synthesis[1][2]. Its therapeutic effects are primarily attributed to its active metabolite, rhein[3]. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound and rhein. It delves into the molecular interactions, signaling cascades, and cellular responses that underpin its anti-inflammatory, anti-catabolic, and pro-anabolic properties, with a focus on its role in inhibiting the interleukin-1β (IL-1β) signaling axis, a key mediator in the pathophysiology of osteoarthritis.
Core Mechanism of Action: Inhibition of the Interleukin-1β (IL-1β) Axis
The primary and most well-documented mechanism of this compound is the comprehensive inhibition of the IL-1β system, a pivotal cytokine in the inflammatory and degenerative processes of osteoarthritis[4][5]. This compound and its active metabolite rhein interfere with this system at multiple levels:
-
Inhibition of IL-1 Converting Enzyme (ICE/Caspase-1): IL-1β is produced as an inactive precursor (pro-IL-1β) that requires cleavage by the IL-1 converting enzyme (ICE), also known as caspase-1, to become biologically active. This compound and rhein have been shown to markedly decrease the production and activity of ICE in human osteoarthritic cartilage, thereby reducing the maturation and secretion of active IL-1β.
-
Reduction of IL-1 Receptor Density: The biological effects of IL-1β are mediated by its binding to specific cell surface receptors, primarily the type I IL-1 receptor (IL-1RI). Studies on osteoarthritic chondrocytes have revealed that treatment with this compound significantly reduces the number of IL-1 receptors on the cell surface, thus diminishing the cell's sensitivity to the cytokine.
-
Modulation of IL-1 Receptor Antagonist (IL-1ra): Some evidence suggests that this compound can indirectly increase the production of IL-1ra, an endogenous inhibitor that competes with IL-1β for receptor binding, further dampening the pro-inflammatory signal.
The multi-level inhibition of the IL-1β pathway is a cornerstone of this compound's therapeutic effect, leading to the downstream modulation of numerous inflammatory and catabolic cascades.
Caption: this compound's multi-level inhibition of the IL-1β signaling pathway.
Modulation of Downstream Inflammatory Signaling
By targeting the IL-1β axis, this compound effectively suppresses key downstream signaling pathways that propagate inflammation and cartilage degradation.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcription factor for pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by IL-1β, a signaling cascade leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and catabolic enzymes. This compound has been shown to inhibit the IL-1β-induced activation and nuclear translocation of NF-κB in various articular cells. This inhibition is a critical mechanism for its broad anti-inflammatory effects and has also been observed in models of pulmonary fibrosis and hepatotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Recent insight into pharmacological activities and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. trbchemedica.com [trbchemedica.com]
- 5. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Diacerein from Aloin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing diacerein, a symptomatic slow-acting drug for osteoarthritis, using aloin as a precursor. The document details both the traditional chromium-based oxidation route and the more contemporary, chromium-free methods. It includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic workflows and the relevant biological signaling pathway of this compound.
Introduction
This compound (4,5-bis(acetyloxy)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid) is a derivative of anthraquinone. Its synthesis primarily originates from aloin, a natural C-glycoside found in the aloe plant.[1] The conversion of aloin to this compound involves a multi-step chemical process, for which various methods have been developed to enhance yield, purity, and safety, notably by avoiding toxic heavy metals like chromium.[2][3]
Synthetic Pathways
There are two primary routes for the synthesis of this compound from aloin: a traditional method involving chromium oxidation and a more modern, chromium-free approach.
Chromium-Free Synthesis Route
This pathway is increasingly preferred due to the environmental and health concerns associated with chromium.[4] It involves a three-step process:
-
Oxidation of Aloin to Aloe-emodin: The C-glycosidic bond in aloin is cleaved through oxidative hydrolysis to yield aloe-emodin.
-
Oxidation of Aloe-emodin to Rhein: The hydroxymethyl group of aloe-emodin is oxidized to a carboxylic acid to form rhein.
-
Acetylation of Rhein to this compound: The hydroxyl groups of rhein are acetylated to produce the final product, this compound.
Traditional Chromium-Based Synthesis Route
This older method involves the direct oxidation of an acetylated aloin intermediate using a chromium reagent.
-
Acetylation of Aloin to Acetylbarbaloin: The hydroxyl groups of aloin are first protected by acetylation.
-
Oxidation of Acetylbarbaloin to this compound: The acetylated intermediate is then oxidized using a chromium-based oxidizing agent to yield crude this compound.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments in both synthetic routes.
Chromium-Free Synthesis
Step 1: Oxidation of Aloin to Aloe-Emodin
-
Reagents: Crude Aloin (e.g., 39% purity), Ethylene Glycol, Nitric Acid (HNO₃), Oxygen gas.
-
Procedure:
-
Dissolve crude aloin (e.g., 72 g) in ethylene glycol (250 ml) in a one-liter reactor.
-
Heat the solution to 120°C under a nitrogen atmosphere.
-
Slowly add a solution of nitric acid (e.g., 7.58 g) diluted in ethylene glycol (50 ml) over 20 minutes.
-
Introduce oxygen gas at a flow rate of 4 L/min into the reaction mixture.
-
Maintain the reaction at 120°C for approximately 6 hours, monitoring the conversion to aloe-emodin by HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aloe-emodin using an organic solvent such as toluene or dichloromethane.
-
Evaporate the solvent and purify the crude aloe-emodin by precipitation in ethanol to achieve a purity of 95-98%.
-
Step 2: Oxidation of Aloe-Emodin to Rhein
-
Reagents: Aloe-emodin, Sulfuric Acid (H₂SO₄), Boric Acid (H₃BO₃), Sodium Nitrite (NaNO₂).
-
Procedure:
-
Prepare the oxidizing medium by dissolving sodium nitrite (2.55 g) and boric acid (3.88 g) in sulfuric acid (12 ml).
-
Heat the oxidizing medium to 110-130°C.
-
Add aloe-emodin to the heated solution and maintain the reaction for 2 to 4 hours.
-
After the reaction is complete, pour the mixture into distilled water at 2°C to precipitate the rhein.
-
Filter the precipitate, wash with cold distilled water, and dry to obtain rhein with a purity of 90-95%.
-
Step 3: Acetylation of Rhein to this compound
-
Reagents: Rhein, Acetic Anhydride ((CH₃CO)₂O), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Dissolve purified rhein (1 g) in acetic anhydride (7.2 ml).
-
Cool the solution to 0°C and carefully add sulfuric acid (0.72 ml).
-
Warm the reaction mixture to 30°C and maintain for 4-5 hours.
-
Pour the reaction mixture into distilled water at 4°C to precipitate this compound.
-
Filter the solid, wash with distilled water, and dry.
-
Recrystallize the this compound from ethanol to obtain a product with a purity of over 98%.
-
Traditional Chromium-Based Synthesis
Step 1 & 2: Acetylation of Aloin and Oxidation to this compound
-
Reagents: Aloin, Acetic Anhydride, Sodium Acetate, Chromic Anhydride (CrO₃), Glacial Acetic Acid.
-
Procedure:
-
Acetylate aloin by reacting it with acetic anhydride in the presence of sodium acetate. The reaction is typically carried out at an elevated temperature, such as the boiling point of the reaction mixture.
-
Without isolating the acetylated intermediate, the reaction mixture is cooled to a temperature between 20°C and 70°C.
-
Slowly add a solution of chromic anhydride in glacial acetic acid. The molar ratio of chromic anhydride to starting aloin is typically between 7:1 and 9:1.
-
Maintain the reaction temperature for several hours (e.g., 3 hours at 60-70°C).
-
Cool the mixture to 20-25°C and allow it to stand for at least 6 hours to precipitate the crude this compound.
-
Filter the crude product, wash with aqueous acetic acid, and then with water.
-
The crude this compound requires extensive purification to remove chromium residues and by-products.
-
Quantitative Data
The following tables summarize the quantitative data for the chromium-free synthesis of this compound.
| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Conversion/Yield (%) | Product Purity (%) | Reference |
| Aloin to Aloe-Emodin | Crude Aloin | O₂, HNO₃, Ethylene Glycol | 120 | 6 | 61 (conversion) | 95-98 | |
| Aloe-Emodin to Rhein | Aloe-Emodin | NaNO₂, H₃BO₃, H₂SO₄ | 110-130 | 2-4 | 90-95 (yield) | 90-95 | |
| Rhein to this compound | Rhein | Acetic Anhydride, H₂SO₄ | 30 | 4-5 | >90 (yield) | >98 |
Visualizations
Experimental Workflow Diagrams
Caption: Chromium-Free Synthesis Workflow.
Caption: Traditional Synthesis Workflow.
Signaling Pathway of this compound
This compound's therapeutic effects in osteoarthritis are primarily mediated by its active metabolite, rhein, which inhibits the pro-inflammatory cytokine interleukin-1β (IL-1β).
Caption: this compound's Inhibition of the IL-1β Pathway.
Conclusion
The synthesis of this compound from aloin can be achieved through multiple pathways. While the traditional chromium-based method is effective, the chromium-free route offers a safer and more environmentally friendly alternative, producing high-purity this compound. The choice of synthetic route will depend on the specific requirements of the research or manufacturing setting, including considerations of cost, safety, and regulatory compliance. Understanding the underlying signaling pathways of this compound's action is also crucial for its development and application in treating osteoarthritis.
References
Greener Synthetic Approaches for Diacerein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacerein, a symptomatic slow-acting drug for osteoarthritis, has traditionally been synthesized using methods that employ hazardous reagents, most notably hexavalent chromium compounds. Growing environmental concerns and stricter regulatory standards have necessitated the development of greener, more sustainable synthetic routes. This technical guide provides an in-depth overview of modern, eco-friendly methods for the synthesis of this compound. It details alternative oxidation and acylation strategies that significantly reduce environmental impact while maintaining or improving product yield and purity. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of synthetic workflows and the drug's primary signaling pathway to aid researchers in the adoption of these advanced, greener methodologies.
Introduction
This compound (4,5-diacetyloxy-9,10-dioxo-anthracene-2-carboxylic acid) is an anthraquinone derivative used in the management of osteoarthritis.[1][2] Its mechanism of action is primarily through the inhibition of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), a key mediator in the degradation of cartilage.[2][3] Conventional synthesis of this compound often starts from aloe-emodin, a natural product, and involves a critical oxidation step. Historically, this has been achieved using strong, toxic oxidizing agents like chromic anhydride, which pose significant environmental and health risks due to chromium residues in the final product and waste streams.[4]
The principles of green chemistry—which encourage the use of less hazardous materials, safer solvents, and more efficient processes—have driven innovation in the synthesis of active pharmaceutical ingredients (APIs) like this compound. This guide focuses on several promising greener alternatives that replace harsh chromium-based oxidants and other problematic reagents.
Greener Synthetic Strategies
Several innovative approaches have been developed to circumvent the environmental drawbacks of traditional this compound synthesis. These methods focus on alternative, chromium-free oxidation systems and more benign acylation reagents.
Chromium-Free Oxidation of Aloe-Emodin Derivatives
The core of greener this compound synthesis lies in replacing the hazardous chromium oxidation step. The primary starting material for these syntheses is typically aloe-emodin. The key transformation is the oxidation of the hydroxymethyl group at the C-3 position to a carboxylic acid.
This method employs a two-stage oxidation process starting from aloe-emodin. First, the hydroxymethyl group of aloe-emodin is oxidized to an aldehyde (rhein aldehyde) using the hypervalent iodine reagent 2-Iodoxybenzoic acid (IBX), a milder and less toxic oxidant than chromium compounds. The intermediate rhein aldehyde is then acylated, followed by a second oxidation using sodium chlorite to yield this compound. This process is not only more environmentally friendly but also reduces production costs by avoiding the use of large quantities of harsh oxidants and solvents.
Experimental Protocol: IBX and Sodium Chlorite Oxidation
-
Step 1: Oxidation of Aloe-emodin to Rhein Aldehyde
-
Add 2 kg of N-methylpyrrolidone (NMP) and 200g of aloe-emodin to a suitable reaction vessel.
-
Heat the mixture to 70°C.
-
Add 230g of 2-Iodoxybenzoic acid (IBX).
-
Stir the reaction mixture and maintain the temperature at 70°C for 2 hours.
-
After the reaction, wash the mixture, drain the solvent, and dry the product under vacuum at 80°C for 12 hours to obtain rhein aldehyde.
-
-
Step 2: Acylation of Rhein Aldehyde
-
(Protocol details for this specific acylation step are proprietary to the patent but would typically involve reacting the rhein aldehyde with an acetylating agent like acetic anhydride in the presence of a base or catalyst.)
-
-
Step 3: Oxidation of Diacetyl Rhein Aldehyde to this compound
-
The diacetylated intermediate is oxidized using sodium chlorite in the presence of sodium dihydrogen phosphate.
-
The reaction is typically carried out at a temperature between 10-50°C.
-
The resulting crude this compound is then purified by recrystallization from a solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), dimethylsulfoxide (DMSO), or ethanol.
-
This sophisticated, multi-step process avoids chromium by using a catalytic amount of the stable radical 2,2,6,6-tetramethyl-1-piperidinyl-oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium chlorite. The synthesis begins by protecting the phenolic hydroxyl groups of aloe-emodin, typically through benzylation. The protected aloe-emodin is then oxidized, followed by deprotection and acetylation to yield the final product. This method offers high purity and yield while completely eliminating chromium.
Experimental Protocol: TEMPO-Catalyzed Radical Oxidation
-
Step 1: Preparation of 1,8-dibenzyloxy-3-(hydroxymethyl)anthraquinone (Dibenzyl Aloe-Emodin)
-
Dissolve 270 g (1 mole) of aloe-emodin in 3500 ml of DMF at 60°C.
-
Add 483 g (3.5 moles) of potassium carbonate, 16 g (0.1 moles) of potassium iodide, and 16 g (0.05 moles) of tetrabutylammonium bromide.
-
Heat the reaction mixture to 80°C for 1 hour.
-
Cool to 50°C and add 443 g (3.5 moles) of benzyl chloride dropwise over approximately one hour.
-
Return the mixture to 80°C and stir for 45-60 minutes.
-
Cool to 50°C, add 200 ml of methanol, and then cool to 20-25°C.
-
Filter to remove inorganic salts and process the filtrate to isolate the product. The crude product is dried to provide dibenzyl aloe-emodin.
-
-
Step 2: Oxidation to 1,8-dibenzyloxyanthraquinone-3-carboxylic acid
-
Create a suspension of 333 g (0.74 moles) of dibenzyl aloe-emodin in 1660 ml of acetonitrile.
-
Add 10 g (0.06 moles) of TEMPO and 1160 ml of an aqueous phosphate buffer solution.
-
Heat the mixture to 35°C.
-
Add a solution of 167 g (1.5 moles) of 80% sodium chlorite in 513 ml of water dropwise over 40-50 minutes, maintaining the temperature between 35-40°C.
-
Add 20 ml of aqueous sodium hypochlorite (10-12%) and heat the reaction to 60-65°C for three hours.
-
Cool to room temperature, add 1400 ml of water, and adjust the pH to 2.8-3.2 with 85% phosphoric acid.
-
Filter the resulting solid, wash with water, and dry to obtain the carboxylic acid intermediate.
-
-
Step 3: Conversion to this compound
-
The dibenzyl intermediate is converted to this compound in a single step by treatment with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous iron trichloride.
-
The crude this compound is then purified by known techniques.
-
An exceptionally green approach involves the use of molecular oxygen from the air as the primary oxidant. This process converts aloe-emodin to rheinal, a key intermediate, in the presence of a catalyst. Catalysts such as vanadyl acetylacetonate (VO(acac)₂) have proven effective for this transformation. This method minimizes the use of hazardous reagents, with the main byproduct being water.
Experimental Protocol: Catalytic Aerial Oxidation
-
Charge a Parr autoclave reactor with 200 ml of 1,4-Dioxane.
-
Add 3 g of aloe-emodin (85% purity), 0.150 g of VO(acac)₂, and 0.200 g of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Stir the mixture at room temperature for 15 minutes.
-
Purge the reactor with oxygen gas for 5 minutes and then maintain an oxygen pressure of 1 bar.
-
Heat the resulting mixture to 90°C and stir for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove insoluble materials.
-
Pour the filtrate into 1 L of ice-cold water to precipitate the product, rheinal.
Alternative Acylation Methods
The final step in many this compound syntheses is the acetylation of the phenolic hydroxyl groups of rhein. While acetic anhydride is commonly used, greener alternatives are being explored.
This method replaces the controlled and toxic reagent acetic anhydride with acetyl methanesulfonate, which is prepared as a toluene solution. The process involves the acylation of rhein in the presence of N,N-dimethylacetamide (DMAC) and triethylamine (TEA). This approach avoids heavy metals and provides high yield and purity.
Experimental Protocol: Acetyl Methanesulfonate Acylation
-
Add 80g of DMAC and 90.2g of a 30% toluene solution of acetic methanesulfonic anhydride to a 500mL four-neck flask.
-
Add 26.9g of rhein in batches at a temperature of 35°C.
-
Add 30.9g of triethylamine dropwise at 35°C.
-
After the addition is complete, maintain the temperature and stir for 3.5 hours.
-
Filter the reaction mixture via suction, wash, and dry to obtain this compound triethylamine salt.
-
The salt is then dissolved in water, treated with activated carbon, and acidified to a pH of 0.5-4.0 to precipitate the final this compound product.
Chemoenzymatic Synthesis
Biocatalysis offers a highly specific and environmentally friendly route for chemical transformations. A chemoenzymatic approach for this compound synthesis has been developed that utilizes an NADPH-dependent anthrol reductase from the fungus Talaromyces islandicus. This enzyme facilitates the regioselective reductive deoxygenation of anthraquinones. The process can start from emodin, which is a related natural product.
Experimental Protocol: Chemoenzymatic Synthesis
-
(Note: This is a simplified representation of a complex biocatalytic process. The full protocol involves enzyme cloning, expression, and purification.)
-
Step 1: Enzymatic Reduction of Emodin Intermediate
-
The synthesis starts with an emodin derivative which is chemically modified. A key step involves the enzymatic reduction of an anthraquinone intermediate using the purified anthrol reductase enzyme (ARti-2) and a cofactor (NADPH). The reaction is typically carried out in a buffered aqueous solution.
-
-
Step 2: Chemical Conversion to this compound
-
The product from the enzymatic step (a dihydroxyanthracenone derivative) is dissolved in a mixture of acetic acid and acetic anhydride.
-
A solution of chromium trioxide dissolved in acetic acid is gradually added. (Note: While this specific literature example still uses chromium for the final oxidation, the initial enzymatic step represents a significant green innovation. Future work could combine this enzymatic step with the greener oxidation methods described above.)
-
The reaction mixture is stirred at 70°C for 24 hours.
-
The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield this compound.
-
Quantitative Data Summary
The following tables summarize the quantitative data reported for the different greener synthesis methods, allowing for a direct comparison of their efficacy.
Table 1: Comparison of Greener this compound Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Key Advantages |
| IBX / NaClO₂ Oxidation | Aloe-emodin | IBX, Sodium Chlorite | 51.6% (overall) | 99.72% (HPLC) | Avoids chromium; reduced solvent use; low genotoxic impurities (<20 ppm total). |
| TEMPO-Catalyzed Oxidation | Aloe-emodin | TEMPO, NaClO₂, Benzyl Chloride | 92% (for final step) | High Purity (<1 ppm Cr, <2 ppm aloe-emodin) | Chromium-free; high purity and yield; industrially feasible. |
| Catalytic Aerial Oxidation | Aloe-emodin | O₂ (air), VO(acac)₂, DABCO | Good (not quantified) | N/A | Uses air as oxidant; minimizes hazardous waste. |
| Acetyl Methanesulfonate Acylation | Rhein | Acetyl Methanesulfonate, TEA | 92.1% - 95.2% | 98.5% - 99.3% (HPLC) | Avoids acetic anhydride; chromium-free; high yield and purity. |
| Chemoenzymatic Synthesis | Emodin Derivative | Anthrol Reductase, CrO₃ | 84% (for final step) | Chromatographically Pure | Highly selective enzymatic step; potential for further green optimization. |
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a generalized greener workflow for the synthesis of this compound starting from aloe-emodin, highlighting the key intermediate steps.
Caption: Generalized greener synthetic pathways to this compound from aloe-emodin.
This compound's Mechanism of Action: IL-1β Signaling Pathway
This compound's therapeutic effect is derived from the inhibitory action of its active metabolite, rhein, on the Interleukin-1β (IL-1β) signaling cascade. This pathway is a critical driver of inflammation and cartilage degradation in osteoarthritis. The diagram below outlines the key points of inhibition.
Caption: Inhibition of the IL-1β signaling pathway by this compound's active metabolite, rhein.
Conclusion
The development of greener synthesis methods for this compound represents a significant advancement in pharmaceutical manufacturing. By replacing hazardous chromium-based oxidants with alternatives like IBX, TEMPO, and catalytic aerial oxidation, and by exploring safer acylating agents, the environmental footprint of this compound production can be substantially reduced. These modern methods not only align with the principles of green chemistry but also offer tangible benefits in terms of operational safety, reduced waste, and potentially lower production costs, all while delivering a final product of high purity. The continued adoption and refinement of these protocols are crucial for the sustainable future of pharmaceutical development.
References
- 1. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. trbchemedica.com [trbchemedica.com]
- 4. researchgate.net [researchgate.net]
Diacerein in Osteoarthritis: A Technical Guide to its Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] At the molecular level, the disease is driven by an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) processes within the joint. A key mediator of this pathology is the pro-inflammatory cytokine Interleukin-1β (IL-1β), which plays a fundamental role in stimulating the production of catabolic enzymes, inhibiting the synthesis of cartilage macromolecules, and promoting chondrocyte apoptosis.[2][3]
Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) of the anthraquinone class.[1] After oral administration, it is completely deacetylated into its active metabolite, rhein.[4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound exerts its therapeutic effects by directly interfering with the IL-1β signaling cascade, thereby addressing a core driver of OA pathogenesis. This technical guide provides an in-depth review of the molecular effects of this compound, presenting quantitative data, experimental methodologies, and visual pathways to elucidate its mechanism of action.
Core Mechanism of Action: Inhibition of the IL-1β Signaling Pathway
This compound and its active metabolite rhein interrupt the IL-1β signaling pathway at multiple levels, effectively reducing its pro-inflammatory and catabolic downstream effects. The primary mechanisms include inhibition of IL-1β activation, reduction of cellular sensitivity to IL-1β, and blockade of intracellular signal transduction.
-
Inhibition of IL-1β Activation: IL-1β is produced as an inactive precursor (pro-IL-1β) that requires cleavage by the IL-1 Converting Enzyme (ICE), also known as caspase-1, to become biologically active. Rhein has been shown to reduce the production of ICE, thereby limiting the amount of active IL-1β released into the extracellular matrix.
-
Reduction of IL-1 Receptor Density: The biological effects of IL-1β are mediated through its binding to the type I IL-1 receptor (IL-1RI). Studies on human OA chondrocytes have demonstrated that this compound and rhein significantly reduce the number of IL-1RI receptors on the cell surface. This decreases the sensitivity of chondrocytes to IL-1β, even in an environment where the cytokine is present.
-
Blockade of Downstream Signaling: Upon binding to its receptor, IL-1β activates intracellular signaling cascades that culminate in the activation of transcription factors responsible for expressing catabolic genes. Rhein has been shown to inhibit two critical pathways:
-
Nuclear Factor-kappa B (NF-κB): Rhein inhibits the IL-1β-induced activation and DNA binding of NF-κB, a master regulator of genes encoding inflammatory cytokines, chemokines, and matrix-degrading enzymes.
-
Mitogen-Activated Protein Kinase (MAPK): Rhein reduces the IL-1β-stimulated phosphorylation of key MAPK pathway components, specifically ERK and JNK. These pathways also play a role in mediating the catabolic effects of IL-1β.
-
The following diagram illustrates the multi-level inhibition of the IL-1β pathway by this compound's active metabolite, rhein.
Downstream Molecular Effects
By inhibiting the IL-1β pathway, this compound orchestrates a shift from a catabolic to a more anabolic state in the articular cartilage.
Anti-Catabolic Effects
This compound significantly reduces the expression and activity of key enzymes and mediators responsible for cartilage degradation and chondrocyte death.
-
Matrix Metalloproteinases (MMPs): Rhein markedly inhibits the IL-1β-induced expression of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3), which are the primary enzymes responsible for degrading the type II collagen framework of cartilage.
-
ADAMTS: Rhein inhibits the expression of ADAMTS-4 and ADAMTS-5, the two main "aggrecanases" that cleave aggrecan, the most abundant proteoglycan in cartilage responsible for its compressive resistance.
-
Nitric Oxide (NO) and Chondrocyte Apoptosis: IL-1β stimulates the production of NO via inducible nitric oxide synthase (iNOS). High levels of NO are cytotoxic and contribute to chondrocyte apoptosis. Rhein significantly decreases iNOS expression and the level of chondrocyte DNA fragmentation. This effect is mediated, in part, through the inhibition of caspase-3, a key executioner of apoptosis.
Pro-Anabolic Effects
This compound also demonstrates pro-anabolic properties by protecting and stimulating the synthesis of essential cartilage matrix components.
-
Collagen and Proteoglycan Synthesis: IL-1β is known to suppress the synthesis of type II collagen and aggrecan. This compound and rhein counteract this inhibitory effect, thereby helping to preserve the cartilage matrix.
-
Stimulation of Growth Factors: The anabolic effect of this compound may be partly mediated by its ability to stimulate the expression of Transforming Growth Factor-β (TGF-β). TGF-β is a potent growth factor that promotes chondrocyte proliferation and the synthesis of matrix components.
Quantitative Summary of Molecular Effects
The following tables summarize the quantitative effects of this compound and its metabolite rhein on key molecular targets in osteoarthritis, as documented in various in-vitro and ex-vivo studies.
Table 1: Anti-Catabolic and Anti-Inflammatory Effects
| Molecular Target | Experimental System | Stimulus | Drug/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| NF-κB DNA Binding | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁵ M Rhein | Markedly reduced NF-κB DNA binding activity. | |
| ERK/JNK Phosphorylation | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Reduced phosphorylation of ERK and JNK. | |
| MMP-1, MMP-3, MMP-13 mRNA | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Markedly inhibited IL-1β-induced expression. | |
| ADAMTS-4 mRNA | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Markedly inhibited IL-1β-induced expression. | |
| MMP-13 Production | Human OA Subchondral Bone | 5 ng/mL IL-1β | 20 µg/mL Rhein | ~50% reduction vs. IL-1β control (p<0.05). | |
| Chondrocyte DNA Fragmentation | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL this compound | Significant reduction (p<0.006) vs. untreated control. | |
| Chondrocyte DNA Fragmentation | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.002) vs. untreated control. | |
| Active Caspase-3 Level | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.0003) vs. untreated control. | |
| iNOS Level | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.009) vs. untreated control. |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | LPS-stimulated RAW264.7 Macrophages | LPS | Rhein (dose-dependent) | Significantly reduced production of all three cytokines. | |
Table 2: Pro-Anabolic Effects
| Molecular Target | Experimental System | Stimulus | Drug/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Collagen Type II (COL2A1) mRNA | Bovine Articular Chondrocytes | None | 10⁻⁵ M Rhein | Significantly increased steady-state mRNA levels. | |
| Aggrecan Core Protein mRNA | Bovine Articular Chondrocytes | None | 10⁻⁵ M Rhein | Significantly increased steady-state mRNA levels. |
| SOX9, COL2A1, ACAN, TGFB1 mRNA | Human Adipose Stem Cells | None (Chondrogenic differentiation) | 10⁻⁵ M this compound | 2.9, 2.2, 2.7, and 2.6-fold increase, respectively (p<0.00). | |
Key Experimental Protocols
The following sections outline generalized methodologies for studying the effects of this compound/rhein on chondrocytes in vitro.
Chondrocyte Isolation and Culture
-
Cartilage Harvest: Articular cartilage is aseptically harvested from a source (e.g., bovine knee joints, human tissue from joint replacement surgery, or experimental animal models).
-
Enzymatic Digestion: Cartilage slices are minced and subjected to sequential enzymatic digestion, typically using pronase followed by collagenase, to release chondrocytes from the extracellular matrix.
-
Cell Culture: Isolated chondrocytes are plated in monolayer culture flasks or in high-density micromass cultures. They are maintained in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For some experiments, cells are cultured under hypoxic conditions (e.g., 3% O₂) to better mimic the in vivo environment.
-
Treatment: Once confluent, cells are serum-starved for 24 hours. They are then pre-treated with this compound or rhein at desired concentrations (e.g., 10⁻⁵ M to 10⁻⁴ M) for a specified period (e.g., 18-24 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically recombinant human IL-1β (e.g., 10 ng/mL), for a duration relevant to the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 24 hours for gene expression).
Analysis of NF-κB Activation by Western Blot
-
Protein Extraction: After treatment and stimulation, cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to create a total cell lysate. For nuclear translocation analysis, cytoplasmic and nuclear fractions are separated.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
The diagram below outlines a typical experimental workflow for these in vitro studies.
Conclusion
The molecular effects of this compound in osteoarthritis are centered on its potent inhibition of the IL-1β signaling pathway. By reducing IL-1β production and sensitivity, and by blocking downstream NF-κB and MAPK signaling, its active metabolite rhein effectively mitigates the core catabolic processes that drive cartilage degradation. It concurrently exhibits pro-anabolic effects by protecting and promoting the synthesis of essential matrix components like collagen and aggrecan. This dual mechanism of action—anti-catabolic and pro-anabolic—distinguishes this compound from traditional NSAIDs and positions it as a disease-modifying agent that targets the underlying pathophysiology of osteoarthritis. The quantitative data and experimental frameworks presented provide a technical basis for further research and development in this area.
References
- 1. scielo.br [scielo.br]
- 2. Rhein, a diacerhein-derived metabolite, modulates the expression of matrix degrading enzymes and the cell proliferation of articular chondrocytes by inhibiting ERK and JNK-AP-1 dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Journey of a Pro-Drug: A Deep Dive into the Pharmacokinetics and Metabolism of Diacerein
For Researchers, Scientists, and Drug Development Professionals
Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), presents a unique pharmacokinetic profile centered around its complete conversion to the active metabolite, rhein. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Absorption and Distribution: From Prodrug to Active Moiety
This compound is administered orally, typically as a 50 mg dose twice daily.[1] It is a prodrug that is entirely converted into its active metabolite, rhein, before reaching systemic circulation.[1][2][3] This conversion occurs through double deacetylation in the gut and liver.[2] As a result, this compound itself is not detected in the plasma.
The bioavailability of rhein following oral administration of this compound is approximately 50-60%. Taking this compound with a standard meal can delay its systemic absorption but is associated with a 25% increase in the total amount of rhein absorbed.
Once in the systemic circulation, rhein is highly bound to plasma proteins, with a binding rate of about 99%. This binding is not saturable, which minimizes the potential for drug-drug interactions that are common with other nonsteroidal anti-inflammatory drugs (NSAIDs). The volume of distribution for rhein is reported to be between 15 and 60 L.
Metabolism: The Transformation of Rhein
Following its formation from this compound, rhein undergoes further metabolism primarily in the liver. It is conjugated to form rhein glucuronide and rhein sulfate. These conjugation reactions facilitate the elimination of the drug from the body.
Excretion: Clearing Rhein and its Metabolites
The elimination of rhein and its metabolites occurs through both renal and fecal routes. In rats, approximately 37% of the administered dose is excreted in the urine and 53% in the feces. In humans, about 20% of rhein is eliminated unchanged by the kidneys, while 60% is eliminated as rhein glucuronide and 20% as rhein sulfate, mainly via the renal route.
The elimination half-life of rhein is approximately 4-10 hours. However, the kinetics of rhein are time-dependent, with nonrenal clearance decreasing with repeated doses. This leads to a moderate increase in the maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life. A steady-state is typically reached by the third administration, with a mean elimination half-life of around 7 to 8 hours.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of rhein after oral administration of this compound.
Table 1: Pharmacokinetic Parameters of Rhein in Healthy Adults
| Parameter | Value | Reference(s) |
| Bioavailability | 50-60% | |
| Tmax (fasted) | 2.61 ± 1.25 h | |
| Tmax (fed) | 3.81 ± 1.29 h | |
| Cmax (fasted) | 4471 ± 936 ng/mL | |
| Cmax (fed) | 3225 ± 755 ng/mL | |
| AUC0-24h (fasted) | 24223 ± 4895 h·ng/mL | |
| AUC0-24h (fed) | 24316 ± 5856 h·ng/mL | |
| AUC0-∞ (fasted) | 24743 ± 5046 h·ng/mL | |
| AUC0-∞ (fed) | 25170 ± 6415 h·ng/mL | |
| Elimination Half-life (t1/2) | 4-10 h | |
| Steady-state t1/2 | ~7-8 h | |
| Protein Binding | ~99% | |
| Volume of Distribution | 15-60 L |
Table 2: Excretion Profile of Rhein and its Metabolites
| Route | Metabolite | Percentage of Excreted Dose | Reference(s) |
| Renal | Rhein | 20% | |
| Renal | Rhein Glucuronide | 60% | |
| Renal | Rhein Sulfate | 20% | |
| Fecal (in rats) | - | 53% |
Special Populations
Renal Insufficiency: Mild-to-severe renal insufficiency (creatinine clearance <2.4 L/h) leads to an accumulation of rhein. This necessitates a 50% reduction in the standard daily dosage of this compound to avoid potential toxicity.
Hepatic Impairment: Mild-to-severe liver cirrhosis (Child-Pugh grade B to C) does not significantly alter the pharmacokinetics of this compound.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of rhein in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation and Extraction
A typical plasma sample preparation protocol involves protein precipitation.
-
To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., emodin, 0.5 µg/mL in methanol).
-
Add 600 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 15,000 rpm for 10 minutes at 10°C.
-
Collect the supernatant for analysis.
HPLC with Fluorescence Detection
-
Chromatographic System: Agilent HPLC 1200 series or equivalent.
-
Column: ODS C18, 5 µm particle size (4.6 mm i.d. x 150 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 6.8) in a ratio of 20:10:70 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 100 µL.
-
Detection: Fluorescence detector with excitation wavelengths set at 440 nm for rhein and 338 nm for the internal standard, and an emission wavelength of 520 nm for both.
LC-MS/MS Analysis
-
Chromatographic System: A suitable LC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACE C18 column or equivalent.
-
Mobile Phase: A gradient of 1.0 mM ammonium acetate and acetonitrile.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for rhein (m/z 283.0 → 238.8) and an appropriate internal standard like emodin (m/z 268.9 → 224.8).
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound are mediated by its active metabolite, rhein, which primarily acts by inhibiting the interleukin-1β (IL-1β) signaling pathway. IL-1β is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis by promoting cartilage degradation and inflammation.
Rhein exerts its effects through several mechanisms:
-
Inhibition of IL-1β Production: Rhein can reduce the production of IL-1 converting enzyme, which is necessary for the activation of IL-1β.
-
Downregulation of IL-1 Receptors: It decreases the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the sensitivity of these cells to IL-1β.
-
Inhibition of Downstream Signaling: Rhein inhibits the IL-1β-induced activation of the nuclear factor-kappa B (NF-κB) and the MEK/ERK signaling pathways. This, in turn, suppresses the expression of pro-inflammatory genes, including those for matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which are responsible for cartilage breakdown.
-
Upregulation of TIMPs: Rhein has been shown to upregulate the production of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1, which further reduces the activity of MMPs.
-
Pro-Anabolic Effects: this compound and rhein can stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially by stimulating the expression of transforming growth factor-β1 (TGF-β1).
Conclusion
This compound's pharmacokinetic profile is characterized by its complete and rapid conversion to the active metabolite rhein. The absorption, distribution, metabolism, and excretion of rhein are well-defined, with key considerations for the influence of food and renal function. The analytical methods for quantifying rhein are robust and sensitive, enabling detailed pharmacokinetic assessments. The mechanism of action, centered on the inhibition of the IL-1β signaling pathway, provides a clear rationale for its therapeutic use in osteoarthritis. This in-depth understanding is critical for researchers and drug development professionals in optimizing the clinical application of this compound and exploring its potential in other inflammatory conditions.
References
Diacerein's Role in Cartilage Matrix Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a slow-acting, symptomatic drug used in the management of osteoarthritis (OA). It belongs to the anthraquinone class of compounds and is a semi-synthetic derivative. Following oral administration, this compound is completely metabolized to its active metabolite, rhein.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action does not involve the inhibition of prostaglandin synthesis.[2] Instead, its therapeutic effects in osteoarthritis are attributed to its ability to modulate the inflammatory and metabolic processes that lead to cartilage degradation.[1][3] This technical guide provides an in-depth overview of this compound's role in cartilage matrix synthesis, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Mechanism of Action: A Dual Approach to Cartilage Homeostasis
The integrity of the articular cartilage is maintained by a delicate balance between anabolic (synthesis) and catabolic (degradation) processes, which are regulated by chondrocytes. In osteoarthritis, this balance is disrupted, leading to a progressive loss of cartilage matrix. This compound, through its active metabolite rhein, intervenes in this process by inhibiting key catabolic pathways and promoting anabolic activities.
Inhibition of Catabolic Pathways
A primary driver of cartilage destruction in osteoarthritis is the pro-inflammatory cytokine interleukin-1β (IL-1β). IL-1β triggers a cascade of events that leads to the breakdown of the extracellular matrix. This compound has been shown to counteract the effects of IL-1β through multiple mechanisms:
-
Inhibition of IL-1β Synthesis and Signaling: this compound and rhein have been demonstrated to inhibit the synthesis of IL-1β in synovial tissue and cartilage. They also reduce the production of IL-1 converting enzyme (ICE), which is necessary for the activation of pro-IL-1β. Furthermore, this compound can decrease the levels of IL-1 receptors on chondrocytes, thereby reducing the cell's sensitivity to this pro-inflammatory cytokine.
-
Downregulation of Matrix-Degrading Enzymes: IL-1β stimulates chondrocytes to produce matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), enzymes that degrade collagen and proteoglycans, the main components of the cartilage matrix. Rhein has been shown to suppress the IL-1α-induced production of several MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, in a dose-dependent manner. This inhibition is associated with a decrease in the steady-state levels of their respective mRNAs. Rhein also downregulates the expression of ADAMTS-4 and ADAMTS-5.
-
Reduction of Nitric Oxide Production: Nitric oxide (NO) is another catabolic factor in osteoarthritis that is potently stimulated by IL-1β. NO contributes to cartilage degradation by reducing the synthesis of matrix macromolecules and increasing MMP activity. Both this compound and rhein have been found to significantly decrease IL-1β-induced NO production in chondrocytes.
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal mediator of the inflammatory response in chondrocytes, and its activation by IL-1β leads to the expression of various catabolic genes. This compound has been shown to inhibit the IL-1β-induced activation of NF-κB.
Promotion of Anabolic Pathways
In addition to its anti-catabolic effects, this compound also exhibits pro-anabolic properties, primarily through its influence on the transforming growth factor-beta (TGF-β) signaling pathway.
-
Stimulation of TGF-β Expression: TGF-β is a key growth factor that stimulates the synthesis of collagen and proteoglycans by chondrocytes. This compound has been found to enhance the expression of TGF-β1 and TGF-β2 in cultured articular chondrocytes, even in the presence of IL-1β. This suggests that this compound can directly promote the anabolic activity of chondrocytes, thereby contributing to the maintenance and potential repair of the cartilage matrix.
-
Increased Synthesis of Matrix Components: By stimulating the TGF-β pathway, this compound promotes the synthesis of essential cartilage matrix components. Studies have shown that this compound and rhein can counteract the inhibitory effect of IL-1β on collagen and proteoglycan synthesis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound and its active metabolite, rhein, on key molecules involved in cartilage matrix synthesis and degradation.
Table 1: Anti-Catabolic Effects of this compound/Rhein
| Factor | Experimental Model | Drug/Concentration | Effect | Reference |
| MMPs | ||||
| proMMP-1, -3, -9, -13 | Rabbit Articular Chondrocytes | Rhein (0.1-30 µM) | Dose-dependent suppression of rhIL-1α-induced production | |
| MMP-13 | Human OA Subchondral Bone | This compound/Rhein (20 µg/mL) | Significant reduction of IL-1β-induced production | |
| Nitric Oxide (NO) | ||||
| NO Production | Rabbit Articular Chondrocytes | Rhein (10 and 30 µM) | Significant inhibition of IL-1α-stimulated production | |
| NO Production | Human OA Chondrocytes | This compound/Rhein (20 µg/mL) | >80% decrease in IL-1β-induced production after 24, 48, and 72 hours | |
| IL-1 System | ||||
| ICE Production | Human OA Cartilage | This compound | 31% reduction (p<0.04) | |
| ICE Production | Human OA Cartilage | Rhein | 50% reduction (p<0.02) | |
| IL-1β Production | Human OA Synovial Tissue & Cartilage | This compound/Rhein (10⁻⁷-10⁻⁵ M) | Significant inhibition of LPS-induced production |
Table 2: Pro-Anabolic Effects of this compound/Rhein
| Factor | Experimental Model | Drug/Concentration | Effect | Reference |
| TGF-β | ||||
| TGF-β1 and TGF-β2 mRNA | Bovine Articular Chondrocytes | This compound (10⁻⁵ M) | Enhanced expression | |
| Matrix Components | ||||
| Proteoglycan Synthesis (³⁵S uptake) | Human OA Cartilage | This compound/Rhein (10⁻⁶ M) | Significantly reversed the inhibitory effect of LPS | |
| TIMP-1 Production | Rabbit Articular Chondrocytes | Rhein | Increased production |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cartilage matrix synthesis.
Primary Human Chondrocyte Culture
-
Cell Isolation:
-
Obtain human articular cartilage from femoral condyles and tibial plateaus of donors with no history of joint disease.
-
Aseptically dissect the cartilage, mince it into small pieces, and wash with phosphate-buffered saline (PBS).
-
Perform sequential enzymatic digestion, first with pronase (e.g., 1 mg/mL for 1 hour) and then with collagenase (e.g., type II collagenase at 1 mg/mL for 16-18 hours) in Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Wash the isolated chondrocytes with culture medium and determine cell viability using trypan blue exclusion.
-
-
Cell Culture:
-
Plate the chondrocytes in culture flasks or plates at a density of approximately 1-2 x 10⁴ cells/cm².
-
Culture the cells in DMEM/F-12 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days. Cells are typically used for experiments at passage 1 or 2 to maintain their phenotype.
-
IL-1β Stimulation of Chondrocytes
-
Culture primary human chondrocytes as described above until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours in a medium containing a low percentage of FBS (e.g., 0.5-1%) to synchronize the cell cycle.
-
Pre-incubate the cells with various concentrations of this compound or rhein for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human IL-1β at a concentration typically ranging from 1 to 10 ng/mL for a duration relevant to the endpoint being measured (e.g., 24-72 hours for protein production, shorter times for signaling pathway activation).
-
Collect the conditioned medium for analysis of secreted proteins (e.g., MMPs, NO) and lyse the cells for RNA or protein extraction.
Gene Expression Analysis
-
RNA Isolation:
-
Wash the chondrocyte monolayer with cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and β-mercaptoethanol.
-
Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and by visualizing the integrity of ribosomal RNA bands on an agarose gel.
-
-
RT-qPCR for Aggrecan and Collagen Type II mRNA:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Perform real-time quantitative PCR (qPCR) using a SYBR Green-based detection method or TaqMan probes.
-
Use primers specific for human aggrecan (ACAN) and collagen type II (COL2A1). Example primer sequences can be designed based on published sequences in GenBank.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the 2⁻ΔΔCt method.
-
-
Northern Blot for Collagen Type II mRNA:
-
Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a positively charged nylon membrane by capillary blotting.
-
Cross-link the RNA to the membrane using UV irradiation.
-
Pre-hybridize the membrane in a hybridization buffer containing a blocking agent (e.g., salmon sperm DNA) at a specific temperature (e.g., 42°C).
-
Hybridize the membrane overnight with a labeled cDNA probe specific for collagen type II. The probe can be labeled with ³²P using random priming.
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized bands. The intensity of the bands corresponds to the level of mRNA expression.
-
NF-κB Activation Assay (EMSA)
-
Nuclear Protein Extraction:
-
After treatment with IL-1β and/or this compound, wash the chondrocytes with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing a mild detergent (e.g., NP-40) to release the cytoplasmic contents while keeping the nuclei intact.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford or BCA assay).
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Synthesize and anneal complementary oligonucleotides containing the consensus DNA binding sequence for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded oligonucleotide probe, typically at the 5' end, with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to confirm the identity of the protein in the complex.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography. A "shifted" band indicates the formation of a protein-DNA complex.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vitro studies.
Caption: this compound's inhibition of the IL-1β signaling pathway in chondrocytes.
Caption: Inhibition of NF-κB activation by this compound.
References
Diacerein's Impact on Subchondral Bone Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Subchondral bone remodeling is a critical, yet often overlooked, component in the pathogenesis of osteoarthritis (OA). Emerging evidence highlights the therapeutic potential of diacerein, a slow-acting symptomatic drug for OA, in favorably modulating these aberrant bone alterations. This technical guide provides an in-depth analysis of this compound's effects on subchondral bone remodeling, consolidating findings from in vitro, in vivo, and clinical studies. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers and drug development professionals. This compound, and its active metabolite rhein, have been shown to influence key signaling pathways such as Interleukin-1β (IL-1β), Wnt/β-catenin, and Nuclear Factor-kappa B (NF-κB), thereby impacting both osteoblastic and osteoclastic activities. This guide synthesizes the current understanding of how this compound can mitigate pathological subchondral bone changes in OA.
Introduction: The Role of Subchondral Bone in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and significant changes in the subchondral bone.[1] For a long time, OA was primarily considered a disease of the articular cartilage. However, recent research has established that alterations in the subchondral bone are not merely a consequence of cartilage damage but are actively involved in the initiation and progression of OA.[1] Pathological remodeling of the subchondral bone in OA includes changes in bone turnover, the development of bone marrow lesions, and alterations in bone density, leading to sclerosis in later stages.[2] These changes can compromise the mechanical integrity of the joint and contribute to the progressive degradation of the overlying cartilage. Therefore, therapeutic strategies targeting subchondral bone remodeling present a promising avenue for disease modification in OA.[1]
This compound is an anthraquinone derivative that functions as a symptomatic slow-acting drug in osteoarthritis (SYSADOA).[3] Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine IL-1β and its downstream signaling pathways. Beyond its well-documented effects on cartilage and synovium, this compound has demonstrated a protective role against aberrant subchondral bone remodeling. This guide will delve into the specific molecular and cellular effects of this compound on the subchondral bone.
Molecular Mechanisms of this compound in Subchondral Bone
This compound and its active metabolite, rhein, exert their effects on subchondral bone through the modulation of several key signaling pathways and cellular processes.
Inhibition of the IL-1β Signaling Pathway
Interleukin-1β is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of OA by promoting catabolic processes in both cartilage and bone. This compound has been shown to inhibit the IL-1β system at multiple levels. In subchondral bone, this compound and rhein reduce the IL-1β-induced production of matrix metalloproteinase-13 (MMP-13), a key enzyme responsible for collagen degradation in bone. This inhibitory effect is mediated through the downregulation of the ERK1/2 and p38 MAP kinase signaling pathways.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation and bone formation. Alterations in this pathway have been observed in OA subchondral bone osteoblasts. This compound and rhein have been found to positively impact the Wnt system in human OA subchondral bone osteoblasts by increasing the levels of β-catenin and its nuclear translocation. This effect is likely mediated by a decrease in the expression of Wnt antagonists, Dickkopf-1 (DKK-1) and Dickkopf-2 (DKK-2).
Effects on Osteoblasts and Osteoclasts
This compound directly influences the activity of both osteoblasts and osteoclasts, the primary cells involved in bone remodeling.
-
Osteoclasts: this compound and rhein reduce the activity of key resorptive enzymes in osteoclasts, namely MMP-13 and cathepsin K. They also effectively block the IL-1β-induced differentiation of pre-osteoclasts and the survival of mature osteoclasts. This suggests that this compound can curb the excessive bone resorption seen in OA.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies investigating the effects of this compound and its active metabolite rhein on subchondral bone cells and tissues.
Table 1: In Vitro Effects of this compound/Rhein on Human OA Subchondral Osteoblasts
| Parameter | Drug | Concentration | Effect | p-value | Reference |
| Osteocalcin Release (1,25(OH)2D3-induced) | This compound/Rhein | 5-20 µg/ml | Dose-dependent inhibition | - | |
| uPA Production | Rhein | 20 µg/ml | 69% inhibition | - | |
| uPA Production | This compound | 20 µg/ml | 57% inhibition | - | |
| PAI-1 Level | This compound/Rhein | 5-20 µg/ml | Inhibition (less than uPA) | - | |
| uPA/PAI-1 Ratio | This compound/Rhein | 5-20 µg/ml | ~55% inhibition | - | |
| IL-6 Production | This compound/Rhein | Low conc. | Inhibition | - | |
| β-catenin mRNA Expression | This compound | 5-20 µg/ml | Increased | p≤0.01 | |
| β-catenin mRNA Expression | Rhein | 5-20 µg/ml | Increased | p≤0.014 | |
| β-catenin Nuclear Translocation | This compound | 5-20 µg/ml | Increased | p≤0.04 | |
| DKK-1 mRNA Expression | This compound/Rhein | 5-20 µg/ml | Dose-dependent decrease | p≤0.009 | |
| DKK-2 mRNA Expression | This compound/Rhein | 5-20 µg/ml | Dose-dependent decrease (up to 90%) | p≤0.009 | |
| DKK-1 Protein Level | This compound/Rhein | 5-20 µg/ml | Dose-dependent decrease | p≤0.02 | |
| MMP-13 Production (IL-1β-induced) | This compound/Rhein | - | Dose-dependent reduction | - |
Table 2: In Vitro Effects of this compound/Rhein on Osteoclasts
| Parameter | Drug | Effect | Reference |
| MMP-13 Activity | This compound/Rhein | Significantly reduced | |
| Cathepsin K Activity | This compound/Rhein | Significantly reduced | |
| Osteoclast Differentiation (IL-1β-induced) | This compound/Rhein | Blocked | |
| Mature Osteoclast Survival | This compound/Rhein | Reduced |
Table 3: In Vivo Effects of this compound in Animal Models of OA
| Animal Model | Treatment | Duration | Key Findings on Subchondral Bone | Reference |
| Rabbit (Surgically induced OA) | 1.5 mg/kg/day oral this compound | 8 weeks | Anabolic effect on subchondral trabecular bone in healthy joints. | |
| Ovine (Bilateral lateral meniscectomy) | 25-50 mg/kg/day oral this compound | 9 months | Decreased thickness of subchondral bone in the lesion zone at 3 months (p=0.05). Increased bone mineral density at 9 months (p=0.01). | |
| Rat (Ovariectomized) | 10, 100 mg/kg/day this compound | - | Significantly prevented bone loss. |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the effects of this compound on subchondral bone.
In Vitro Studies with Human OA Subchondral Osteoblasts
-
Cell Culture: Primary human subchondral osteoblast cells are isolated from subchondral bone plates of patients undergoing total knee or hip replacement surgery for OA. The bone is enzymatically digested, and the released cells are cultured in appropriate media (e.g., DMEM with FBS, antibiotics).
-
Treatment: Cultured osteoblasts are treated with therapeutic concentrations of this compound and rhein (typically 5-20 µg/ml) for specified durations (e.g., 20-48 hours).
-
Biochemical Assays:
-
Osteocalcin and IL-6: Levels in the culture medium are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Alkaline Phosphatase Activity: Measured using a colorimetric assay.
-
-
Gene Expression Analysis:
-
mRNA levels of β-catenin, DKK-1, and DKK-2 are determined by quantitative real-time PCR (qRT-PCR).
-
-
Western Blot Analysis:
-
β-catenin nuclear translocation: Nuclear and cytoplasmic protein fractions are separated, and β-catenin levels are determined by Western blotting.
-
Signaling pathways: Phosphorylation status of proteins like ERK1/2 and p38 is assessed by Western blotting using phospho-specific antibodies.
-
In Vitro Studies with Osteoclasts
-
Cell Line: The pre-osteoclastic murine cell line Raw 264.7 is commonly used.
-
Osteoclast Differentiation: Raw 264.7 cells are stimulated with receptor activator of nuclear factor-κB ligand (RANKL) in the presence or absence of this compound/rhein and IL-1β.
-
Quantification of Osteoclasts: Differentiated osteoclasts are identified and quantified by tartrate-resistant acid phosphatase (TRAP) staining.
-
Enzyme Activity Assays: The activity of MMP-13 and cathepsin K in cell lysates or conditioned media is measured using specific bioassays.
-
Cell Survival Assay: The effect of this compound/rhein on the survival of mature osteoclasts is determined using assays that measure apoptosis or cell viability.
In Vivo Animal Models
-
Model Induction: Osteoarthritis is typically induced surgically in animals like rabbits or sheep (e.g., anterior cruciate ligament transection, meniscectomy).
-
Treatment: this compound is administered orally at specified doses and for a defined period.
-
Outcome Measures:
-
Histological Analysis: Joint tissues are harvested, and sections of cartilage and subchondral bone are stained (e.g., Safranin O-Fast Green) to assess morphological changes and cartilage degradation using scoring systems like the Mankin score.
-
Micro-Computed Tomography (micro-CT): Provides three-dimensional analysis of subchondral bone architecture, including bone volume fraction (BV/TV), trabecular thickness, and trabecular separation.
-
Bone Mineral Density (BMD): Measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
Biomarker Analysis: Serum or synovial fluid levels of bone and cartilage turnover markers can be measured.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that this compound has a beneficial effect on subchondral bone remodeling in the context of osteoarthritis. By inhibiting the catabolic effects of IL-1β and positively modulating the Wnt/β-catenin pathway, this compound can reduce excessive bone resorption and potentially promote a more balanced bone turnover. Its dual action on both osteoblasts and osteoclasts underscores its potential as a disease-modifying agent for OA that targets both the cartilage and the underlying bone.
For drug development professionals, these findings suggest that targeting the IL-1β and Wnt signaling pathways in the subchondral bone could be a viable strategy for developing novel OA therapies. Further research should focus on:
-
Clinical trials with a primary focus on subchondral bone outcomes: Utilizing advanced imaging techniques like high-resolution peripheral quantitative computed tomography (HR-pQCT) and MRI to quantify changes in subchondral bone microarchitecture and bone marrow lesions in patients treated with this compound.
-
Head-to-head comparison studies: Comparing the effects of this compound with other OA treatments on subchondral bone remodeling.
-
Elucidation of downstream targets: Further investigation into the specific downstream effectors of this compound's action in subchondral bone cells to identify new therapeutic targets.
References
- 1. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting subchondral bone for treating osteoarthritis: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Diacerein Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein, a derivative of anthraquinone, is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membranes. Its active metabolite, rhein, is responsible for many of its pharmacological effects. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, detailing experimental protocols, quantitative data, and the key signaling pathways involved in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory and disease-modifying agents.
Core Synthetic Methodologies
The synthesis of this compound and its derivatives primarily revolves around the modification of the anthraquinone scaffold of rhein or the direct conversion of naturally occurring precursors like aloin.
Synthesis of this compound from Rhein
A common and direct method for the synthesis of this compound involves the acetylation of rhein using acetic anhydride.
Experimental Protocol: Acetylation of Rhein to this compound [1]
-
Reagents and Materials: Rhein, acetic anhydride, sulfuric acid.
-
Procedure:
-
A mixture of rhein (e.g., 41.3 g) and acetic anhydride (e.g., 413.0 ml) is prepared.
-
Concentrated sulfuric acid (e.g., 4.13 ml) is added to the mixture.
-
The reaction mixture is heated to a temperature of +130°C to +133°C and maintained for 30 minutes.
-
The mixture is then cooled to approximately +80°C, and acetic acid (e.g., 82.6 ml) is added.
-
Cooling is continued to +20°C, and the resulting precipitate is collected by vacuum filtration.
-
The collected solid is washed sequentially with acetic acid and water until a neutral pH is achieved.
-
The final product is dried under vacuum at +60°C to +70°C.
-
-
Yield: This process can yield this compound with a purity of over 96% and a yield of approximately 99%.[1]
Synthesis of this compound from Aloin
A widely employed industrial synthesis route utilizes the natural product aloin as a starting material. This multi-step process involves acetylation followed by oxidation.
Experimental Protocol: Synthesis of this compound from Aloin [2][3]
-
Step 1: Acetylation of Aloin [2]
-
Reagents and Materials: Aloin, acetylating agent (e.g., acetic anhydride), diluent, and a base or acid catalyst.
-
Procedure: Aloin is treated with an acetylating agent in a suitable diluent, in the presence of a catalyst, to yield the acetylated aloin product. The reaction temperature can range from about 30°C to 150°C.
-
-
Step 2: Oxidation of Acetylated Aloin to this compound
-
Reagents and Materials: Acetylated aloin, oxidizing agent (e.g., chromic anhydride), glacial acetic acid.
-
Procedure:
-
The acetylated aloin is treated with an oxidizing agent, such as chromic anhydride, in glacial acetic acid.
-
The reaction mixture is typically maintained at a temperature of about +60°C to +70°C for approximately 3 hours.
-
The mixture is then cooled to +20°C to +25°C and held at this temperature for at least 6 hours to allow for complete precipitation of the product.
-
The crude this compound is recovered by centrifugation or filtration and washed with aqueous acetic acid solutions before drying.
-
-
Synthesis of Rhein Amide Derivatives
The carboxyl group of rhein provides a convenient handle for the synthesis of various amide derivatives, which have shown promising biological activities.
Experimental Protocol: General Synthesis of Rhein Amide Derivatives
-
Reagents and Materials: Rhein, carboxylic acid activating agents (e.g., thionyl chloride, oxalyl chloride, or coupling reagents like DCC, EDC), amine, and a suitable solvent (e.g., DMF, DCM).
-
Procedure (via Acyl Chloride):
-
Rhein is converted to its acyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride, often in an aprotic solvent.
-
The resulting rhein acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding amide. The reaction is typically carried out at room temperature.
-
-
Procedure (using Coupling Reagents):
-
Rhein is dissolved in a suitable solvent like DMF.
-
A coupling reagent such as DCC or EDC is added, along with the desired amine.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to afford the rhein amide derivative.
-
Synthesis of Rhein-Peptide Conjugates
To enhance bioavailability and target specificity, rhein can be conjugated with amino acids or peptides.
Experimental Protocol: Synthesis of Rhein-Peptide Conjugates
-
Reagents and Materials: Rhein, amino acid methyl esters or dipeptides, coupling reagents (e.g., HBTU, HOBt), N-methylmorpholine, and a suitable solvent.
-
Procedure:
-
The synthesis is typically performed using solid-phase peptide synthesis (SPPS) methods.
-
The peptide is assembled on a resin support using standard Fmoc chemistry.
-
Rhein is then coupled to the N-terminus of the resin-bound peptide using a coupling agent like HBTU/HOBt in the presence of a base such as N-methylmorpholine.
-
The rhein-peptide conjugate is cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA/phenol).
-
The crude product is purified by preparative HPLC.
-
Quantitative Data Summary
The following tables summarize the quantitative data for various this compound analogues and derivatives, including their biological activities.
Table 1: Antibacterial Activity of Rhein and its Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Rhein | S. aureus ATCC 25923 | 64 | |
| Rhein | S. aureus (various strains) | 7.8 - 31.25 | |
| Rhein | S. aureus (various strains) | MIC₅₀: 4.32-4.83, MIC₉₀: 8.13-9.31 | |
| Rhein Derivative RH17 | MSSA isolates | 8 - 16 | |
| Rhein Derivative RH17 | MRSA isolates | 8 - 16 | |
| Rhein + Ampicillin | MRSA strains | Lowered MIC of Ampicillin | |
| Rhein + Oxacillin | MRSA strains | Lowered MIC of Oxacillin | |
| Rhein + Colistin | E. coli (mcr-1 positive) | 4 to 0.5 |
Table 2: Anti-inflammatory and Other Biological Activities of this compound and Rhein
| Compound | Activity | IC₅₀/Effect | Reference |
| This compound | Inhibition of human NAAA | 0.7 μM | |
| This compound & Rhein | Inhibition of LPS-induced IL-1β production | Significant inhibition at 10⁻⁶ M | |
| Rhein | Inhibition of IL-1β stimulated MMP-3 and collagenase activity | Significant inhibition | |
| Rhein | Inhibition of IL-1β stimulated ADAMTS-4 and ADAMTS-5 | Significant inhibition |
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound and its analogues are mediated through the modulation of key inflammatory signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general synthetic workflow.
Signaling Pathways
Caption: Inhibition of the IL-1β signaling pathway by this compound/Rhein.
Synthetic Workflow
Caption: Synthetic routes to this compound and its key analogues.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its analogues. The detailed experimental protocols offer practical guidance for laboratory synthesis, while the tabulated quantitative data allows for a comparative analysis of the biological activities of these compounds. The signaling pathway diagrams provide a visual representation of the mechanism of action, which is crucial for rational drug design and development. Further research into the synthesis of novel analogues with improved efficacy and safety profiles is warranted and will undoubtedly contribute to the development of next-generation therapies for osteoarthritis and other inflammatory disorders.
References
The Protective Role of Diacerein in Chondrocyte Apoptosis: An In-Vitro Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diacerein, a slow-acting symptomatic drug for osteoarthritis (OA), has demonstrated significant chondroprotective effects beyond its anti-inflammatory properties. A growing body of in-vitro evidence elucidates its mechanism in mitigating chondrocyte apoptosis, a key pathological feature in the progression of OA. This technical guide synthesizes the current understanding of this compound's action on chondrocyte apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism involves the inhibition of pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), leading to the downregulation of the caspase cascade and other apoptotic mediators.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining the extracellular matrix. The death of these cells via apoptosis disrupts this homeostasis, contributing significantly to cartilage degradation.[1][2] Therapeutic interventions aimed at inhibiting chondrocyte apoptosis are therefore a promising strategy for disease modification in OA.
This compound and its active metabolite, rhein, have been shown to interfere with key catabolic pathways in OA.[3] Notably, these compounds can reduce the death of chondrocytes in osteoarthritic cartilage.[4][5] This guide provides a detailed overview of the in-vitro studies that have established this protective effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on the effect of this compound and rhein on chondrocyte apoptosis and related signaling molecules.
Table 1: Effect of this compound and Rhein on Chondrocyte DNA Fragmentation
| Treatment | Concentration | Model | Reduction in DNA Fragmentation | p-value | Reference |
| This compound | 20 µg/mL | Canine OA Cartilage Explants | Significant reduction | < 0.006 | |
| Rhein | 20 µg/mL | Canine OA Cartilage Explants | Significant reduction | < 0.002 |
Table 2: Effect of this compound and Rhein on Caspase-3 Levels
| Treatment | Concentration | Model | Reduction in Caspase-3 Positive Cells | p-value | Reference |
| This compound | 20 µg/mL | Canine OA Cartilage Explants | Significant decrease | < 0.04 | |
| Rhein | 20 µg/mL | Canine OA Cartilage Explants | Significant decrease | < 0.0003 |
Table 3: Effect of Rhein on Inducible Nitric Oxide Synthase (iNOS) Levels
| Treatment | Concentration | Model | Reduction in iNOS Positive Cells | p-value | Reference |
| Rhein | 20 µg/mL | Canine OA Cartilage Explants | Marked and significant reduction | < 0.009 | |
| This compound | 20 µg/mL | Canine OA Cartilage Explants | No significant reduction | - |
Key Signaling Pathways
This compound's anti-apoptotic effect on chondrocytes is primarily mediated through the inhibition of the IL-1β signaling pathway. IL-1β is a potent pro-inflammatory cytokine that triggers a cascade of events leading to cartilage degradation and chondrocyte death.
Inhibition of the IL-1β Cascade
This compound and rhein have been shown to inhibit the synthesis and activity of IL-1β. This is a crucial upstream event that prevents the initiation of the apoptotic cascade. The inhibition of IL-1β leads to a downstream reduction in the production of nitric oxide (NO) and other catabolic factors.
Caption: this compound's inhibition of the IL-1β pathway and its downstream effects.
Downregulation of Caspase-3
A key executioner in the apoptotic pathway is caspase-3. In-vitro studies have demonstrated that this compound and rhein significantly reduce the levels of active caspase-3 in osteoarthritic chondrocytes. This inhibition is a direct consequence of the upstream blockade of pro-apoptotic signals like NO.
Detailed Experimental Protocols
The following sections provide a generalized methodology based on the cited in-vitro studies for assessing the effect of this compound on chondrocyte apoptosis.
Cartilage Explant Culture
-
Source: Osteoarthritic (OA) knee cartilage is obtained from a suitable animal model (e.g., canine model with surgically induced OA) or from human patients undergoing joint replacement surgery.
-
Preparation: Full-thickness cartilage explants are harvested from the femoral condyles and tibial plateaus.
-
Culture: Explants are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: The culture medium is supplemented with therapeutic concentrations of this compound (e.g., 20 µg/mL) or its active metabolite, rhein (e.g., 20 µg/mL). Control groups are cultured in the absence of the drugs.
-
Incubation: Cultures are maintained for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
Caption: Experimental workflow for cartilage explant culture and treatment.
Assessment of Apoptosis
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Tissue Processing: Following culture, cartilage explants are fixed, decalcified, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on slides.
-
Staining: The TUNEL assay is performed according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Quantification: The percentage of TUNEL-positive chondrocytes is determined by morphometric analysis.
Immunohistochemistry for Protein Expression
-
Antibodies: Specific primary antibodies for active caspase-3 and iNOS are used.
-
Staining: Paraffin-embedded cartilage sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with the primary antibodies, followed by a biotinylated secondary antibody and a streptavidin-peroxidase complex.
-
Visualization: The signal is visualized using a suitable chromogen (e.g., AEC).
-
Quantification: The percentage of chondrocytes staining positive for each protein is determined.
Conclusion
The in-vitro evidence strongly supports the role of this compound as an inhibitor of chondrocyte apoptosis. Its ability to suppress the IL-1β pathway, leading to a reduction in iNOS, NO production, and subsequent caspase-3 activation, provides a clear molecular basis for its chondroprotective effects. These findings underscore the potential of this compound as a disease-modifying drug for osteoarthritis and provide a solid foundation for further research into apoptosis-targeted therapies. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. In vitro inhibition of IL-1beta catabolic effects on cartilage: a mechanism involved on this compound anti-OA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of IL-1β catabolic effects on cartilage: A mechanism involved on this compound anti-OA properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. researchgate.net [researchgate.net]
The Impact of Diacerein on Pro-Inflammatory Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a slow-acting, symptomatic drug used in the management of osteoarthritis. Its therapeutic effects are primarily attributed to its active metabolite, rhein. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action centered on the modulation of pro-inflammatory gene expression. This technical guide provides an in-depth overview of the molecular impact of this compound on key inflammatory pathways, presenting quantitative data on gene expression, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the underlying signaling cascades.
Data Presentation: Quantitative Effects of this compound on Pro-Inflammatory Gene Expression
The following tables summarize the quantitative effects of this compound and its active metabolite, rhein, on the expression of various pro-inflammatory genes in different cell types.
Table 1: Effect of this compound/Rhein on Interleukin (IL) Gene Expression
| Gene | Cell Type | Treatment | Concentration | Incubation Time | Fold Change/Inhibition | Reference |
| IL-1β | Human Osteoarthritic Synovial Membrane | This compound | 5.4 x 10⁻⁵ M | - | Significant inhibition (p < 0.02) | [1] |
| IL-1β | Human Osteoarthritic Synovial Membrane | Rhein | 3.5 x 10⁻⁵ M | - | Significant inhibition (p < 0.05) | [1] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (SARS-CoV-2 infected) | Rhein | - | 24 hours | Significant reduction in transcript levels | |
| IL-6 | Rat Serum (Chronic Unpredictable Stress Model) | This compound | 50 mg/kg/day | 20 days | Significant prevention of stress-induced rise in serum IL-6 | |
| IL-8 | Human Synovial Tissue | Prednisolone (for comparison) | 40-60 mg/day | 14 days | Marked decrease in expression | [2] |
Table 2: Effect of this compound/Rhein on Matrix Metalloproteinase (MMP) Gene Expression
| Gene | Cell Type | Treatment | Concentration | Incubation Time | Fold Change/Inhibition | Reference |
| MMP-1 | Bovine Articular Chondrocytes (IL-1β stimulated) | Rhein | 10⁻⁵ M | 24 hours | Significantly decreased mRNA expression | [3] |
| MMP-3 | Rabbit Articular Chondrocytes (IL-1α stimulated) | Rhein | 0.1-30 µM | 24-48 hours | Dose-dependent suppression of proMMP-3 production | |
| MMP-9 | Rabbit Articular Chondrocytes (IL-1α stimulated) | Rhein | 0.1-30 µM | 24-48 hours | Dose-dependent suppression of proMMP-9 production | |
| MMP-13 | Human Osteoarthritic Synoviocytes (IL-1β stimulated) | This compound | - | - | Decreased MMP-13 levels | [4] |
| MMP-13 | Rabbit Articular Chondrocytes (IL-1α stimulated) | Rhein | 0.1-30 µM | 24-48 hours | Dose-dependent suppression of proMMP-13 production |
Table 3: Effect of this compound on Other Pro-Inflammatory and Related Gene Expression
| Gene/Protein | Cell Type/Model | Treatment | Concentration | Incubation Time | Fold Change/Inhibition | Reference |
| TNF-α | Rat Peritoneal Fluid (Baker's Yeast-Induced Fever) | This compound | 5.0 mg/kg | - | Decreased levels | |
| NF-κB p65 | Rat Left Ventricle (Myocardial Infarction Model) | This compound | 80 mg/kg/day | 4 weeks | Lower levels of gene expression in remote ventricle regions | |
| iNOS | Human Osteoarthritic Chondrocytes | This compound/Rhein | - | - | Reduced expression and production | |
| COX-2 | Human Osteoarthritic Chondrocytes | This compound/Rhein | - | - | Upregulated production | |
| TGF-β1 | Bovine Articular Chondrocytes | This compound | 10⁻⁵ M | - | Enhances expression | |
| TGF-β2 | Bovine Articular Chondrocytes | This compound | 10⁻⁵ M | - | Enhances expression |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the expression of pro-inflammatory genes. The primary mechanisms include the inhibition of the Interleukin-1β (IL-1β) signaling cascade and the downstream Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
IL-1β Signaling Pathway and this compound's Points of Intervention
The following diagram illustrates the IL-1β signaling pathway and highlights the inhibitory actions of this compound's active metabolite, rhein.
Caption: this compound's inhibition of the IL-1β signaling pathway.
MEK/ERK Signaling Pathway and this compound's Regulatory Role
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, which is involved in the regulation of the transcription factor Activator Protein-1 (AP-1).
Caption: this compound's regulation of the MEK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on pro-inflammatory gene expression.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA levels of pro-inflammatory genes in chondrocytes treated with this compound.
Experimental Workflow
Caption: Workflow for qRT-PCR analysis of gene expression.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture primary human or bovine articular chondrocytes in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Once cells reach 80-90% confluency, serum-starve them for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or its active metabolite rhein for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine, such as recombinant human IL-1β (e.g., 10 ng/mL), for a specified time (e.g., 6, 12, or 24 hours). Include appropriate vehicle controls.
-
-
Total RNA Isolation:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in a 96- or 384-well plate using a SYBR Green or TaqMan-based qPCR master mix.
-
Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., IL1B, TNF, MMP13) and a reference gene (e.g., GAPDH, ACTB), and the master mix.
-
Typical thermal cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
-
NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for NF-κB p65 nuclear translocation assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed chondrocytes or other relevant cell types onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with this compound or rhein for 1-2 hours.
-
Stimulate with IL-1β (e.g., 10 ng/mL) for a short duration (e.g., 30-60 minutes) to induce NF-κB translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Capture images of the p65 (green) and DAPI (blue) channels.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
-
NLRP3 Inflammasome Activation Assay
This protocol details the steps to assess the effect of this compound on the activation of the NLRP3 inflammasome in macrophages.
Experimental Workflow
Caption: Workflow for NLRP3 inflammasome activation assay.
Detailed Protocol:
-
Macrophage Priming (Signal 1):
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing this compound or rhein at desired concentrations.
-
Incubate for 1 hour.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1 hour.
-
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β measurement.
-
Lyse the cells to prepare protein extracts for Western blot analysis.
-
-
IL-1β Measurement (ELISA):
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Caspase-1 Cleavage (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Conclusion
This compound and its active metabolite, rhein, demonstrate a significant impact on the expression of pro-inflammatory genes through the targeted inhibition of the IL-1β signaling pathway and modulation of the MEK/ERK cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of this compound and for the development of novel anti-inflammatory therapeutics. The visualization of the signaling pathways further elucidates the points of intervention for this compound, highlighting its unique role in the management of inflammatory conditions such as osteoarthritis. Further research into the broader effects of this compound on the transcriptome and proteome of inflammatory cells will continue to refine our understanding of its therapeutic potential.
References
- 1. In vitro effects of diacerhein and rhein on interleukin 1 and tumor necrosis factor-alpha systems in human osteoarthritic synovium and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappaB and AP-1: potential mechanism for this compound effects in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Role of Diacerein in Inhibiting Matrix Metalloproteinases (MMPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacerein, a slow-acting symptomatic drug for osteoarthritis, exerts its therapeutic effects primarily through its active metabolite, rhein. A significant aspect of its mechanism of action is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components, particularly in cartilage. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound, via rhein, inhibits MMPs. It consolidates quantitative data on its inhibitory effects, details the experimental protocols used to elucidate these effects, and presents visual representations of the involved signaling pathways and experimental workflows. The primary mechanism of MMP inhibition by this compound is not direct enzymatic inhibition but rather the downregulation of MMP gene expression at the transcriptional level, mediated by its anti-inflammatory properties, particularly the suppression of the Interleukin-1β (IL-1β) signaling cascade.
Mechanism of Action: Inhibition of MMP Production
This compound is a prodrug that is deacetylated in the liver to its active metabolite, rhein. Rhein is the primary molecule responsible for the therapeutic effects attributed to this compound. The inhibitory action of rhein on MMPs is indirect and multifaceted, primarily revolving around the suppression of pro-inflammatory signaling pathways that drive MMP gene expression in chondrocytes and other joint tissues.
The cornerstone of rhein's anti-MMP activity is its ability to interfere with the IL-1β signaling pathway.[1] IL-1β is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis by stimulating the production of various catabolic enzymes, including MMPs.[2] Rhein has been shown to inhibit the synthesis of IL-1β and reduce the number of IL-1β receptors on chondrocytes, thereby dampening the cellular response to this key inflammatory mediator.[2]
Downstream of IL-1β receptor activation, rhein has been demonstrated to inhibit the activation of key signaling molecules. Specifically, it has been shown to reduce the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK).[3] Furthermore, rhein inhibits the activation and DNA binding of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] These transcription factors are crucial for the expression of a wide range of pro-inflammatory genes, including those encoding for several MMPs. By preventing the activation of NF-κB and AP-1, rhein effectively suppresses the transcription of MMP genes.
In addition to downregulating MMP production, some studies suggest that rhein may also upregulate the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), an endogenous inhibitor of MMPs. This dual action of reducing MMP levels while potentially increasing their natural inhibitors further contributes to the chondroprotective effects of this compound.
Quantitative Data on MMP Inhibition by Rhein
The inhibitory effect of rhein on the production of various MMPs has been quantified in several in vitro studies. The data is presented below in a structured format to facilitate comparison. It is important to note that the primary mode of action is the suppression of gene expression, and therefore, the data is presented as dose-dependent inhibition of pro-MMP production rather than direct enzymatic inhibition with IC50 values.
| MMP Target | Cell Type | Stimulus | Rhein Concentration Range | Observed Effect | Reference |
| proMMP-1 | Rabbit Articular Chondrocytes | rhIL-1α | 0.1 - 30 µM | Dose-dependent suppression of production. | |
| proMMP-3 | Rabbit Articular Chondrocytes | rhIL-1α | 0.1 - 30 µM | Dose-dependent suppression of production. | |
| proMMP-9 | Rabbit Articular Chondrocytes | rhIL-1α | 0.1 - 30 µM | Dose-dependent suppression of production. | |
| proMMP-13 | Rabbit Articular Chondrocytes | rhIL-1α | 0.1 - 30 µM | Dose-dependent suppression of production. | |
| MMP-3 | Human Articular Chondrocytes | IL-1β | 10⁻⁵ M | 17-30% decrease in production. | |
| MMP-13 | Human Osteoarthritis Subchondral Bone | IL-1β | 10 or 20 µg/mL | Significant reduction in production. | |
| MMP-9 | Rat Spinal Cord | Complete Freund's Adjuvant | 30 mg/kg (in vivo) | Prevention of increased expression. | |
| MMP-8 | Rat Gingival Mucosa | Periodontitis model (in vivo) | 100 mg/kg/day | Decreased immunoexpression. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rhein-mediated MMP Inhibition
The following diagram illustrates the signaling cascade initiated by IL-1β and the points of intervention by rhein, leading to the inhibition of MMP gene expression.
Caption: IL-1β signaling pathway and rhein's inhibitory actions.
Experimental Workflow for Assessing MMP Inhibition
The following diagram outlines a typical experimental workflow to investigate the effect of rhein on MMP production in chondrocytes.
Caption: Experimental workflow for studying rhein's effect on MMPs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the impact of this compound/rhein on MMPs.
Cell Culture and Treatment
-
Cell Source: Primary articular chondrocytes are typically isolated from rabbit or human cartilage.
-
Culture Conditions: Chondrocytes are cultured to confluence in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Confluent chondrocytes are washed and then treated with a pro-inflammatory stimulus, such as recombinant human IL-1α (rhIL-1α) or IL-1β, in the presence or absence of varying concentrations of rhein (e.g., 0.1-30 µM) for a specified duration (e.g., 24 or 48 hours).
Gelatin Zymography for proMMP-9 Activity
-
Principle: This technique detects the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Sample Preparation: Conditioned media from cell cultures are collected and centrifuged to remove cellular debris.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and electrophoresed on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, typically at 37°C for 24-48 hours.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
Western Blot Analysis for proMMPs and TIMP-1
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Sample Preparation: Conditioned media are concentrated, and protein concentrations are determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proMMPs (e.g., proMMP-1, proMMP-3, proMMP-13) or TIMP-1. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry.
Northern Blot Analysis for MMP mRNA Levels
-
Principle: This technique is used to detect and quantify specific mRNA molecules in a sample.
-
RNA Extraction: Total RNA is extracted from the cultured chondrocytes using a suitable method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
Electrophoresis and Transfer: RNA is separated by size via agarose gel electrophoresis and then transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target MMP mRNA sequence.
-
Detection: The hybridized probe is detected using autoradiography or a chemiluminescent detection system. The intensity of the resulting bands reflects the abundance of the target mRNA.
Conclusion
The inhibitory effect of this compound on matrix metalloproteinases is a key component of its therapeutic action in osteoarthritis. This effect is not achieved through direct enzymatic inhibition but by the downregulation of MMP gene expression. The active metabolite, rhein, targets the IL-1β signaling pathway, a central inflammatory cascade in osteoarthritis, by inhibiting the activation of downstream transcription factors NF-κB and AP-1. This leads to a reduction in the production of several key MMPs involved in cartilage degradation. The quantitative data, while not providing direct IC50 values for enzymatic inhibition, clearly demonstrates a dose-dependent suppression of MMP production. The experimental protocols outlined provide a robust framework for further research into the chondroprotective effects of this compound and other potential MMP-inhibiting compounds. For drug development professionals, understanding this indirect mechanism of MMP inhibition is crucial for the design of novel therapeutic strategies that target the underlying inflammatory drivers of cartilage degradation in osteoarthritis.
References
- 1. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Diacerein Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions primarily by inhibiting the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1][2][3][4] Its active metabolite, rhein, downregulates the inflammatory cascade, mitigating cartilage degradation and alleviating symptoms associated with osteoarthritis.[4] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action does not involve the inhibition of prostaglandin synthesis. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound in modulating key inflammatory pathways.
The primary mechanism of this compound involves the inhibition of the IL-1β signaling pathway. This is achieved by reducing the production and activity of IL-1β and its downstream signaling cascades, including the activation of transcription factors like NF-κB. This compound has been shown to inhibit the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active form. Furthermore, it has demonstrated anti-catabolic and pro-anabolic effects on cartilage.
This document outlines protocols to assess this compound's efficacy by:
-
Determining its optimal non-cytotoxic concentration.
-
Quantifying its inhibitory effect on IL-1β production in macrophages.
-
Measuring its ability to block caspase-1 activity.
-
Assessing its impact on NF-κB activation in response to inflammatory stimuli.
-
Evaluating its effect on the expression of matrix metalloproteinase-13 (MMP-13), a key enzyme in cartilage degradation, in chondrocytes.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in cell culture models.
Caption: General experimental workflow for assessing this compound efficacy.
Core Protocols
Determination of Optimal this compound Concentration using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the selected cell lines, which is crucial for subsequent efficacy assays.
Table 1: MTT Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5 x 10⁴ cells/well in a 96-well plate |
| This compound Concentrations | 0, 1, 5, 10, 25, 50, 100 µM (prepare serial dilutions) |
| Incubation Time | 24 hours |
| MTT Reagent | 5 mg/mL in PBS, final concentration 0.5 mg/mL |
| Solubilization Solution | 100 µL per well (e.g., DMSO or a dedicated solubilization buffer) |
| Absorbance Measurement | 570 nm (reference wavelength > 650 nm) |
Protocol:
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select the highest concentration of this compound that shows minimal cytotoxicity for subsequent experiments.
Inhibition of IL-1β Production in Macrophages (ELISA)
This assay quantifies the ability of this compound to inhibit the production of IL-1β in macrophages stimulated with lipopolysaccharide (LPS).
Table 2: IL-1β ELISA Parameters
| Parameter | Recommendation |
| Cell Line | THP-1 (differentiated into macrophages with PMA) or primary macrophages |
| Cell Seeding Density | 8 x 10⁵ cells/mL in a 24-well plate |
| This compound Pre-treatment | Treat with non-toxic concentrations of this compound for 1-2 hours before stimulation. |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. |
| Incubation Time | 24 hours post-stimulation |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) for human IL-1β. |
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with 10 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS. Include untreated and LPS-only controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
This fluorometric assay measures the activity of caspase-1, a key enzyme in the IL-1β processing pathway.
Table 3: Caspase-1 Activity Assay Parameters
| Parameter | Recommendation |
| Cell Line | LPS-primed macrophages |
| This compound Treatment | Co-incubation with this compound during inflammasome activation. |
| Inflammasome Activator | ATP or Nigericin after LPS priming. |
| Assay Principle | Cleavage of a fluorogenic caspase-1 substrate (e.g., YVAD-AFC). |
| Detection | Fluorescence microplate reader (Ex/Em = 400/505 nm). |
Protocol:
-
Prime macrophages with LPS (as described in the IL-1β protocol) for 4 hours.
-
Treat the cells with this compound for 1 hour.
-
Induce inflammasome activation and caspase-1 activity by adding an activator like ATP or nigericin.
-
Lyse the cells according to the assay kit protocol.
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm. An increase in fluorescence indicates higher caspase-1 activity.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the NF-κB signaling pathway, a downstream target of IL-1β.
Table 4: NF-κB Luciferase Reporter Assay Parameters
| Parameter | Recommendation |
| Cell Line | HEK293T or a relevant cell line transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). |
| This compound Treatment | Pre-treatment for 1-2 hours before stimulation. |
| Stimulus | TNF-α (10-20 ng/mL) or IL-1β (10 ng/mL). |
| Incubation Time | 6-8 hours post-stimulation. |
| Detection | Dual-luciferase reporter assay system. |
Protocol:
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
After 24-48 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or IL-1β.
-
After 6-8 hours, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
MMP-13 Expression in Chondrocytes (Western Blot)
This protocol assesses the effect of this compound on the expression of MMP-13, a collagenase that degrades cartilage, in chondrocytes.
Table 5: Western Blot Parameters for MMP-13
| Parameter | Recommendation |
| Cell Line | Primary human chondrocytes or a chondrocyte cell line. |
| This compound Treatment | Pre-treatment for 24 hours before stimulation. |
| Stimulus | Recombinant human IL-1β (10 ng/mL). |
| Incubation Time | 24-48 hours post-stimulation. |
| Protein Extraction | Standard cell lysis buffer with protease inhibitors. |
| Protein Quantification | BCA or Bradford assay. |
| SDS-PAGE | 10% polyacrylamide gel. |
| Primary Antibody | Anti-MMP-13 antibody. |
| Loading Control | Anti-β-actin or anti-GAPDH antibody. |
| Detection | HRP-conjugated secondary antibody and chemiluminescence detection. |
Protocol:
-
Culture chondrocytes to 80% confluency.
-
Pre-treat the cells with this compound for 24 hours.
-
Stimulate the cells with IL-1β for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against MMP-13 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize the MMP-13 band intensity to the loading control (β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Application Notes and Protocols: Diacerein as an IL-1 Inhibitor in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a slow-acting, symptomatic drug used in the management of osteoarthritis.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the pro-inflammatory cytokine Interleukin-1 (IL-1), a key mediator in the pathogenesis of joint inflammation and cartilage degradation.[2][3] this compound is a prodrug that is completely converted into its active metabolite, rhein, before reaching systemic circulation.[4] This document provides detailed application notes and protocols for studying this compound and rhein as IL-1 inhibitors in various in-vitro assay systems.
Mechanism of Action
This compound and its active metabolite, rhein, exert their inhibitory effects on the IL-1 signaling pathway through a multi-faceted approach:
-
Inhibition of IL-1β Synthesis and Activation: this compound has been shown to inhibit the synthesis of IL-1β in in-vitro models using human osteoarthritic synovium and chondrocytes. Furthermore, both this compound and rhein significantly decrease the production of IL-1 converting enzyme (ICE), also known as caspase-1, which is essential for the cleavage of the inactive pro-IL-1β into its active, secreted form.
-
Reduction of IL-1 Receptor Levels: In-vitro studies on human osteoarthritic chondrocytes have demonstrated that this compound and rhein can reduce the number of IL-1 receptors on the cell surface. This leads to a decreased sensitivity of the cells to IL-1 stimulation.
-
Inhibition of Downstream Signaling: Upon binding to its receptor, IL-1 activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which lead to the expression of various pro-inflammatory and catabolic genes. Rhein has been shown to inhibit the MEK/ERK intracellular cascade, a component of the MAPK pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from in-vitro studies on the inhibitory effects of this compound and its active metabolite, rhein.
| Parameter | Cell Type | Stimulus | Drug | Concentration | Effect | Reference |
| IL-1β Production | Human Osteoarthritic Synovial Tissue & Cartilage | Lipopolysaccharide (LPS) | This compound, Rhein | 10⁻⁷ M - 10⁻⁵ M | Significant Inhibition | |
| IL-1 Converting Enzyme (ICE/Caspase-1) Production | Human Osteoarthritic Cartilage | - | This compound | Not Specified | 31% Reduction | |
| IL-1 Converting Enzyme (ICE/Caspase-1) Production | Human Osteoarthritic Cartilage | - | Rhein | Not Specified | 50% Reduction | |
| Nitric Oxide (NO) Production | Human Osteoarthritic Chondrocytes & Cartilage Explants | IL-1β | This compound, Rhein | 20 µg/ml | >80% Inhibition | |
| IL-1 Receptor Density | Human Osteoarthritic Chondrocytes | - | This compound, Rhein | Therapeutic Concentrations | Significant Reduction |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced IL-1β Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the ability of this compound to inhibit the production of IL-1β from PBMCs stimulated with lipopolysaccharide (LPS) and nigericin.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin
-
This compound
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL and incubate for 3 hours at 37°C in a 5% CO₂ incubator.
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for an additional 1 hour.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of IL-1β production by this compound.
Protocol 2: Assessment of this compound's Effect on IL-1 Receptor Density on Human Osteoarthritic Chondrocytes
This protocol outlines a method to evaluate the impact of this compound on the expression of IL-1 receptors on the surface of chondrocytes.
Materials:
-
Human osteoarthritic chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Fluorescently labeled IL-1β or a specific primary antibody against the IL-1 receptor and a corresponding fluorescently labeled secondary antibody
-
Flow cytometer
-
Cell culture flasks and plates
Procedure:
-
Culture human osteoarthritic chondrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
Seed the chondrocytes in 6-well plates.
-
Treat the cells with therapeutic concentrations of this compound (e.g., 10⁻⁶ M to 10⁻⁵ M) for 24-48 hours. Include an untreated control group.
-
After treatment, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Incubate the cells with either fluorescently labeled IL-1β or a primary antibody against the IL-1 receptor for 1 hour on ice, protected from light.
-
If using a primary antibody, wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
-
Wash the cells again with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the IL-1 receptor density on the cell surface. A decrease in mean fluorescence intensity in the this compound-treated group compared to the control group indicates a reduction in receptor density.
Visualizations
Caption: IL-1 Signaling Pathway.
Caption: In-Vitro IL-1 Inhibition Assay Workflow.
Caption: this compound's Multi-target Mechanism.
References
- 1. In vitro inhibition of IL-1beta catabolic effects on cartilage: a mechanism involved on this compound anti-OA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacerhein and rhein reduce the ICE-induced IL-1beta and IL-18 activation in human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Diacerein Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membranes[1]. Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways, making it a valuable tool for in vitro studies in osteoarthritis and other inflammatory conditions[1][2][3]. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂O₈ | [4] |
| Molecular Weight | 368.3 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| Stability (solid) | ≥ 4 years |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | A stock solution can be made by dissolving this compound in DMSO. | |
| DMSO | 18 mg/mL (48.87 mM) | Use of fresh DMSO is recommended as moisture-absorbing DMSO reduces solubility. | |
| DMSO | 48 mg/mL (130.33 mM) | Higher concentration may be achievable with fresh, high-quality DMSO. | |
| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in DMSO then dilute with the buffer of choice. | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | This is an approximate solubility when diluting a DMSO stock solution. | |
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| Methanol | Insoluble | ||
| Chloroform | Insoluble | ||
| Dimethylacetamide (DMAC) | Sparingly soluble |
Table 3: Stability of this compound Solutions
| Condition | Stability | Notes | Reference |
| Aqueous Solution | Not recommended for storage > 1 day | Prepare fresh for each experiment. | |
| Alkaline Hydrolysis | Labile | Significant degradation observed. | |
| Acid Hydrolysis | Stable | ||
| Oxidative Stress (H₂O₂) | Stable | ||
| Thermal Degradation | Labile | ||
| Photolysis | Labile |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 368.3 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh out 3.683 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell type
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a working solution, dilute the stock solution directly into the cell culture medium. For example, to prepare a final concentration of 10 µM this compound in your cell culture experiment, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
Mixing: Gently mix the medium containing this compound by pipetting up and down or swirling the culture vessel.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture medium. The final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
-
Immediate Use: Use the prepared working solution immediately. Do not store this compound-containing cell culture medium for extended periods.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's inhibitory and stimulatory effects on key signaling pathways.
References
Application Notes and Protocols: Rabbit Model for Studying Diacerein Effects on Cartilage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage. Diacerein is a slow-acting, symptomatic drug for osteoarthritis that uniquely functions by inhibiting interleukin-1 beta (IL-1β), a key cytokine implicated in cartilage destruction.[1][2][3][4] Animal models are crucial for preclinical evaluation of potential OA therapies. The rabbit, particularly through surgically induced models of OA, serves as a valuable tool to study the chondroprotective effects of compounds like this compound.[5] These models allow for the controlled study of disease progression and the efficacy of therapeutic interventions on cartilage and subchondral bone.
This document provides detailed application notes and protocols for utilizing a rabbit model to investigate the effects of this compound on cartilage. It includes methodologies for osteoarthritis induction, treatment administration, and subsequent analyses, along with quantitative data from relevant studies.
Mechanism of Action of this compound
This compound is a prodrug that is metabolized to its active form, rhein. Its primary mechanism of action is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β). IL-1β plays a pivotal role in the pathogenesis of osteoarthritis by stimulating the production of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix of cartilage.
By inhibiting IL-1β, this compound and its active metabolite rhein have demonstrated several key effects:
-
Anti-catabolic effects : They reduce the production of cartilage-degrading enzymes such as MMP-1, MMP-3, MMP-9, and MMP-13.
-
Pro-anabolic effects : They stimulate the synthesis of essential cartilage matrix components like proteoglycans and collagen.
-
Anti-inflammatory effects : this compound can reduce the activation of the transcription factor NF-κB, which is involved in the expression of pro-inflammatory genes.
-
Chondroprotective effects : By mitigating the inflammatory and catabolic cascades, this compound helps to slow down cartilage degradation and preserve chondrocyte function.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects on chondrocytes.
Caption: this compound's mechanism of action in chondrocytes.
Experimental Protocols
Animal Model: Osteoarthritis Induction in Rabbits
The most common and reproducible method for inducing osteoarthritis in rabbits is the surgical transection of the anterior cruciate ligament (ACLT). A contusion model is also a viable alternative.
a. Anterior Cruciate Ligament Transection (ACLT) Model
This surgical procedure creates joint instability, leading to progressive osteoarthritic changes.
-
Animals: Skeletally mature New Zealand White rabbits are typically used.
-
Anesthesia: Administer appropriate general anesthesia as per institutional guidelines.
-
Surgical Procedure:
-
Prepare the surgical site by shaving and disinfecting the knee joint area.
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Carefully transect the ACL using a scalpel.
-
Ensure complete transection of the ligament.
-
Reposition the patella and suture the joint capsule, subcutaneous tissue, and skin in layers.
-
Administer post-operative analgesics and antibiotics as required.
-
-
Post-operative Care: Allow the animals to move freely in their cages to induce osteoarthritic changes. Monitor for any signs of infection or distress. Osteoarthritic changes are typically observable within a few weeks post-surgery.
b. Contusion Model
This model simulates a traumatic joint injury.
-
Procedure: A closed contusion of the patella is induced by the impact of a 1-kg weight dropped from a height of one meter.
-
Post-operative Care: Similar to the ACLT model, allow for free movement and monitor the animals.
Treatment Protocol
-
Animal Groups: Divide the animals into the following groups:
-
Sham-operated control + Placebo
-
Sham-operated control + this compound
-
OA model (ACLT or contusion) + Placebo
-
OA model (ACLT or contusion) + this compound
-
-
Dosage and Administration:
-
This compound can be administered orally. A common dosage used in rabbit models is 1.5 mg/kg/day. Another study used a dosage of 3.5 mg/kg/day.
-
The placebo group should receive the vehicle (e.g., oral saline) daily.
-
-
Treatment Duration: Treatment is typically initiated a few weeks after the induction of OA and can last for several weeks (e.g., 8 weeks).
Sample Collection and Analysis
At the end of the study period, euthanize the animals and collect the knee joints for analysis.
a. Histological Analysis
-
Tissue Preparation:
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the samples using a suitable decalcifying agent.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Section the paraffin blocks at a thickness of 5-6 µm.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology of the cartilage and synovium.
-
Safranin O-Fast Green: To visualize proteoglycan content in the cartilage (proteoglycans stain red, collagen stains green).
-
-
Scoring: Evaluate the severity of osteoarthritis using established scoring systems such as the OARSI histopathology grading system or the Mankin score.
b. Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT provides three-dimensional quantitative analysis of cartilage and subchondral bone.
-
Scanning:
-
Scan the entire knee joint or specific regions of interest (e.g., femoral condyles, tibial plateau) using a high-resolution micro-CT scanner.
-
Typical scanning parameters for rabbit knees might include an isotropic voxel size of around 10-20 µm.
-
-
Analysis:
-
Cartilage Parameters: Measure non-calcified cartilage thickness and volume.
-
Subchondral Bone Parameters: Quantify bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and trabecular number (Tb.N).
-
c. Biochemical Analysis of Synovial Fluid
-
Collection: Aspirate synovial fluid from the knee joint immediately after euthanasia.
-
Analysis: Measure the levels of biomarkers associated with cartilage degradation, such as:
-
Matrix Metalloproteinases (MMPs)
-
Aggrecan fragments
-
Collagen type II fragments (e.g., CTX-II)
-
Use appropriate ELISA or other immunoassay kits for quantification.
-
Experimental Workflow
The following diagram outlines the experimental workflow from animal model creation to data analysis.
Caption: Experimental workflow for studying this compound in a rabbit OA model.
Data Presentation
The following tables summarize quantitative data from a representative study by Permuy et al. (2015), which investigated the effects of this compound (1.5 mg/kg/day for 8 weeks) in a rabbit ACLT model.
Table 1: Histological Analysis of Cartilage and Synovial Membrane
| Parameter | Control (CTRL) | Osteoarthritis (OA) | Control + this compound (CTRL + DC) | Osteoarthritis + this compound (OA + DC) |
| Cartilage Thickness (µm) | ||||
| Non-calcified Cartilage | 150.3 ± 28.1 | 205.7 ± 45.6 | 144.9 ± 21.3 | 175.4 ± 38.9 |
| Calcified Cartilage | 55.2 ± 15.4 | 60.1 ± 18.2 | 58.7 ± 12.9 | 62.3 ± 14.7 |
| Synovial Membrane | ||||
| Lining Cell Layers (number) | 1.8 ± 0.4 | 3.2 ± 0.8 | 2.1 ± 0.6 | 2.5 ± 0.7 |
| Villous Hyperplasia (score) | 0.2 ± 0.4 | 1.5 ± 0.5 | 0.3 ± 0.5 | 0.8 ± 0.8 |
| Values are presented as mean ± standard deviation. | ||||
| *p < 0.05 compared to the control group. |
Table 2: Micro-CT Analysis of Subchondral Bone
| Parameter | Control (CTRL) | Osteoarthritis (OA) | Control + this compound (CTRL + DC) | Osteoarthritis + this compound (OA + DC) |
| Trabecular Bone | ||||
| Bone Volume Fraction (BV/TV, %) | 46.4 ± 5.4 | 47.9 ± 7.0 | 50.7 ± 7.3 | 45.5 ± 6.8 |
| Trabecular Thickness (Tb.Th, µm) | 120 ± 20 | 110 ± 20 | 130 ± 20 | 110 ± 20 |
| Trabecular Separation (Tb.Sp, µm) | 514.9 ± 235.2 | 437.8 ± 211.9 | 534.6 ± 222.6 | 590.2 ± 272.7 |
| Subchondral Plate | ||||
| Subchondral Bone Thickness (µm) | 306.6 ± 76.5 | 251.6 ± 67.4 | 264.1 ± 28.4 | 268.2 ± 47.0 |
| Values are presented as mean ± standard deviation. |
Conclusion
The rabbit model of surgically induced osteoarthritis is a robust and reproducible system for evaluating the therapeutic potential of chondroprotective agents like this compound. The protocols outlined in this document provide a comprehensive framework for conducting such studies, from the induction of OA to the detailed analysis of cartilage and subchondral bone. The provided quantitative data serves as a reference for expected outcomes and highlights the potential of this compound to ameliorate cartilage swelling and synovial inflammation in the early stages of osteoarthritis. This model is invaluable for researchers and professionals in the field of drug development for osteoarthritis.
References
- 1. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histological cartilage changes in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cartilage and subchondral bone in early stages of osteoarthritis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacerein Studies in a Rat Model of Adjuvant-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the adjuvant-induced arthritis (AIA) rat model to investigate the therapeutic effects of diacerein. This document includes detailed experimental protocols, quantitative data from representative studies, and visualizations of the underlying molecular pathways.
Introduction
Adjuvant-induced arthritis in rats is a widely used experimental model that mimics certain aspects of human rheumatoid arthritis, making it a valuable tool for the preclinical evaluation of anti-arthritic drugs. This compound, a slow-acting symptomatic drug for osteoarthritis, has demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of interleukin-1β (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of arthritis. These notes detail the application of the AIA model for assessing the efficacy of this compound.
Data Presentation
The following tables summarize quantitative data from a representative study by Upadhyay et al. (2021), evaluating the prophylactic effect of this compound on paw volume in a Freund's Complete Adjuvant (FCA)-induced arthritis rat model.
Table 1: Effect of this compound on Paw Volume (ml) in Adjuvant-Induced Arthritic Rats
| Treatment Group | Day 0 | Day 4 | Day 8 | Day 14 | Day 21 |
| Normal Saline (Control) | 0.73 ± 0.08 | 1.18 ± 0.13 | 1.45 ± 0.15 | 1.95 ± 0.14 | 2.18 ± 0.13 |
| This compound (50 mg/kg) | 0.72 ± 0.08 | 0.93 ± 0.12 | 1.12 ± 0.11 | 1.37 ± 0.11 | 1.57 ± 0.11 |
| This compound (100 mg/kg) | 0.73 ± 0.08 | 0.88 ± 0.11 | 1.03 ± 0.10 | 1.22 ± 0.10 | 1.33 ± 0.10 |
| This compound (200 mg/kg) | 0.73 ± 0.08 | 1.05 ± 0.12 | 1.18 ± 0.12 | 1.45 ± 0.12 | 1.67 ± 0.12 |
| Diclofenac (5 mg/kg) | 0.72 ± 0.08 | 0.85 ± 0.11 | 0.97 ± 0.10 | 1.15 ± 0.10 | 1.42 ± 0.11* |
*Values are expressed as mean ± SD. *p < 0.05 compared to the control group. Data extracted from Upadhyay et al. (2021)[1][2][3].
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Day 4 | Day 8 | Day 14 | Day 21 |
| This compound (50 mg/kg) | 55.56% | 45.83% | 47.54% | 42.07% |
| This compound (100 mg/kg) | 66.67% | 58.33% | 60.66% | 58.62% |
| This compound (200 mg/kg) | 28.89% | 37.50% | 40.98% | 35.17% |
| Diclofenac (5 mg/kg) | 73.33% | 66.67% | 65.57% | 52.41% |
Data calculated from the mean paw volume values in Table 1.
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA)
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/ml)[4][5]
-
Tuberculin syringe with a 26G needle
-
Isoflurane or other suitable anesthetic
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Anesthetize the rat using a suitable anesthetic.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 0.1 mL of the CFA suspension into the tuberculin syringe.
-
Inject 0.1 mL of CFA subcutaneously into the plantar surface of the rat's right hind paw. Alternatively, the injection can be administered at the base of the tail.
-
Monitor the animals for the development of arthritis, which is typically characterized by erythema, swelling, and joint stiffness. The primary lesion at the injection site appears within a few days, while secondary lesions in the contralateral paw and other joints usually develop between days 11 and 14.
This compound Administration
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose or normal saline)
-
Oral gavage needle
-
Weighing balance and appropriate laboratory glassware
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 50, 100, and 200 mg/kg body weight).
-
The administration of this compound can be prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of arthritis).
-
Administer the this compound suspension orally to the rats once daily using an oral gavage needle. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
The control group should receive the vehicle alone. A positive control group treated with a known anti-inflammatory drug, such as diclofenac (5 mg/kg), can also be included.
Assessment of Arthritis Severity
This protocol details the methods for evaluating the progression and severity of arthritis.
a) Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day) starting from day 0 (before CFA injection).
-
The increase in paw volume is an indicator of inflammation and edema.
-
The percentage inhibition of paw edema can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
b) Arthritic Score:
-
Visually score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Gross deformity and ankylosis
-
-
The maximum arthritic score per rat would be 16 (if all four paws are scored).
c) Histopathological and Radiological Evaluation:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
For radiological analysis, take X-rays of the joints to assess soft tissue swelling, joint space narrowing, and bone erosion.
-
For histopathological examination, fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone destruction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular pathways affected by this compound.
Experimental workflow for this compound studies in the AIA rat model.
This compound inhibits IL-1β-mediated inflammatory signaling pathways.
Conclusion
The adjuvant-induced arthritis rat model is a robust and reproducible method for evaluating the anti-arthritic potential of this compound. The protocols outlined in these application notes provide a framework for conducting such studies. The quantitative data and pathway diagrams offer valuable insights into the efficacy and mechanism of action of this compound, supporting its further investigation as a therapeutic agent for inflammatory joint diseases.
References
Application Notes and Protocols for In Vivo Evaluation of Oral Diacerein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions as a prodrug, being completely metabolized into its active metabolite, rhein, before reaching systemic circulation.[1][2][3][4] Rhein is responsible for the therapeutic effects, primarily through the inhibition of interleukin-1β (IL-1β) and its downstream inflammatory pathways.[5] The oral bioavailability of this compound is relatively low, ranging from 35% to 56%, and its unabsorbed portion can lead to gastrointestinal side effects like diarrhea. Consequently, the development and in vivo evaluation of new oral formulations of this compound are crucial for enhancing bioavailability, improving therapeutic efficacy, and minimizing adverse effects.
These application notes provide a comprehensive overview of the in vivo evaluation of oral this compound formulations, including detailed experimental protocols, data presentation tables for comparative analysis, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize quantitative data from various in vivo studies on different oral this compound formulations. This allows for a clear comparison of their pharmacokinetic profiles.
Table 1: Comparative Bioavailability of Different Oral this compound Formulations in Healthy Human Volunteers
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Marketed DCN Capsules | - | - | - | 100 (Reference) | |
| Proliposome Tablets (PT-F10) | 7,455 ± 262.69 | 8 ± 0.4 | 913,013.7 ± 553.48 | - | |
| Immediate Release (IR) | - | - | 1.7-fold rise in AUC(0-6h) vs. Art50 | - | |
| Gastroretentive (GR) | - | - | 1.2-fold rise in AUC(0-6h) vs. Art50 | - | |
| Solid Dispersion Tablets | - | - | 2.66-fold enhancement vs. marketed product | - |
Note: Direct comparison of Cmax and AUC values between studies should be done with caution due to differences in study design, analytical methods, and reference products.
Table 2: Pharmacokinetic Parameters of Rhein in Wistar Rats after Oral Administration of a this compound-Thymol Prodrug
| Analyte | % Release in Blood |
| This compound | 92.7 |
| Thymol | 20.5 |
Source: Adapted from in vivo release studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the in vivo evaluation of oral this compound formulations.
Protocol 1: Pharmacokinetic Study in an Animal Model (Rat)
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a novel oral this compound formulation compared to a reference formulation in rats.
Materials:
-
Wistar albino rats (200-300g)
-
Novel this compound formulation
-
Reference this compound formulation (e.g., commercially available capsules)
-
Oral gavage needles (soft tubing is recommended to minimize injury)
-
Heparinized blood collection tubes
-
Centrifuge
-
Micropipettes and tips
-
-20°C or -80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Grouping: Divide the rats into two groups (n=6 per group): a test group (novel formulation) and a reference group.
-
Dosing:
-
Accurately weigh each rat to determine the correct dose.
-
Administer the this compound formulation orally via gavage. A typical dose for anti-inflammatory studies in rats is in the range of 50-200 mg/kg. For bioavailability studies, a lower dose might be appropriate.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 3200 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of rhein (the active metabolite) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the reference formulation.
-
Protocol 2: Pharmacodynamic Evaluation in a Rat Model of Osteoarthritis
Objective: To evaluate the anti-arthritic efficacy of a novel oral this compound formulation in a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats.
Materials:
-
Wistar albino rats (150-200g)
-
Freund's Complete Adjuvant (FCA)
-
Novel this compound formulation
-
Positive control (e.g., Diclofenac sodium, 5 mg/kg)
-
Vehicle control (e.g., normal saline)
-
Plethysmometer or digital calipers to measure paw volume/diameter
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize the rats as described in Protocol 1.
-
On day 0, measure the basal body weight and hind paw volume of both right and left paws for all animals.
-
-
Induction of Arthritis:
-
On day 0, induce arthritis by injecting 0.1 mL of FCA into the plantar surface of the right hind paw of each rat.
-
-
Grouping and Treatment:
-
Divide the rats into at least four groups (n=6 per group):
-
Group I: Normal Control (no FCA, vehicle treatment)
-
Group II: Arthritis Control (FCA, vehicle treatment)
-
Group III: Positive Control (FCA, Diclofenac treatment)
-
Group IV: Test Group (FCA, novel this compound formulation treatment)
-
-
Administer the respective treatments orally once daily from day 0 to day 21.
-
-
Evaluation of Arthritis:
-
Measure the paw volume and body weight on days 4, 8, 14, and 21.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the arthritis control group.
-
-
Biochemical and Histopathological Analysis (Optional):
-
At the end of the study (day 21), collect blood samples to measure inflammatory markers like C-reactive protein.
-
Euthanize the animals and collect the ankle joints for histopathological examination to assess cartilage degradation and inflammation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="Oral this compound\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GI_Tract [label="Gastrointestinal\nTract", fillcolor="#F1F3F4", fontcolor="#202124"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; Rhein [label="Rhein\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Systemic_Circulation [label="Systemic\nCirculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Kidney [label="Kidney", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chondrocytes [label="Chondrocytes", fillcolor="#FBBC05", fontcolor="#202124"]; IL1B [label="IL-1β Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> GI_Tract [label="Ingestion"]; GI_Tract -> Liver [label="Absorption & Metabolism"]; Liver -> Rhein [label="Metabolism"]; Rhein -> Systemic_Circulation; Systemic_Circulation -> Chondrocytes [label="Therapeutic Target"]; Systemic_Circulation -> Kidney; Kidney -> Elimination; Chondrocytes -> IL1B [label="Mechanism of Action"]; } this compound Metabolism and Pathway to Action.
// Nodes IL1B [label="IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; IL1R [label="IL-1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; MMPs_ADAMTS [label="MMPs, ADAMTS\n(Cartilage Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines (e.g., IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rhein [label="Rhein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IL1B -> IL1R; IL1R -> MEK_ERK; IL1R -> JNK; IL1R -> NFkB; MEK_ERK -> AP1; JNK -> AP1; NFkB -> Proinflammatory_Cytokines; AP1 -> MMPs_ADAMTS; Rhein -> MEK_ERK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Rhein -> JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Rhein -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; } Inhibition of IL-1β Signaling by Rhein.
// Nodes Formulation [label="Oral this compound\nFormulation Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Model [label="Animal Model Selection\n(e.g., Rat, Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_Study [label="Pharmacokinetic Study", fillcolor="#FBBC05", fontcolor="#202124"]; PD_Study [label="Pharmacodynamic Study\n(Osteoarthritis Model)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Oral Administration\n(Gavage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blood_Sampling [label="Blood Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioanalysis [label="Bioanalysis of Rhein\n(LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_Parameters [label="Calculation of PK Parameters\n(Cmax, Tmax, AUC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arthritis_Induction [label="Arthritis Induction\n(e.g., FCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Assessment [label="Efficacy Assessment\n(Paw Volume, Biomarkers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histopathology [label="Histopathology of Joints", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nConclusion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Formulation -> Animal_Model; Animal_Model -> PK_Study; Animal_Model -> PD_Study; PK_Study -> Dosing -> Blood_Sampling -> Bioanalysis -> PK_Parameters; PD_Study -> Arthritis_Induction -> Efficacy_Assessment; Efficacy_Assessment -> Histopathology; PK_Parameters -> Data_Analysis; Histopathology -> Data_Analysis; } Workflow for In Vivo Evaluation.
References
- 1. Development and Pharmacokinetic Evaluation of New Oral Formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diacerein and its Active Metabolite, Rhein, in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacerein is an anti-inflammatory drug utilized for the treatment of osteoarthritis.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is entirely converted into its active metabolite, rhein, through deacetylation before reaching systemic circulation.[3][4][5] Rhein is responsible for the therapeutic effects, primarily through the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Accurate quantification of rhein in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. Given that this compound itself is not found in systemic circulation, analytical methods focus on the measurement of rhein and its subsequent metabolites, such as rhein-glucuronide and rhein-sulfate. This document provides detailed protocols for the quantification of rhein in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Metabolic Pathway of this compound
This compound undergoes complete first-pass metabolism in the liver and gut wall, where it is deacetylated to form rhein. Rhein is then further metabolized, primarily through glucuronidation and sulfation, before being eliminated, mainly by the kidneys.
Experimental Protocols
Two primary methods are detailed below: the highly sensitive LC-MS/MS method and an alternative HPLC-based method.
Protocol 1: Quantification of Rhein by LC-MS/MS
This method offers high sensitivity and selectivity and is considered the gold standard for bioanalytical studies. The following protocol is a synthesis of common practices.
-
Rhein analytical standard (≥99% purity)
-
Internal Standard (IS), e.g., Emodin, Wogonin, or Celecoxib
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid or Ammonium Acetate (for mobile phase)
-
Ultrapure water
-
Blank human plasma (with appropriate anticoagulant, e.g., heparin)
-
Stock Solutions: Prepare primary stock solutions of rhein and the chosen Internal Standard (IS) in methanol at a concentration of approximately 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serially diluting the rhein stock solution with a 50:50 methanol:water mixture. Prepare a separate working solution for the IS (e.g., 0.5 µg/mL of emodin in methanol).
-
Calibration Curve (CC) Standards: Prepare an eight-point calibration curve by spiking blank plasma with the appropriate rhein working solutions to achieve a concentration range such as 30-10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 80 ng/mL (LQC), 800 ng/mL (MQC), and 8000 ng/mL (HQC). Store all plasma samples at -30°C or below until analysis.
The protein precipitation method is a rapid and effective technique for extracting rhein from plasma samples.
Detailed Steps:
-
Aliquot 200 µL of a plasma sample (unknown, CC, or QC) into a 1.5 mL centrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 0.5 µg/mL emodin).
-
Add 600 µL of cold methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 15,000 rpm for 10 minutes at 10°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC System: UPLC or HPLC system.
-
Column: A C18 column (e.g., ACE C18) is commonly used.
-
Mobile Phase: A gradient of (A) Ammonium acetate (1.0 mM) and (B) Acetonitrile is effective.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Rhein MRM transition: m/z 283.0 → 238.8
-
Emodin (IS) MRM transition: m/z 268.9 → 224.8
-
Protocol 2: Quantification of Rhein by HPLC-Fluorescence
This method provides good sensitivity and is a viable alternative when LC-MS/MS is unavailable.
-
As in Protocol 3.1, with an appropriate IS such as Ranitidine.
-
Phosphate buffer (e.g., 0.05 M, pH 6.8).
-
To 200 µL of plasma, add 600 µL of the IS solution (e.g., ranitidine in methanol).
-
Vortex the mixture for 15 minutes.
-
Centrifuge for 10 minutes at 12,000 rpm.
-
Filter the supernatant and inject 100 µL into the HPLC system.
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: ODS C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer (pH 6.8) in a ratio of 20:10:70 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Rhein: Excitation (λex) = 440 nm, Emission (λem) = 520 nm.
-
Ranitidine (IS): Excitation (λex) = 338 nm, Emission (λem) = 520 nm.
-
Summary of Quantitative Data
The following tables summarize the validation parameters from various published methods for the quantification of rhein in plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result | Internal Standard (IS) | Reference |
| Linearity Range | 30 - 10,000 ng/mL | Emodin | |
| 7.81 - 2000 nM | Wogonin | ||
| LLOQ | 30 ng/mL | Emodin | |
| 7.81 nM | Wogonin | ||
| Intra-day Precision (%CV) | 2.1% - 4.0% | Emodin | |
| Inter-day Precision (%CV) | 6.5% - 14.9% | Emodin | |
| Accuracy | 80.1% - 104.2% | Wogonin | |
| Recovery | 36.01% | Celecoxib |
Table 2: HPLC Method Validation Parameters
| Parameter | Method | Result | Internal Standard (IS) | Reference |
| Linearity Range | HPLC-Fluorescence | 0.145 - 5.00 µg/mL | Ranitidine | |
| HPLC-UV | 0.1 - 10.0 µg/mL | Diclofenac Sodium | ||
| LLOQ | HPLC-Fluorescence | 0.145 µg/mL | Ranitidine | |
| HPLC-UV | 100 ng/mL | 1,8 dihydroxyanthraquinone | ||
| Precision (%RSD) | HPLC-UV | ≤ 15% | Not Specified | |
| Accuracy | HPLC-UV | 85% - 115% | Not Specified | |
| Recovery | HPLC-UV | 68 ± 3% | 1,8 dihydroxyanthraquinone |
Conclusion
The quantification of rhein in plasma is essential for understanding the clinical pharmacology of this compound. The LC-MS/MS method described offers superior sensitivity and is the preferred technique for pharmacokinetic studies requiring a low limit of quantification. The HPLC-based methods, particularly with fluorescence detection, provide robust and reliable alternatives suitable for various research and quality control applications. The choice of method should be based on the required sensitivity, available instrumentation, and the specific objectives of the study. All methods must be fully validated according to regulatory guidelines to ensure data integrity.
References
- 1. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of this compound - Arabian Journal of Chemistry [arabjchem.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Inducing Osteoarthritis in Animal Models for Diacerein Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing osteoarthritis (OA) in common animal models to test the efficacy of diacerein. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies for OA drug development.
Introduction to this compound in Osteoarthritis
This compound is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions primarily by inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways.[1] Upon oral administration, this compound is metabolized to its active form, rhein.[2] By targeting IL-1β, this compound reduces the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that lead to cartilage degradation, while also promoting the synthesis of cartilage matrix components.[1][2][3] Animal models are crucial for evaluating the disease-modifying potential of this compound in a preclinical setting.
Commonly Used Animal Models for Osteoarthritis Research
The selection of an appropriate animal model is critical for studying the pathogenesis of OA and for testing therapeutic interventions. The most widely used models involve either surgical induction to create joint instability or chemical induction to induce chondrocyte death and inflammation.
Surgical Induction Models
Surgical models mimic post-traumatic OA in humans and are characterized by a slower, more progressive development of the disease.
-
Anterior Cruciate Ligament Transection (ACLT): This model involves the surgical cutting of the anterior cruciate ligament, leading to knee instability and subsequent cartilage degeneration. It is a highly reproducible model that results in molecular changes in cartilage, synovial inflammation, and subchondral bone sclerosis similar to human OA.
-
Destabilization of the Medial Meniscus (DMM): This model involves the transection of the medial meniscotibial ligament, which destabilizes the medial meniscus. The DMM model is considered less invasive than ACLT and results in lesions primarily on the weight-bearing surfaces of the medial tibial plateau and femoral condyle.
Chemical Induction Models
Chemical induction models offer a more rapid and less invasive method for inducing OA-like changes.
-
Monosodium Iodoacetate (MIA) Injection: MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death. An intra-articular injection of MIA causes rapid cartilage degradation, inflammation, and pain, with pathological features that resemble human OA.
Experimental Protocols
Anterior Cruciate Ligament Transection (ACLT) in Rats
This protocol describes the surgical procedure for inducing OA in rats via ACLT.
Materials:
-
Male Sprague-Dawley or Wistar rats (10-12 weeks old, 200-250g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope or loupes
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Sutures (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care (e.g., buprenorphine, carprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the fur around the right knee joint and sterilize the surgical area with an antiseptic solution.
-
Incision: Make a longitudinal skin incision on the medial side of the patella.
-
Joint Exposure: Carefully dissect the soft tissues to expose the joint capsule. Make a medial parapatellar incision in the joint capsule to expose the intra-articular structures.
-
ACL Transection: Flex the knee to approximately 120 degrees and gently displace the patella laterally to visualize the ACL. Using micro-scissors, carefully transect the ACL.
-
Confirmation: Confirm complete transection by performing a cranial drawer test, where the tibia can be moved forward relative to the femur.
-
Closure: Reposition the patella and suture the joint capsule and skin in layers.
-
Post-operative Care: Administer analgesics as prescribed and monitor the animal for any signs of distress.
Monosodium Iodoacetate (MIA) Induced Osteoarthritis in Rats
This protocol details the chemical induction of OA in rats using an intra-articular injection of MIA.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 180-220g)
-
Anesthesia (e.g., isoflurane)
-
Monosodium Iodoacetate (MIA)
-
Sterile saline
-
Insulin syringes with 29-30G needles
-
Antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the fur over the right knee. Sterilize the injection site.
-
MIA Solution Preparation: Dissolve MIA in sterile saline to the desired concentration (typically 1-2 mg in 50 µL).
-
Intra-articular Injection: Flex the knee to a 90-degree angle. Insert the needle into the intra-articular space through the patellar ligament. Slowly inject 50 µL of the MIA solution.
-
Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.
This compound Treatment Protocol
The following is a general protocol for the oral administration of this compound in rodent models of OA.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% sodium carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound suspension orally via gavage once daily. The typical dosage for rats ranges from 50 to 200 mg/kg.
-
Treatment Duration: Treatment duration can vary depending on the study design, but a period of 3 to 8 weeks is common.
Outcome Measures for this compound Efficacy
A comprehensive assessment of this compound's efficacy should include behavioral, histological, and biochemical endpoints.
Pain Assessment
Pain is a key symptom of OA. Several methods can be used to assess pain-related behaviors in rodents:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
Weight-Bearing Deficit: Assessed using an incapacitance tester to measure the distribution of weight between the hind limbs.
-
Locomotor Activity: Spontaneous movement can be monitored to assess changes in activity levels.
Histological Assessment
Histological analysis of the affected joint provides direct evidence of cartilage and bone changes.
-
Cartilage Integrity: Sections of the joint are stained with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage structure. The Mankin or OARSI scoring systems are commonly used for grading cartilage degeneration.
-
Synovial Inflammation: The synovial membrane can be examined for signs of inflammation, such as synovial lining cell hyperplasia and inflammatory cell infiltration.
Biochemical Markers
Analysis of biological samples can provide quantitative measures of disease activity.
-
Serum and Synovial Fluid Analysis: Levels of inflammatory cytokines (e.g., IL-1β, TNF-α), cartilage degradation products (e.g., COMP), and markers of inflammation (e.g., C-reactive protein) can be measured.
-
Tissue Analysis: Levels of MMPs and aggrecanases (ADAMTS) in cartilage and synovial tissue can be quantified.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound in animal models of OA.
Table 1: Effects of this compound on Pain and Inflammation in MIA-Induced OA in Rats
| Outcome Measure | Control (MIA only) | This compound (6.8 mg/kg, BID) | p-value | Reference |
| Knee Diameter (mm) | Increased | Significantly Reduced | <0.001 | |
| Paw Withdrawal Latency (s) | Decreased | Significantly Increased | <0.001 | |
| Locomotor Activity | Decreased | Significantly Increased | <0.001 | |
| C-Reactive Protein (mg/dL) | Increased | Significantly Reduced | <0.001 | |
| Glucosaminoglycan (µg/mL) | Decreased | Significantly Increased | <0.001 |
Table 2: Effects of this compound on Articular Cartilage in a Rabbit Surgical Model of OA
| Parameter | Placebo | This compound (1.5 mg/kg/day) | Statistical Significance | Reference |
| Non-calcified Cartilage Thickness | Increased | Improvement noted | Not statistically significant | |
| Non-calcified Cartilage Volume | Increased | Improvement noted | Not statistically significant | |
| Synovial Membrane Changes | Present | Improvement noted | Not statistically significant |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Osteoarthritis
This compound primarily exerts its therapeutic effects by inhibiting the IL-1β signaling pathway, a key driver of inflammation and cartilage degradation in OA.
Caption: this compound's inhibition of the IL-1β signaling pathway in chondrocytes.
Experimental Workflow for this compound Testing in an OA Animal Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an induced OA animal model.
Caption: A typical workflow for testing this compound in an OA animal model.
References
- 1. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cartilage and subchondral bone in early stages of osteoarthritis in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on biosynthesis activities of chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diacerein in Radioimmunotherapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of diacerein in radioimmunotherapy (RIT) research. This compound, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), has shown potential as an adjunct therapy in cancer treatment, including radioimmunotherapy.[1] Its primary mechanism of action involves the inhibition of interleukin-1β (IL-1β) and its downstream signaling pathways, which can enhance the efficacy of RIT.[2][3]
Mechanism of Action
This compound functions primarily by inhibiting the IL-1β signaling pathway.[2][4] This inhibition leads to a cascade of effects beneficial for cancer therapy. In the context of radioimmunotherapy, this compound has been shown to induce apoptosis in cancer cells, which is linked to the downstream signaling of IL-1β. This apoptotic effect is characterized by the upregulation of pro-apoptotic proteins such as Caspase 3, Cytochrome C, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.
Furthermore, this compound has been found to inhibit the IL-6/IL-6R signaling pathway, which is implicated in oncogenic transformations. This inhibition can suppress critical cancer-related pathways such as STAT3, MAPK, and Akt. By modulating the tumor microenvironment and inducing apoptosis, this compound can improve the penetration and therapeutic efficacy of radiolabeled monoclonal antibodies used in RIT.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis, thereby enhancing radioimmunotherapy.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in combination with radioimmunotherapy, based on a study using a Burkitt's lymphoma mouse model.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Raji, Daudi, Ramos)
-
This compound (DIA)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution
-
DMSO
Protocol:
-
Seed lymphoma cells in 96-well plates at a density of 1x10^4 cells/well.
-
Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the this compound solutions and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis for Apoptosis Markers
Objective: To confirm this compound-induced apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
This compound-treated and untreated lymphoma cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Caspase 3, anti-Cytochrome C, anti-Bax, anti-Bcl-2, anti-Bcl-xl, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the cells and determine the protein concentration using a protein assay kit.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Radioimmunotherapy Study
Objective: To evaluate the therapeutic efficacy of this compound in combination with radioimmunotherapy in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD.CB17/SCID)
-
Lymphoma cell line (e.g., Raji)
-
This compound (for injection)
-
Radiolabeled antibody (e.g., ¹³¹I-rituximab)
-
SPECT/CT scanner
Protocol:
-
Subcutaneously inject lymphoma cells into the flank of the mice to establish tumors.
-
When tumors reach a specific size (e.g., 200 mm³), randomize the mice into different treatment groups (e.g., PBS control, this compound alone, ¹³¹I-rituximab alone, this compound + ¹³¹I-rituximab).
-
Administer this compound (e.g., 20 mg/kg or 40 mg/kg) via intraperitoneal injection.
-
After a specified time, inject ¹³¹I-rituximab intravenously.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Perform SPECT/CT imaging at different time points post-injection to assess the biodistribution and tumor uptake of the radiolabeled antibody.
-
Monitor the survival rate of the mice in each group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., autoradiography, histological analysis).
Experimental Workflow
The following diagram outlines the general workflow for investigating the application of this compound in radioimmunotherapy research.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from a study investigating the combination of this compound with ¹³¹I-rituximab in a Burkitt's lymphoma mouse model.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Cytotoxicity (%) |
| Raji | Not specified | 10.9 |
| Daudi | Not specified | Not specified |
| Ramos | Not specified | Not specified |
Note: The study reported a cytotoxicity of 10.9% without specifying the this compound concentration or the cell line for this particular value.
Table 2: Tumor Uptake of ¹³¹I-Rituximab with and without this compound
| Treatment Group | Tumor Uptake (%ID/g) at Day 4 |
| ¹³¹I-RTX alone | 5.91 ± 3.2 |
| ¹³¹I-RTX + 20 mg/kg DIA | 16.1 ± 1.9 |
| ¹³¹I-RTX + 40 mg/kg DIA | 18.2 ± 1.0 |
%ID/g: Percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. *P<0.05 compared to ¹³¹I-RTX alone.
Table 3: Therapeutic Efficacy of Combination Therapy
| Treatment Group | Tumor Size Reduction (at day 7) | Survival Rate |
| This compound + ¹³¹I-RTX | Significantly inhibited | Increased (data not quantified) |
The study reported significant inhibition of tumor growth at day 7 for the combination therapy group compared to single-agent groups.
Conclusion
This compound presents a promising adjunctive therapeutic agent in radioimmunotherapy. Its ability to induce apoptosis and potentially modulate the tumor microenvironment can lead to enhanced uptake and efficacy of radiolabeled antibodies. The provided protocols and data serve as a foundation for researchers and drug development professionals to further explore and optimize the use of this compound in combination with RIT for various malignancies. Further studies are warranted to elucidate the full potential and dose-dependency of this compound in different cancer models and clinical settings.
References
- 1. This compound retards cell growth of chondrosarcoma cells at the G2/M cell cycle checkpoint via cyclin B1/CDK1 and CDK2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of IL-1β downstream mediated apoptosis, improves radioimmunotherapy in a mouse model of Burkitt’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of IL-1β downstream mediated apoptosis, improves radioimmunotherapy in a mouse model of Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy of this compound on the symptoms and radiographic progression of osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacerein-Loaded Hydrogels in Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articular cartilage possesses a limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis significant clinical challenges. Tissue engineering strategies utilizing hydrogels as scaffolds for chondrocyte delivery and support have emerged as a promising approach.[1][2][3][4][5] Hydrogels, with their high water content and tunable physicochemical properties, can mimic the native extracellular matrix of cartilage. The incorporation of therapeutic agents such as diacerein into these hydrogels offers the potential to further enhance cartilage regeneration by modulating the local inflammatory and metabolic environment.
This compound is a slow-acting, disease-modifying osteoarthritis drug (DMOAD) that functions as a potent inhibitor of interleukin-1β (IL-1β), a key pro-inflammatory cytokine implicated in cartilage degradation. Its active metabolite, rhein, exerts anti-catabolic and pro-anabolic effects on chondrocytes. Specifically, this compound has been shown to down-regulate catabolic pathways involving MAP kinases and inhibit the expression of matrix metalloproteinases (MMPs) and ADAMTS enzymes responsible for cartilage breakdown. Furthermore, this compound can stimulate anabolic processes by promoting the expression of transforming growth factor-beta (TGF-β), which in turn enhances the synthesis of essential cartilage matrix components like collagen and proteoglycans.
This document provides detailed application notes and protocols for the preparation, characterization, and in vitro/in vivo evaluation of this compound-loaded hydrogels for cartilage regeneration.
Data Presentation: Properties of this compound-Loaded Hydrogels
The following tables summarize quantitative data from various studies on this compound-loaded hydrogels, providing a comparative overview of different formulations and their characteristics.
Table 1: Formulation and Physicochemical Properties of this compound-Loaded Nanoparticles for Hydrogel Incorporation
| Formulation ID | Polymer System | This compound Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| DCR-NPs | Chitosan, Chondroitin Sulfate | Optimized | 320.0 ± 3 | 0.3 ± 0.07 | 82 ± 4.16 | +40 ± 0.3 | |
| F10 | Ethyl Cellulose, Polyvinyl Alcohol | Not specified | 343.2 | Not specified | Not specified | Not specified |
Table 2: In Vitro Drug Release from this compound-Loaded Hydrogels
| Formulation ID | Hydrogel System | Time Point | Cumulative Release (%) | Release Model | Reference |
| DCR-NPs in Nanoemulgel | Argan oil-based | 72 hours | 95 | Korsmeyer-Peppas | |
| DCR-NPs in Nanoemulgel | Argan oil-based | 96 hours | Sustained Release | Higuchi | |
| M3 | Acrylic Acid-based | Not specified | Sustained Release | Zero-order |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Chondrocytes
This compound primarily exerts its chondroprotective effects by interfering with the IL-1β signaling cascade and promoting anabolic pathways.
References
- 1. Innovative hydrogel solutions for articular cartilage regeneration: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced injectable hydrogels for cartilage tissue engineering [frontiersin.org]
- 3. A review of advanced hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of advanced hydrogels for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diacerein: A Tool for In Vitro Inflammasome Activation Studies
Application Notes and Protocols for Researchers
Introduction
Diacerein, an anthraquinone derivative, and its active metabolite, rhein, have emerged as valuable pharmacological tools for the in vitro investigation of inflammasome activation. Primarily known for its therapeutic use in osteoarthritis, this compound's mechanism of action involves the modulation of inflammatory pathways, particularly the inhibition of the NLRP3 inflammasome. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing this compound and rhein to study inflammasome-mediated inflammation in a laboratory setting.
This compound is completely metabolized to rhein, which is responsible for its physiological effects. Rhein has been demonstrated to suppress the NLRP3 inflammasome pathway by inhibiting the expression of key components like ASC and NLRP3, thereby preventing the formation of ASC specks and the assembly of the inflammasome complex.[1][2] This inhibitory action leads to a reduction in the activation of caspase-1 and the subsequent secretion of pro-inflammatory cytokines such as IL-1β.[2][3][4]
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Rhein acts at multiple levels to curtail NLRP3 inflammasome activation. In vitro studies have shown that rhein can significantly decrease the production of IL-1β by interfering with the inflammasome complex. Furthermore, it has been reported to reduce the production of the IL-1 converting enzyme (ICE), also known as caspase-1, which is crucial for the maturation of pro-IL-1β. The inhibitory effects are not limited to cytokine production; rhein also suppresses the aggregation of ASC specks, a hallmark of inflammasome activation.
dot
Quantitative Data on the In Vitro Efficacy of this compound and Rhein
The following tables summarize the quantitative effects of this compound and its active metabolite rhein on inflammasome-related markers in various in vitro models.
Table 1: Inhibition of IL-1β Production
| Compound | Cell Type | Stimulus | Concentration | % Inhibition of IL-1β | Reference |
| This compound | Human OA Synovium | LPS | 5.4 x 10-5 M | Max. Inhibition (p<0.02) | |
| Rhein | Human OA Synovium | LPS | 3.5 x 10-5 M | Max. Inhibition (p<0.05) | |
| Rhein | Urate Crystal-activated Macrophages | MSU Crystals | 2.5 µg/mL | 47% (p=0.002) | |
| Rhein | Human PBMCs | SARS-CoV-2 | Not specified | Significant (p<0.05) |
Table 2: Effect of Rhein on Inflammasome Components
| Parameter | Cell Type | Stimulus | Rhein Concentration | % Reduction (Average Intensity) | Reference |
| ASC Expression | Macrophages | MSU Crystals | Not specified | 64.0% - 79.0% | |
| NLRP3 Expression | Macrophages | MSU Crystals | Not specified | 62.5% - 84.1% | |
| ASC Speck Formation | Macrophages | MSU Crystals | 5 µg/mL | 64% (p=0.0011) | |
| NLRP3 Aggregates | Macrophages | MSU Crystals | 5 µg/mL | 62.5% (p=0.014) | |
| Caspase-1 Production (ICE) | Human OA Chondrocytes | - | Not specified | 50% (p<0.02) |
Experimental Protocols
Protocol 1: Inflammasome Activation in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by this compound or rhein.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound or Rhein
-
DMSO (vehicle control)
-
PBS
-
ELISA kit for human IL-1β
-
Protein lysis buffer
-
Antibodies for Western blot (NLRP3, ASC, Caspase-1)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 2x104 cells per well and treat with 5 ng/ml PMA for 48 hours.
-
-
Priming:
-
After differentiation, wash the cells three times with PBS.
-
Prime the cells by incubating with 10 µg/ml LPS for 3 hours.
-
-
Inhibitor Treatment:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with various concentrations of this compound or rhein (or vehicle control) for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 µM nigericin for 1 hour.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure IL-1β secretion by ELISA.
-
Cell Lysate: Lyse the cells with protein lysis buffer for Western blot analysis of NLRP3, ASC, and cleaved caspase-1.
-
dot
Protocol 2: Inflammasome Activation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the isolation of human PBMCs and the subsequent in vitro study of inflammasome activation.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Inflammasome activator (e.g., LPS and Nigericin, or specific pathogen-associated molecular patterns)
-
This compound or Rhein
-
DMSO (vehicle control)
-
ELISA kit for human IL-1β
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 2,700 rpm for 20 minutes at room temperature without the brake.
-
Carefully collect the mononuclear cell layer.
-
Wash the cells with PBS.
-
-
Cell Seeding:
-
Resuspend PBMCs in RPMI-1640 with 10% FBS.
-
Seed approximately 1.5 x 106 cells/mL in a cell culture plate and incubate for 2 hours to allow monocytes to adhere.
-
Wash with PBS to remove non-adherent cells.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Follow steps 3 and 4 from Protocol 1 for inhibitor treatment and inflammasome activation. For a two-step activation, rhein can be administered during the priming step (with LPS for 3 hours) followed by the activation step (with nigericin for 1 hour).
-
-
Analysis:
-
Collect the supernatant and measure IL-1β levels by ELISA.
-
Conclusion
This compound and its active metabolite rhein are effective inhibitors of the NLRP3 inflammasome in vitro. Their ability to suppress the expression of key inflammasome components, inhibit ASC speck formation, and reduce caspase-1 activation and IL-1β secretion makes them valuable tools for studying the role of the NLRP3 inflammasome in various physiological and pathological conditions. The provided protocols offer a starting point for researchers to incorporate this compound and rhein into their in vitro experimental designs.
References
- 1. WO2017031161A1 - this compound or its analogs for inhibiting expression of asc, nlrp3, and/or formation of nlrp3 inflammasome complex - Google Patents [patents.google.com]
- 2. Rhein, An Anthraquinone Drug, Suppresses the NLRP3 Inflammasome and Macrophage Activation in Urate Crystal-Induced Gouty Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces inflammasome activation and SARS-CoV-2 virus replication: a proof-of-concept translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diacerein Oral Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of diacerein for research purposes. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and summaries of key pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound, a BCS Class II drug, presents two main challenges for oral administration. Firstly, its poor aqueous solubility limits its dissolution in gastrointestinal fluids, leading to low and variable oral bioavailability (35-56%). Secondly, unabsorbed this compound is metabolized in the colon to rhein, which can cause adverse effects such as diarrhea and soft stools. Therefore, enhancing its solubility and absorption in the upper gastrointestinal tract is crucial for improving its therapeutic efficacy and safety profile.
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its dissolution rate by reducing particle size and improving wettability.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved solubility and dissolution. Common nanoformulation approaches include nanosuspensions, solid lipid nanoparticles (SLNs), and proliposomes.
-
Use of Surfactants and Absorption Enhancers: Incorporating surfactants or absorption enhancers into the formulation can improve the wetting of this compound particles and increase the permeability of the intestinal membrane.
Q3: How does this compound exert its therapeutic effect?
This compound is a prodrug that is completely metabolized to its active metabolite, rhein. Rhein primarily acts by inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways.[1][2][3] This inhibition reduces cartilage degradation and inflammation in osteoarthritis.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and evaluation of this compound formulations.
Issue 1: Low Drug Entrapment Efficiency in Nanoparticle Formulations
Possible Causes:
-
Poor drug solubility in the lipid or polymer matrix: this compound may not be sufficiently soluble in the chosen carrier, leading to its expulsion during particle formation.
-
High drug concentration: Exceeding the saturation solubility of this compound in the matrix can lead to drug crystallization and low entrapment.
-
Inappropriate stabilizer concentration: Insufficient stabilizer may not adequately coat the nanoparticle surface, leading to aggregation and drug leakage.
-
Suboptimal process parameters: Factors like homogenization speed, sonication time, or evaporation rate can influence nanoparticle formation and drug encapsulation.
Troubleshooting Steps:
-
Screen different lipids/polymers: Select a carrier in which this compound exhibits higher solubility.
-
Optimize drug-to-carrier ratio: Start with a lower drug concentration and gradually increase it to determine the optimal loading capacity.
-
Vary stabilizer concentration: Experiment with different concentrations of the stabilizing agent to ensure complete surface coverage of the nanoparticles.
-
Adjust process parameters: Systematically vary homogenization speed, sonication amplitude and duration, or the rate of solvent evaporation to find the optimal conditions for nanoparticle formation and drug entrapment.
Issue 2: Inconsistent Particle Size or Polydispersity Index (PDI) in Nanosuspensions
Possible Causes:
-
Insufficient energy input: The homogenization or milling process may not be providing enough energy to break down the drug crystals to the desired size.
-
Ostwald ripening: Smaller particles may dissolve and redeposit onto larger particles, leading to an increase in particle size and PDI over time.
-
Inadequate stabilization: The concentration or type of stabilizer may not be sufficient to prevent particle aggregation.
Troubleshooting Steps:
-
Increase energy input: Increase the homogenization pressure or speed, or the milling time and bead density.
-
Optimize stabilizer: Use a combination of stabilizers (e.g., a non-ionic polymer and an ionic surfactant) to provide both steric and electrostatic stabilization. Ensure the stabilizer concentration is sufficient.
-
Control temperature: Perform the milling or homogenization process at a controlled, lower temperature to reduce the rate of Ostwald ripening.
-
Lyophilization: For long-term storage, consider lyophilizing the nanosuspension with a suitable cryoprotectant to prevent particle growth.
Issue 3: Poor In Vitro Dissolution Rate of Solid Dispersions
Possible Causes:
-
Drug recrystallization: The amorphous this compound within the solid dispersion may have recrystallized over time.
-
Inappropriate carrier selection: The chosen hydrophilic carrier may not be optimal for enhancing the dissolution of this compound.
-
Suboptimal drug-to-carrier ratio: The amount of carrier may be insufficient to completely disperse the drug in an amorphous state.
-
Method of preparation: The chosen method (e.g., solvent evaporation vs. melting) may not be the most effective for the selected drug-carrier combination.
Troubleshooting Steps:
-
Characterize solid-state properties: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the solid dispersion.
-
Screen different carriers: Evaluate a range of hydrophilic polymers (e.g., PEGs, PVPs, poloxamers) to identify the most effective one for this compound.
-
Vary drug-to-carrier ratio: Prepare solid dispersions with different ratios to determine the point at which the drug is fully amorphous and dissolution is maximized.[4]
-
Compare preparation methods: Prepare solid dispersions using different methods (solvent evaporation, melting, kneading) to identify the most efficient technique for your specific formulation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 4000, PEG 6000, or Poloxamer 407 (PXM-407)
-
Methanol
-
Porcelain dish
-
Magnetic stirrer
-
Hot air oven
-
Mortar and pestle
-
Sieve (No. 60)
Procedure:
-
Weigh the desired amounts of this compound and the chosen carrier (e.g., in ratios of 1:1, 1:2, or 1:3 w/w).
-
Dissolve both this compound and the carrier in a suitable volume of methanol in a porcelain dish.
-
Stir the solution using a magnetic stirrer until a slurry is formed.
-
Place the porcelain dish in a hot air oven maintained at 45°C for 24 hours to ensure complete evaporation of the solvent.
-
Triturate the resulting solid mass in a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (No. 60) to obtain uniform-sized particles.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Nanosuspension by High-Speed Homogenization and Media Milling
Materials:
-
This compound
-
Poloxamer 407 (stabilizer)
-
Zirconium oxide beads (milling media)
-
Distilled water
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 407).
-
Disperse the weighed amount of this compound in the stabilizer solution.
-
Subject the dispersion to high-speed homogenization at a specific speed and for a set duration to achieve a preliminary reduction in particle size.
-
Transfer the pre-milled suspension to a milling chamber containing zirconium oxide beads.
-
Mill the suspension on a magnetic stirrer for a predetermined time.
-
Separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, PDI, and zeta potential.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by a Modified High Shear Homogenization and Ultrasonication Method
Materials:
-
This compound
-
Stearic acid (lipid)
-
Pluronic F68 and Soya lecithin (surfactants)
-
Citric acid
-
High shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the stearic acid at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare an aqueous phase containing the surfactants (Pluronic F68 and soya lecithin) and citric acid, heated to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specific speed for a set time to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the SLN dispersion.
-
Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
Protocol 4: Preparation of this compound Proliposomes by Thin Film Hydration Method
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Maltodextrin (carrier)
-
Chloroform and Methanol (solvents)
-
Rotary evaporator
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Add the carrier (maltodextrin) to the flask and mix gently to coat the carrier particles with the lipid film, forming the proliposomes.
-
To form the liposomal dispersion for in vitro studies, hydrate the proliposomes with PBS (pH 7.4) by gentle agitation.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Conventional this compound Capsule (50 mg) | |||||
| Fasted State | 4471 ± 936 | 2.61 ± 1.25 | 24743 ± 5046 | - | |
| Fed State | 3225 ± 755 | 3.81 ± 1.29 | 25170 ± 6415 | - | |
| Improved Formulations | |||||
| Immediate Release (IR) Formulation | - | - | 1.7-fold increase in AUC(0-6h) vs. conventional | - | |
| Gastroretentive (GR) Formulation | - | - | 1.2-fold increase in AUC(0-6h) vs. conventional | - | |
| Chitosan-coated Nanosuspension | 740 ± 150 | 3.60 ± 0.55 | - | 172.1 | |
| Solid Lipid Nanoparticles | - | - | 71250 ± 1250 | ~270 | |
| Proliposome Tablets | 7455 ± 262.69 | 8 ± 0.4 | 913013.7 ± 553.48 | - |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in study design and analytical methods.
Mandatory Visualizations
This compound's Mechanism of Action: IL-1β Signaling Pathway Inhibition
Caption: this compound's inhibitory action on the IL-1β signaling pathway.
Experimental Workflow for Developing Bioavailability-Enhanced this compound Formulations
Caption: A logical workflow for developing and evaluating this compound formulations.
References
- 1. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] [pubmed.ncbi.nlm.nih.gov]
- 3. trbchemedica.com [trbchemedica.com]
- 4. rjptonline.org [rjptonline.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Overcoming Diacerein's Low Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low aqueous solubility of diacerein.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a challenge?
This compound is practically insoluble in water, with a reported solubility of approximately 0.01 mg/mL.[1][2] This poor solubility is a significant hurdle in the development of oral dosage forms, as it can lead to low and variable bioavailability, limiting its therapeutic efficacy.[1][3] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]
Q2: What are the common strategies to enhance the aqueous solubility of this compound?
Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its wettability and reduce drug crystallinity, thereby improving solubility.
-
Inclusion Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule within the cyclodextrin cavity, increasing its apparent solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.
-
Liquisolid Compacts: This technique involves dissolving this compound in a non-volatile liquid vehicle and converting it into a free-flowing, compressible powder, which can enhance drug dissolution.
-
Co-crystals: Formation of co-crystals with a suitable co-former can alter the crystal lattice of this compound, leading to improved solubility and dissolution characteristics.
Q3: Which solubility enhancement technique is most effective for this compound?
The most effective technique depends on the desired formulation characteristics, scalability, and acceptable excipients. Solid dispersions and inclusion complexes are widely studied and have shown significant improvements in this compound's solubility and dissolution. Nanosuspensions can lead to a very rapid dissolution rate. A comparative analysis of the reported solubility enhancements can help in selecting the most suitable method for a specific application.
Troubleshooting Guides
Solid Dispersions
Issue: The prepared solid dispersion is sticky and difficult to handle.
-
Possible Cause: This is often due to the use of a carrier with a low glass transition temperature (Tg) or a low melting point, or an inappropriate drug-to-carrier ratio. Using low molecular weight PEGs can sometimes lead to a sticky product.
-
Solution:
-
Increase the proportion of the carrier.
-
Use a carrier with a higher Tg or melting point (e.g., higher molecular weight PEGs like PEG 6000, or polymers like PVP K30).
-
If using the melting method, ensure the temperature is not excessively high, which can cause polymer degradation.
-
For the solvent evaporation method, ensure complete removal of the solvent, as residual solvent can act as a plasticizer.
-
Issue: The drug recrystallizes or precipitates out during preparation or storage.
-
Possible Cause: The drug loading in the carrier may be too high, exceeding the saturation solubility of the drug in the polymer matrix. The chosen polymer may not be a suitable miscibility enhancer for this compound.
-
Solution:
-
Decrease the drug-to-carrier ratio.
-
Select a carrier that has good miscibility with this compound. Characterization techniques like Differential Scanning Calorimetry (DSC) can help assess drug-polymer interactions and miscibility. The absence of the drug's melting peak in the DSC thermogram of the solid dispersion suggests that the drug is molecularly dispersed.
-
Store the solid dispersion in a cool, dry place to prevent moisture-induced phase separation and recrystallization.
-
Issue: Inconsistent drug content in the prepared solid dispersion.
-
Possible Cause: Inhomogeneous mixing of the drug and carrier during preparation.
-
Solution:
-
For the solvent evaporation method, ensure both the drug and carrier are completely dissolved in the solvent before evaporation.
-
For the melting method, ensure thorough mixing of the molten carrier and the drug until a homogeneous mixture is obtained.
-
After preparation, pulverize and sieve the solid dispersion to obtain a uniform particle size.
-
Inclusion Complexation with Cyclodextrins
Issue: Low complexation efficiency.
-
Possible Cause: The stoichiometry of the this compound-cyclodextrin complex may not be optimal. The preparation method may not be efficient in forming the inclusion complex.
-
Solution:
-
Conduct a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. For this compound, a 1:1 or 1:2 molar ratio with β-cyclodextrin or HP-β-cyclodextrin is often reported to be effective.
-
The kneading method is often found to be effective for preparing this compound-cyclodextrin inclusion complexes.
-
Ensure adequate mixing and interaction time during the preparation process.
-
Issue: The final product has poor flowability.
-
Possible Cause: The prepared inclusion complex powder may be amorphous and cohesive.
-
Solution:
-
Lyophilization (freeze-drying) of the aqueous paste of the complex can yield a more porous and free-flowing powder.
-
Incorporate a glidant, such as colloidal silicon dioxide, if the powder is intended for tableting or capsule filling.
-
Nanosuspensions
Issue: Particle aggregation or crystal growth during preparation or storage.
-
Possible Cause: Inadequate stabilization of the nanoparticles. The concentration or type of stabilizer may not be optimal.
-
Solution:
-
Use a suitable stabilizer, such as Poloxamer 407, at an optimized concentration.
-
A combination of high-speed homogenization followed by media milling can be an effective preparation technique.
-
Optimize the milling parameters, such as the size and type of milling media and the milling time.
-
Store the nanosuspension at a controlled temperature to minimize Ostwald ripening.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on enhancing this compound solubility.
Table 1: Solubility Enhancement of this compound using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Solubility Enhancement (Fold Increase) | Reference |
| Pluronic® F68 | 1:3 | Rotavap | ~8.3 | |
| Sorbitol | 1:2.5 | Solvent Evaporation | - | |
| PEG 4000 | 1:3 | Melt | - | |
| Poloxamer 407 | 1:3 | Melt | - | |
| PVP K30 | 1:2 | Kneading | ~10.65 |
Note: Direct fold increase was not always reported and is estimated based on the provided data where possible.
Table 2: Dissolution Enhancement of this compound using Different Techniques
| Technique | Carrier/Excipients | Key Findings | Reference |
| Solid Dispersion | Poloxamer 407 (1:3 ratio) | 97.44% release in 70 min (vs. 41.52% in 120 min for pure drug) | |
| Solid Dispersion | Sorbitol (1:2.5 ratio) | 96.9% release in 60 min (vs. 47% in 60 min for pure drug) | |
| Liquisolid Compact | PEG 400 | 92.71% release in 60 min (vs. 75.14% for conventional capsules) | |
| Nanosuspension | Poloxamer 407 | ~98% release in 2 minutes | |
| Inclusion Complex | HP-β-Cyclodextrin | Significantly improved in vitro drug release profile compared to pure drug |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyethylene Glycol (PEG) 4000, Methanol.
-
Procedure:
-
Weigh the desired amounts of this compound and PEG 4000 (e.g., in a 1:3 ratio).
-
Dissolve both this compound and PEG 4000 in a suitable volume of methanol in a porcelain dish with stirring.
-
Continue stirring until a slurry is formed.
-
Place the porcelain dish in a hot air oven maintained at 45°C for 24 hours to ensure complete evaporation of the solvent.
-
Triturate the resulting solid mass in a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., No. 60) to obtain uniform particles.
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, β-Cyclodextrin (β-CD), Water, Ethanol.
-
Procedure:
-
Weigh this compound and β-CD in the desired molar ratio (e.g., 1:2).
-
Dissolve β-CD in a minimal amount of a water:ethanol (1:1) mixture to form a paste.
-
Add the this compound powder to the β-CD paste.
-
Knead the mixture thoroughly for 15-30 minutes in a mortar.
-
Allow the resulting paste to stand for 30 minutes.
-
Dry the paste in a lyophilizer (freeze-dryer) for 48 hours to obtain a dry powder.
-
Sieve the resulting powder to get a uniform particle size.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the IL-1β Signaling Pathway
References
Technical Support Center: Optimizing Diacerein Dosage in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing diacerein in preclinical animal models of osteoarthritis and other inflammatory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a slow-acting, symptomatic drug used in the treatment of osteoarthritis.[1] It is a derivative of anthraquinone, known for its anti-inflammatory properties.[2] The principal mechanism of action of this compound is the inhibition of the interleukin-1β (IL-1β) system and its downstream signaling pathways.[1][3] After ingestion, this compound is completely metabolized to its active form, rhein.[2] Rhein exerts its therapeutic effects by reducing the production of IL-1 converting enzyme (ICE), which in turn decreases the activation of IL-1β. It also reduces the number of IL-1 receptors on chondrocytes, making them less sensitive to the inflammatory effects of IL-1β.
Q2: In which preclinical animal models has this compound been shown to be effective?
A2: this compound has demonstrated beneficial effects on cartilage and subchondral bone in various animal models of osteoarthritis. These include surgically induced models in rabbits and dogs, such as anterior cruciate ligament transection (ACLT), which leads to joint instability. It has also been studied in chemically-induced models, like the monoiodoacetate (MIA) induced osteoarthritis model in rats. Furthermore, its anti-inflammatory properties have been investigated in adjuvant-induced arthritis models in rats.
Q3: What are the typical oral dosages of this compound used in preclinical studies?
A3: The oral dosage of this compound in preclinical studies varies depending on the animal model and the intended therapeutic effect. For instance, in adjuvant-induced arthritic rats, a dose of 100 mg/kg/day significantly suppressed paw edema. In other rat models of inflammation, doses ranging from 3 mg/kg/day to 100 mg/kg/day have been used, sometimes in combination with other drugs like naproxen. In a rabbit model of early-stage osteoarthritis, a daily oral dose of 1.5 mg/kg was used. For canine models, a total daily dose of 40 mg/kg has been administered. A summary of dosages used in various studies is provided in the table below.
Q4: What are the known side effects of this compound in preclinical models and how can they be mitigated?
A4: The most common side effect associated with oral this compound administration is a laxative effect, leading to soft stools or diarrhea. This is due to the non-absorbed this compound being metabolized to rhein in the colon, which induces chloride secretion. To mitigate this, researchers can consider starting with a lower dose and gradually increasing it. Another approach is to explore alternative delivery systems, such as transdermal gels, which have been shown to reduce diarrheal episodes in rats compared to oral formulations.
Q5: How is this compound typically prepared for oral administration in animal studies?
A5: this compound is practically insoluble in water. Therefore, for oral administration in animal studies, it is often suspended in a vehicle. Common vehicles include normal saline. To improve solubility and bioavailability, this compound can be formulated as a solid dispersion or by using techniques like cocrystallization. For instance, it has been loaded into lecithin-gold hybrid nanocarriers to enhance its oral bioavailability.
Troubleshooting Guide
Issue: Inconsistent or poor therapeutic effect at a previously reported dosage.
-
Q: Why might I be observing a lack of efficacy with this compound in my animal model?
-
A: Several factors could contribute to this. Firstly, this compound has a relatively low oral bioavailability, estimated to be between 35-56%. The extent of absorption can be influenced by factors such as the formulation and the presence of food. Ensure that the this compound is properly suspended or solubilized for consistent dosing. Secondly, the timing of administration in relation to disease induction is crucial. Prophylactic treatment has been shown to be effective in delaying the onset of arthritis in some models. Consider initiating treatment at an early stage of the disease.
-
Issue: Animals are experiencing significant weight loss or diarrhea.
-
Q: My animals are showing signs of gastrointestinal distress. What can I do?
Issue: Difficulty in preparing a stable and homogenous formulation for oral gavage.
-
Q: How can I improve the preparation of my this compound suspension for oral administration?
-
A: Given this compound's poor water solubility, creating a uniform suspension is key for accurate dosing. Using a mortar and pestle to grind the this compound powder to a fine consistency before suspending it in the vehicle can help. Adding a small amount of a suspending agent, such as carboxymethylcellulose (CMC), can also improve the stability of the suspension. It is also recommended to vortex the suspension immediately before each administration to ensure homogeneity. For studies requiring higher bioavailability, consider advanced formulation strategies like creating a solid dispersion with hydrophilic polymers.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Key Findings |
| Rat (Adjuvant-induced arthritis) | Arthritis | 100 mg/kg/day | Oral | Significantly suppressed paw edema and serum mucoprotein levels. |
| Rat (Ovariectomized) | Bone Loss | 10, 100 mg/kg/day | Oral | Prevented bone loss and reduced serum alkaline phosphatase. |
| Rat (Adjuvant-induced arthritis) | Arthritis | 50, 100, 200 mg/kg | Oral | Significantly reduced arthritic paw volume. |
| Rabbit (Surgically-induced OA) | Osteoarthritis | 1.5 mg/kg/day | Oral | Reduced cartilage swelling and surface alterations. |
| Dog (ACLT-induced OA) | Osteoarthritis | 40 mg/kg/day | Oral | Slowed the progression of osteoarthritis. |
| Mouse (Asthma model) | Asthma | 50, 100, 200 mg/kg | Oral | Reduced systemic inflammation and mucus secretion. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Adjuvant-Induced Arthritis
This protocol is based on methodologies described in studies investigating the anti-arthritic effects of this compound.
-
Animal Model: Use male Wistar or Sprague-Dawley rats, weighing approximately 150-200g.
-
Induction of Arthritis: Induce arthritis by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the right hind paw.
-
Grouping and Treatment:
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., diclofenac 5 mg/kg), and this compound treatment groups (e.g., 50, 100, and 200 mg/kg).
-
Prepare this compound as a suspension in 1% carboxymethylcellulose or normal saline.
-
Administer the treatments orally once daily, starting from the day of adjuvant injection (day 0) and continuing for 21 days.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the paw volume of both the injected and non-injected paws using a plethysmometer on days 0, 4, 8, 14, and 21.
-
Body Weight: Record the body weight of the animals regularly. A decrease in body weight can be an indicator of disease severity.
-
Arthritic Score: Visually score the severity of arthritis based on erythema, swelling, and joint deformity.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., serum mucoprotein).
-
Euthanize the animals and collect the ankle joints for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the IL-1β signaling pathway.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
Technical Support Center: Managing Diacerein-Induced Diarrhea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage diacerein-induced diarrhea in animal models. The information is presented in a question-and-answer format, with detailed experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-induced diarrhea?
A1: this compound is metabolized in the liver to its active form, rhein. A significant portion of rhein is not absorbed in the small intestine and reaches the colon, where gut microbiota convert it into rhein anthrone. Rhein anthrone is the primary culprit behind the laxative effect. It is believed to stimulate the secretion of prostaglandins, particularly prostaglandin E2 (PGE2), in the colon. This leads to increased intestinal motility and fluid secretion into the intestinal lumen, resulting in diarrhea.
Q2: What is the signaling pathway involved in this compound-induced diarrhea?
A2: The laxative effect of this compound is primarily mediated by its active metabolite, rhein anthrone. In the colon, rhein anthrone is thought to activate macrophages, leading to an increased production and secretion of prostaglandin E2 (PGE2)[1][2]. PGE2 then acts on colon mucosal epithelial cells, where it down-regulates the expression of aquaporin-3 (AQP3), a water channel protein crucial for water absorption from the colon[1][2]. The inhibition of AQP3 reduces water transport from the intestinal lumen back into the bloodstream, resulting in a higher water content in the feces and causing diarrhea[1].
Q3: What are the common animal models used to study this compound-induced diarrhea?
A3: Rodent models, particularly Wistar and Sprague-Dawley rats, are the most commonly used animal models for studying this compound-induced diarrhea. Mice are also utilized in some studies. These models are well-established for gastrointestinal research and allow for the evaluation of diarrheal symptoms and the efficacy of potential interventions.
Q4: How can I assess the severity of diarrhea in my animal model?
A4: The severity of diarrhea can be assessed using several parameters, including:
-
Diarrhea Score: A qualitative assessment of stool consistency on a scale (e.g., 0-4), where 0 represents normal, well-formed pellets and 4 represents watery diarrhea.
-
Fecal Water Content: A quantitative measure of the percentage of water in the fecal matter. This is determined by comparing the wet and dry weight of fecal samples.
-
Frequency of Defecation: Counting the number of fecal pellets produced over a specific period.
-
Gastrointestinal Transit Time: This can be measured using a non-absorbable marker, such as charcoal meal. A shorter transit time is indicative of diarrhea.
Troubleshooting Guides
Issue 1: High incidence and severity of diarrhea in the this compound-treated group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High dose of this compound | Titrate the this compound dose to find a balance between its therapeutic effect and the severity of diarrhea. Start with a lower dose and gradually increase it. | Reduction in the incidence and severity of diarrhea while maintaining the desired therapeutic effect. |
| Animal strain sensitivity | Consider using a different strain of rat or mouse, as sensitivity to this compound can vary between strains. | Identification of a less sensitive strain that exhibits the desired therapeutic effect with milder diarrheal side effects. |
| Lack of adaptation period | Introduce this compound gradually into the animals' diet or treatment regimen to allow for adaptation. | Reduced severity of diarrhea as the animals' gastrointestinal tracts adapt to the presence of the drug. |
| Dietary factors | Ensure a consistent and standard diet for all animals, as dietary components can influence gut microbiota and exacerbate diarrhea. | Minimized variability in diarrheal response due to diet. |
Issue 2: Difficulty in quantifying the anti-diarrheal effects of an intervention.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insensitive assessment methods | Employ a combination of qualitative (diarrhea score) and quantitative (fecal water content, frequency of defecation) methods for a more comprehensive assessment. | More robust and statistically significant data on the efficacy of the intervention. |
| High inter-animal variability | Increase the number of animals per group to improve statistical power and account for individual variations in response. | Reduced impact of outliers and more reliable mean data for each group. |
| Inappropriate timing of assessment | Conduct assessments at multiple time points after this compound and intervention administration to capture the full effect of the treatment. | A clear timeline of the intervention's effect on diarrhea onset, severity, and duration. |
| Subjective scoring | Ensure that the person scoring the diarrhea is blinded to the treatment groups to minimize bias. | Unbiased and more objective assessment of diarrhea severity. |
Interventions to Reduce this compound-Induced Diarrhea
Several strategies can be employed to mitigate this compound-induced diarrhea in animal studies. Below are some of the most promising interventions with supporting data and protocols.
Co-administration with Probiotics
Rationale: Probiotics can modulate the gut microbiota, potentially reducing the conversion of rhein to the more potent laxative, rhein anthrone. They can also improve intestinal barrier function and reduce inflammation.
Quantitative Data: While direct studies on this compound are limited, research on other models of induced diarrhea, such as castor oil-induced diarrhea in rats, demonstrates the efficacy of probiotics.
Table 1: Effect of a Probiotic Mixture on Castor Oil-Induced Diarrhea in Rats
| Parameter | Vehicle | Loperamide (5 mg/kg) | Probiotic Mixture (30 x 10⁹ CFU/kg) | Probiotic Mixture (40 x 10⁹ CFU/kg) |
| Onset of Diarrhea (min) | 58.9 ± 3.8 | 229.0 ± 11.0 | 154.5 ± 13.3 | 156.5 ± 7.6 |
| Total Number of Feces | 16.8 ± 1.3 | 0.3 ± 0.3 | 5.8 ± 1.2 | 6.4 ± 0.8 |
| Total Number of Diarrheal Feces | 9.1 ± 1.5 | 0 | 0.8 ± 0.3 | 0.5 ± 0.3 |
| Fresh Weight of Feces (g) | 8.47 ± 0.53 | 0.03 ± 0.03 | 1.66 ± 0.38 | 2.20 ± 0.34 |
| Water Content of Feces (g) | 6.68 ± 0.40 | 0.01 ± 0.01 | 1.05 ± 0.27 | 1.21 ± 0.22 |
| Body Weight Loss (g) | 13.6 ± 0.8 | 5.3 ± 0.5 | 6.6 ± 0.4 | 6.1 ± 0.5 |
| Incidence of Diarrhea | 8/8 | 0/8 | 4/8 | 3/8 |
*Data adapted from a study on castor oil-induced diarrhea in Wistar rats. The probiotic mixture contained Lactobacillus acidophilus, Lactobacillus plantarum, Lactobacillus rhamnosus, and Bifidobacterium lactis.
Co-administration with Montmorillonite
Rationale: Montmorillonite is a natural clay with adsorbent properties. It can bind to this compound and its metabolites in the gastrointestinal tract, reducing their irritant effects on the colonic mucosa.
Quantitative Data: Specific data on the use of montmorillonite for this compound-induced diarrhea is not readily available in the searched literature. However, studies on other forms of induced diarrhea show its potential. For instance, in a mouse model of high-fat-induced diarrhea, montmorillonite clay co-administration at 2000 mg/kg reduced diarrhea scores by approximately 48%, and a 4000 mg/kg dose achieved an 83% reduction.
Co-administration with Loperamide
Rationale: Loperamide is a peripherally acting μ-opioid receptor agonist that inhibits intestinal motility and reduces fluid secretion, making it an effective anti-diarrheal agent.
Quantitative Data: Loperamide is a standard anti-diarrheal agent used in animal models. In a study on castor oil-induced diarrhea in rats, loperamide (2 mg/kg) significantly delayed the onset of diarrhea and reduced the frequency of defecation. Another study reported that loperamide at 0.082 mg/kg p.o. provided 1-hour protection against castor oil-induced diarrhea in rats.
Development of Prodrugs
Rationale: Modifying the chemical structure of this compound to create a prodrug can alter its metabolic pathway and reduce the formation of rhein anthrone in the colon.
Example: A study on a this compound-thymol prodrug in Wistar rats showed that while the parent this compound caused diarrhea, the prodrug did not exhibit this side effect. This suggests that the prodrug approach is a viable strategy for eliminating this compound-induced diarrhea.
Experimental Protocols
Protocol 1: Induction of Diarrhea with this compound in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC])
-
Oral gavage needles
-
Metabolic cages or cages with absorbent paper lining
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the rats for 18 hours before the experiment with free access to water.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer this compound orally via gavage to the treatment group. The control group receives the vehicle only.
-
Individually house the rats in cages lined with pre-weighed absorbent paper or in metabolic cages.
-
Observe the animals for the onset of diarrhea, typically within 2-4 hours.
-
Collect and weigh the total fecal output at regular intervals (e.g., every hour for 4-6 hours).
-
Assess the consistency of the feces using a diarrhea scoring system.
-
To determine fecal water content, weigh the fresh (wet) fecal samples, then dry them in an oven at 60°C until a constant weight is achieved. The difference between the wet and dry weight represents the water content.
Protocol 2: Evaluation of an Anti-diarrheal Intervention
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Divide the animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: Intervention only (e.g., probiotic, montmorillonite, or loperamide)
-
Group 4: this compound + Intervention
-
-
Administer the intervention at the appropriate time relative to this compound administration (e.g., probiotics may be given for a period before this compound challenge, while loperamide is typically given shortly before or after).
-
Administer this compound (or vehicle) to the respective groups.
-
Proceed with steps 5-9 of Protocol 1 to assess the anti-diarrheal efficacy of the intervention by comparing the outcomes of Group 4 with Group 2.
Visualizations
Caption: Signaling pathway of this compound-induced diarrhea.
References
Enhancing diacerein absorption from the gastrointestinal tract
Technical Support Center: Enhancing Diacerein Absorption
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on overcoming the challenges associated with the gastrointestinal absorption of this compound, a Biopharmaceutics Classification System (BCS) Class II drug known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The oral bioavailability of this compound is limited primarily by its poor aqueous solubility (approximately 0.010 mg/mL) and slow dissolution rate in the gastrointestinal fluids.[1][2] As a BCS Class II drug, its absorption is rate-limited by its dissolution.[3][4][5] Furthermore, unabsorbed this compound can be hydrolyzed in the colon to its active metabolite, rhein, which is associated with laxative side effects. Enhancing its solubility and dissolution in the upper gastrointestinal tract is crucial for improving bioavailability and minimizing these adverse effects.
Q2: What are the primary strategies for enhancing this compound's gastrointestinal absorption?
A2: The main strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier matrix to reduce particle size, increase wettability, and decrease crystallinity.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in gastrointestinal fluids.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, which significantly increases the surface area for dissolution. This includes solid lipid nanoparticles (SLNs) and proliposomes.
-
Liquisolid Compacts: Formulating this compound in a liquid vehicle which is then converted into a dry, non-adherent, and free-flowing powder.
-
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can be more readily absorbed.
Q3: How does this compound get absorbed and metabolized after oral administration?
A3: After oral administration, this compound is completely deacetylated to its active metabolite, rhein, before reaching systemic circulation. This conversion happens in the gut and liver. Rhein is then partially absorbed and further metabolized in the liver to rhein glucuronide and rhein sulfate, which are primarily eliminated by the kidneys. Taking this compound with food can delay absorption but has been shown to increase the total amount absorbed by about 25%.
Q4: What is the mechanism of action of this compound's active metabolite, rhein?
A4: Rhein, the active metabolite of this compound, exerts its anti-inflammatory and chondroprotective effects primarily by inhibiting interleukin-1β (IL-1β). IL-1β is a key pro-inflammatory cytokine involved in the cartilage degradation process in osteoarthritis. By blocking IL-1β, rhein reduces the production of inflammatory mediators and matrix metalloproteinases (MMPs) that break down cartilage. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), rhein does not inhibit prostaglandin synthesis, which is why it does not typically cause the same gastrointestinal damage.
Troubleshooting Guides
Issue 1: Low drug loading efficiency in solid dispersion formulations.
-
Question: My solid dispersion of this compound with a hydrophilic polymer shows low and inconsistent drug content. What could be the cause?
-
Answer:
-
Poor Miscibility: The selected polymer may have poor miscibility with this compound. Consider screening different polymers (e.g., PEGs, Poloxamers, PVP K30) or using a combination of carriers.
-
Inappropriate Solvent (Solvent Evaporation Method): The solvent used may not be optimal for both this compound and the carrier. Ensure both components are fully dissolved in the common solvent before evaporation. Methanol is a commonly used solvent.
-
Phase Separation during Cooling (Melt Method): Rapid cooling can sometimes lead to phase separation. Try a slower, controlled cooling rate. Also, ensure the melting temperature used is sufficient to form a homogenous melt without degrading the drug or carrier.
-
Drug-to-Carrier Ratio: A very high drug-to-carrier ratio can lead to drug recrystallization. Experiment with lower drug-to-carrier ratios (e.g., 1:3, 1:4) to ensure the drug is molecularly dispersed.
-
Issue 2: Instability of SNEDDS formulation upon dilution.
-
Question: My this compound SNEDDS formulation appears clear and stable, but it precipitates upon dilution with an aqueous medium. How can I fix this?
-
Answer:
-
Suboptimal Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability of the resulting nanoemulsion. Perform a systematic optimization of the surfactant/co-surfactant (S/CoS) ratio.
-
Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal for the oil phase used. Select a surfactant or a blend of surfactants with an HLB value that favors the formation of stable o/w nanoemulsions.
-
Drug Precipitation: this compound may be precipitating out of the oil phase upon dilution. This can happen if the drug concentration exceeds its solubility in the final nanoemulsion globules. Consider using an oil with higher solubilizing capacity for this compound or reducing the drug load.
-
Inadequate Agitation: While SNEDDS are designed to self-emulsify, the degree of agitation can influence the initial dispersion. Ensure your in vitro test mimics the gentle agitation of the gastrointestinal tract.
-
Issue 3: Inconsistent results in in-vitro dissolution studies.
-
Question: I am observing high variability in the dissolution profiles of my enhanced this compound formulations. What are the potential reasons?
-
Answer:
-
Formulation Inhomogeneity: Ensure that the this compound is uniformly dispersed within your formulation (e.g., solid dispersion, nanoparticle suspension). For solid dispersions, ensure the final product is finely pulverized and sieved to obtain uniform particle size.
-
"Cone" Formation: In USP dissolution apparatus II (paddle method), poorly soluble powders can form a cone at the bottom of the vessel, reducing the effective surface area for dissolution. Consider using USP apparatus I (basket method) or adding a small amount of surfactant (e.g., 0.1% Tween 80) to the dissolution medium to improve wetting.
-
pH of Dissolution Medium: The solubility of this compound is pH-dependent. Ensure the pH of your dissolution medium is tightly controlled and relevant to the gastrointestinal segment you are simulating (e.g., phosphate buffer pH 6.8 for intestinal fluid).
-
Deaeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, which can interfere with dissolution. Always de-aerate the dissolution medium before starting the experiment.
-
Data Hub: Comparative Efficacy of Enhancement Techniques
The following tables summarize quantitative data from various studies on enhancing this compound's solubility and bioavailability.
Table 1: Solubility Enhancement of this compound by Solid Dispersion Techniques
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (µg/mL) | Fold Increase vs. Pure Drug | Reference |
| Pure this compound | - | - | 22.5 | - | |
| Pluronic® F68 | 1:3 | Rotavap | 187.61 | 8.34 | |
| Poloxamer 407 (PXM-407) | 1:3 | Melt Method | Not specified, but highest among tested | - | |
| Sorbitol | 1:2.5 | Solvent Evaporation | Not specified, but significant improvement | - | |
| β-Cyclodextrin | 1:1 (stoichiometric) | Kneading Method | Significantly increased | - |
Table 2: Dissolution and Bioavailability Enhancement of this compound Formulations
| Formulation Type | Key Excipients | Key Finding | Reference |
| Solid Dispersion Tablets | Pluronic® F68 | 2.66-fold enhancement in bioavailability compared to the marketed product. | |
| Self-Nanoemulsifying Self-Nanosuspension (SNESNS) | Maisine™-based SNEDDS | Complete and rapid dissolution after 15 minutes in phosphate buffer pH 6.8. | |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Pluronic F68 | ~2.7-fold increase in oral bioavailability. | |
| Proliposomes | Soy phosphatidylcholine, Cholesterol | Cmax of 7,455 ng/ml compared to marketed capsules. | |
| Liquisolid Compacts | PEG 400 | Optimized formulation showed 92.71% drug release in 60 min vs. 75.14% for conventional capsules. | |
| Solid Dispersions | PEG-4000, PEG-6000, PXM-407 | PXM-407 (1:3 ratio) by melt method showed 97.44% release in 70 min vs. 41.52% in 120 min for pure drug. | |
| Immediate Release (IR) Formulation | Not specified | 1.7-fold rise in AUC0-6h compared to the commercial product. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: this compound, Polyethylene Glycol (PEG) 4000, Methanol (analytical grade).
-
Procedure:
-
Weigh this compound and PEG 4000 in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a porcelain dish or a beaker with stirring.
-
Continue stirring the solution until a slurry is formed.
-
Place the dish in a hot air oven maintained at 45°C for 24 hours to ensure complete removal of the residual solvent.
-
The resulting solid mass is then triturated in a mortar and pestle.
-
Pass the powdered dispersion through a sieve (e.g., #60 mesh) to obtain uniform-sized particles.
-
Store the final product in a desiccator until further evaluation.
-
Protocol 2: In Vitro Dissolution Study of this compound Formulations
-
Objective: To assess and compare the release profile of this compound from an enhanced formulation versus the pure drug.
-
Apparatus: USP Dissolution Apparatus I (Basket) or II (Paddle).
-
Materials: this compound formulation (e.g., solid dispersion filled in a capsule), pure this compound (filled in a capsule), Dissolution Medium (900 mL of phosphate buffer, pH 6.8), Whatman filter paper.
-
Procedure:
-
Prepare 900 mL of phosphate buffer pH 6.8 and de-aerate it.
-
Pour the medium into the dissolution vessels and maintain the temperature at 37 ± 0.5°C.
-
Place a capsule containing the this compound formulation (equivalent to a specific dose, e.g., 50 mg) into each vessel.
-
Set the apparatus rotation speed (e.g., 50 rpm for basket method, 75 rpm for paddle method).
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at λmax ≈ 258 nm) or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound absorption and action.
Caption: Experimental workflow for preparing and evaluating enhanced this compound formulations.
Caption: Metabolic pathway of orally administered this compound.
Caption: this compound's mechanism of action via IL-1β pathway inhibition.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpras.com [ijpras.com]
- 3. This compound solid dispersion loaded tablets for minimization of drug adverse effects: statistical design, formulation, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Formulation Strategies to Minimize Diacerein Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding formulation strategies to minimize the side effects of diacerein.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with this compound administration?
A1: The most frequently reported side effects of this compound are gastrointestinal in nature, including diarrhea, soft stools, and abdominal pain.[1][2][3] Discoloration of urine and skin reactions are also common.[1][2] In rare instances, this compound has been associated with hepatobiliary disorders.
Q2: What is the underlying cause of this compound-induced diarrhea?
A2: this compound-induced diarrhea is primarily attributed to the unabsorbed drug undergoing acid/base hydrolysis in the colon, leading to the formation of its active metabolite, rhein. Rhein has a laxative effect, and its increased concentration in the colon due to this compound's poor solubility and incomplete absorption can lead to diarrhea.
Q3: How can formulation strategies help in minimizing the side effects of this compound?
A3: Formulation strategies aim to reduce this compound's side effects by:
-
Enhancing Solubility and Bioavailability: Improving the solubility and absorption of this compound in the upper gastrointestinal tract reduces the amount of unabsorbed drug reaching the colon, thereby minimizing the formation of rhein and its associated laxative effects.
-
Controlled and Sustained Release: Formulations that provide a controlled and sustained release of the drug can prevent high local concentrations in the gastrointestinal tract, leading to better tolerability.
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract through transdermal delivery can avoid the gastrointestinal side effects associated with oral administration.
Q4: What are some of the novel formulation approaches being investigated for this compound?
A4: Several novel drug delivery systems are being explored to improve the safety and efficacy of this compound. These include:
-
Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs), proliposomes, and self-nanoemulsifying self-nanosuspensions (SNESNS).
-
Polymeric Microspheres: These can be designed for controlled drug release.
-
Solid Dispersions and Co-crystals: These techniques enhance the solubility and dissolution rate of this compound.
-
Transdermal Delivery Systems: Including elastosomes and microneedles to deliver the drug through the skin.
-
Prodrugs: Chemical modification of this compound to create a prodrug can improve its pharmacokinetic profile and reduce side effects.
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea in Preclinical Animal Studies
Q: We are observing a high incidence of diarrhea in our rat model after oral administration of our this compound formulation. How can we address this?
A: This is a common challenge with this compound. Here are a few troubleshooting steps based on formulation strategies:
-
Evaluate Drug Release Profile: If you are using an immediate-release formulation, the rapid dissolution and high local concentration of this compound in the gut could be the culprit. Consider developing a controlled or sustained-release formulation, such as polymeric microspheres or solid lipid nanoparticles, to slow down the drug release. A study on this compound microspheres demonstrated reduced this compound-mediated diarrhea in a charcoal meal test in rats.
-
Enhance Upper GI Tract Absorption: The issue might be poor absorption in the upper gastrointestinal tract, leading to higher colonic drug concentration. Improving the solubility of this compound through techniques like solid dispersions with polymers (e.g., Pluronic®F68) or co-crystallization can enhance its absorption in the small intestine. A 2.66-fold enhancement in bioavailability was observed with solid dispersion loaded tablets.
-
Consider Lipid-Based Formulations: Lipid-based systems like solid lipid nanoparticles (SLNs) have been shown to enhance oral bioavailability and reduce diarrheal side effects. One study reported a 37% reduction in diarrheal side effects with this compound-loaded SLNs.
-
Dose Titration: As a clinical practice, starting with a lower dose of this compound for the initial weeks of treatment is recommended to minimize diarrhea. You could explore a similar dose-escalation strategy in your preclinical studies to assess its impact on tolerability.
Issue 2: Poor Drug Loading and Entrapment Efficiency in Nanoparticle Formulations
Q: We are struggling to achieve satisfactory drug loading and entrapment efficiency with our this compound-loaded solid lipid nanoparticles (SLNs). What factors should we investigate?
A: Low drug loading and entrapment efficiency are common hurdles in nanoparticle formulation development. Here are some key parameters to optimize:
-
Lipid Selection: The solubility of this compound in the solid lipid is a critical factor. Experiment with different lipids or combinations of lipids. For instance, stearic acid has been successfully used to prepare this compound-loaded SLNs with high entrapment efficiency. Binary lipid mixtures, such as those containing lauric acid and oleic acid, can also improve physicochemical properties and entrapment efficiency.
-
Surfactant and Co-surfactant Concentration: The type and concentration of surfactants and co-surfactants play a crucial role in nanoparticle formation and stability, which in turn affects drug entrapment. Pluronic F68 and soya lecithin have been used as effective surfactants for this compound SLNs.
-
Manufacturing Process Parameters: The homogenization and/or ultrasonication speed and time are critical process parameters that influence particle size and entrapment efficiency. A modified high shear homogenization with ultrasonication method has been reported for preparing this compound SLNs.
-
pH of the Aqueous Phase: The addition of citric acid to create an acidic environment has been shown to be beneficial in the formulation of this compound SLNs. However, the concentration needs to be carefully optimized to avoid compromising the stability of the final product.
Quantitative Data Summary
| Formulation Strategy | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | - 2.7-fold increase in oral bioavailability. - 37% reduction in diarrheal side effects. - Entrapment efficiency up to 88.1%. - Controlled release over 12 hours. | |
| Solid Dispersions | - 2.66-fold enhancement in bioavailability compared to the marketed product. - 4.04-fold higher dissolution efficiency. - 100% drug release in 2 minutes for the optimized formula. | |
| Polymeric Microspheres | - Sustained release of this compound. - Reduced this compound-mediated diarrhea in preclinical models. - Entrapment efficiency influenced by chitosan concentration. | |
| Proliposomes | - Enhanced and prolonged oral bioavailability. - Cmax of 7,455 ± 262.69 ng/ml and Tmax of 8 ± 0.4 hours for an optimized formulation. | |
| Immediate & Gastroretentive Formulations | - 1.7-fold and 1.2-fold increase in AUC(0-6h) for IR and GR formulations, respectively, compared to a commercial capsule. | |
| Co-crystals | - Significantly improved solubility and intrinsic dissolution rate compared to pure this compound. - Enhanced anti-arthritic activity in rats. | |
| This compound-Thymol Prodrug | - Showed significantly higher anti-inflammatory and anti-osteoarthritic activities compared to the parent drug. - Diarrhea observed in this compound-treated animals was not evident in animals treated with the prodrug. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the modified high shear homogenization with ultrasonication method.
Materials:
-
This compound
-
Stearic acid (Lipid)
-
Pluronic F68 (Surfactant)
-
Soya lecithin (Surfactant)
-
Citric acid
-
Double distilled water
Procedure:
-
Lipid Phase Preparation: Melt the stearic acid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Pluronic F68, soya lecithin, and citric acid in double distilled water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 12,000 rpm) for a defined period (e.g., 30 minutes).
-
Ultrasonication: Subject the resulting pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.
-
Purification and Characterization: The SLN dispersion can be purified by dialysis or centrifugation to remove unentrapped drug and excess surfactant. Characterize the formulation for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
Protocol 2: Preparation of this compound-Loaded Microspheres by Ionotropic Gelation
This protocol is based on the ionotropic gelation method using sodium alginate and chitosan.
Materials:
-
This compound
-
Sodium alginate
-
Chitosan
-
Calcium chloride (Cross-linking agent)
-
Acetic acid
-
Distilled water
Procedure:
-
Polymer Solution Preparation:
-
Prepare a sodium alginate solution by dissolving a specific amount of sodium alginate in distilled water with constant stirring.
-
Prepare a chitosan solution by dissolving a specific amount of chitosan in a dilute acetic acid solution.
-
-
Drug Dispersion: Disperse the required amount of this compound in the sodium alginate solution.
-
Microsphere Formation:
-
Extrude the this compound-sodium alginate dispersion dropwise into the chitosan solution containing calcium chloride using a syringe with a specific gauge needle.
-
Maintain constant stirring of the cross-linking solution.
-
-
Curing: Allow the formed microspheres to cure in the solution for a specified time to ensure complete gelation and cross-linking.
-
Washing and Drying:
-
Collect the microspheres by filtration.
-
Wash the microspheres with distilled water to remove any unreacted reagents.
-
Dry the microspheres at room temperature or in an oven at a controlled temperature.
-
-
Characterization: Evaluate the prepared microspheres for particle size, surface morphology (using SEM), drug entrapment efficiency, and in vitro drug release.
Visualizations
Caption: this compound's mechanism of action and the pathway leading to its primary side effect.
Caption: Workflow of formulation strategies to mitigate this compound's adverse effects.
References
Troubleshooting diacerein HPLC assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diacerein HPLC assays.
Frequently Asked Questions (FAQs)
Category 1: Peak Shape and Retention Time Issues
Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue where the peak is not symmetrical and has an extended trailing edge. This can affect integration accuracy and resolution.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic functional groups on analytes. This compound, being an acidic compound, is less prone to this, but impurities or degradation products might be affected.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections on the column inlet frit or packing material can cause peak distortion[2][3].
-
Solution: Use a guard column to protect the analytical column[2]. If contamination is suspected, reverse and flush the column (check manufacturer's instructions first) or clean it with a series of strong solvents.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute the sample in the mobile phase. If a different solvent must be used for solubility (e.g., DMSO for this compound), inject the smallest possible volume.
-
Q2: The retention time for my this compound peak is shifting between injections. Why is this happening?
Retention time (RT) variability can compromise peak identification and quantification.
Possible Causes & Solutions:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase, such as incorrect solvent ratios or pH, is a primary cause of RT shifts. Evaporation of the more volatile solvent component can also alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing. Keep the mobile phase reservoir capped to minimize evaporation.
-
-
Flow Rate Fluctuation: Issues with the HPLC pump, such as worn seals or check valves, can lead to an unstable flow rate.
-
Solution: Prime the pump before each run. If the problem persists, perform pump maintenance as per the manufacturer's guide.
-
-
Column Temperature: Insufficient column equilibration or fluctuations in ambient temperature (if a column oven is not used) can cause RT drift.
-
Solution: Use a column oven for stable temperature control and allow sufficient time for the column to equilibrate before starting the analysis.
-
-
Column Aging: Over the life of a column, the stationary phase can degrade, leading to changes in retention characteristics.
-
Solution: Monitor column performance with system suitability tests. If performance degrades beyond acceptable limits, replace the column.
-
Category 2: Baseline and Sensitivity Issues
Q3: I'm observing a noisy or drifting baseline in my chromatogram. What should I check?
A stable baseline is crucial for accurate quantification, especially of low-level analytes.
Possible Causes & Solutions:
-
Mobile Phase Issues: Air bubbles in the mobile phase are a common cause of baseline noise. Contaminated solvents or buffers can also contribute.
-
Solution: Degas the mobile phase thoroughly using sonication or an inline degasser. Use high-purity HPLC-grade solvents and reagents.
-
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause noise and drift.
-
Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). Check the lamp energy and replace it if it is low.
-
-
System Leaks: A small, undetected leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Inspect all fittings and connections for signs of leaks.
-
Q4: Why am I seeing unexpected peaks in my chromatogram?
Extra peaks can originate from the sample, the mobile phase, or system contamination.
Possible Causes & Solutions:
-
Degradation Products: this compound can degrade under certain conditions (e.g., acid, base, oxidation). These degradation products will appear as separate peaks.
-
Solution: Use a validated stability-indicating method that resolves the main peak from all potential degradation products. Prepare samples freshly and protect them from light and extreme temperatures.
-
-
Contamination: Contaminants can be introduced from glassware, the sample matrix (excipients), or carryover from a previous injection.
-
Solution: Ensure all glassware is scrupulously clean. Run a blank injection (mobile phase only) to check for system carryover. Use appropriate sample clean-up procedures if matrix interference is suspected.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC assay problems.
Experimental Protocols & Data
Protocol 1: Standard & Sample Solution Preparation
This protocol is based on common procedures for analyzing this compound in capsule form.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add ~5 mL of Dimethyl Sulfoxide (DMSO) and sonicate for 15-20 minutes to dissolve completely.
-
Make up the volume to 10 mL with a suitable solvent like acetonitrile or methanol. Protect this solution from light.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Dilute the stock solution appropriately with the mobile phase to achieve the desired final concentration.
-
-
Sample Preparation (from 50 mg capsules):
-
Weigh and mix the contents of 20 capsules to get a uniform powder.
-
Accurately weigh a portion of the powder equivalent to one capsule (50 mg this compound) and transfer it to a 100 mL volumetric flask.
-
Add ~5 mL of DMSO, sonicate for 30 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume with acetonitrile or a similar solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform a final dilution with the mobile phase to bring the concentration into the validated range of the assay.
-
Protocol 2: Forced Degradation Study
To ensure the method is stability-indicating, this compound is subjected to stress conditions.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60-70°C for a specified period (e.g., 6 hours). Neutralize the solution before dilution and injection. This compound shows significant degradation under acidic conditions.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified period (e.g., 6 hours). Neutralize the solution. This compound is highly unstable in basic conditions, showing extensive degradation.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 1-10% H₂O₂) at room temperature. This compound is susceptible to oxidative stress.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80-100°C for 6-24 hours).
-
Photolytic Degradation: Expose the drug solution or solid powder to direct sunlight or a photostability chamber.
This compound Degradation Profile
The following diagram summarizes the degradation behavior of this compound under various stress conditions.
Caption: Degradation profile of this compound under different stress conditions.
Data Tables
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Column | Perfectsil Target ODS-3 (250x4.6 mm, 5 µm) | Inertsil ODS 3V C18 (250x4.6 mm, 5 µm) | XDB C8 (150x4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (40:60 v/v) | Methanol : Acetonitrile : 0.02M KH₂PO₄ Buffer (50:20:30 v/v), pH 5.9 | Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 254 nm | 265 nm | 254 nm |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Temperature | Ambient | Not Specified | Ambient |
| Retention Time | ~4.9 min | ~3.2 min | ~3.3 min |
Table 2: System Suitability Test (SST) Acceptance Criteria
System suitability tests are performed before analysis to ensure the HPLC system is performing correctly.
| Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% (for ≥5 replicate injections) | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% (for ≥5 replicate injections) | Shows the stability of the pump flow rate and mobile phase composition. |
| Resolution (Rs) | Rs > 2.0 (between this compound and closest peak) | Ensures complete separation from impurities or other components. |
Table 3: Summary of Forced Degradation Results
This table summarizes the typical stability profile of this compound.
| Stress Condition | Observation | % Degradation (Example) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Significant degradation | ~48% | |
| Alkaline Hydrolysis (0.1 M NaOH) | Extensive degradation | ~90% | |
| Oxidative (H₂O₂) | Degradation observed | Varies with conditions | |
| Neutral Hydrolysis (Reflux in water) | Degradation observed | Varies with conditions | |
| Dry Heat (e.g., 80°C) | Generally stable | Minimal | |
| Photolysis (Sunlight/UV) | Generally stable | Minimal |
References
Technical Support Center: Optimizing RP-HPLC Methods for Diacerein Analysis
Welcome to the technical support center for the optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for diacerein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the RP-HPLC analysis of this compound, offering potential causes and systematic solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of this compound (an acidic compound). | Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form. A pH around 3.0-4.5 is often effective.[1][2] |
| Secondary interactions between this compound and the stationary phase. | Add a competing agent like triethylamine to the mobile phase to mask active silanol groups on the column.[3][4] | |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including proper mixing of solvents and precise pH adjustment. Premixing the mobile phase can improve consistency. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis until a stable baseline is achieved. | |
| Ghost Peaks | Impurities in the mobile phase or from the sample matrix. | Use high-purity HPLC grade solvents and reagents. Filter the mobile phase and samples before use. |
| Carryover from previous injections. | Implement a robust needle wash program on the autosampler and inject a blank solvent after high-concentration samples. | |
| Baseline Noise or Drift | Contaminated or degraded mobile phase. | Prepare fresh mobile phase daily and degas it thoroughly before use. |
| Detector lamp issue. | Check the detector lamp's energy and replace it if it's nearing the end of its lifespan. | |
| Leak in the system. | Inspect all fittings and connections for any signs of leakage. | |
| Low Sensitivity | Incorrect detection wavelength. | Ensure the detector is set to the wavelength of maximum absorbance for this compound, which is typically around 254-265 nm.[1] |
| Sample degradation. | Protect this compound solutions from light and prepare them fresh, as the compound can be susceptible to degradation. | |
| Interference from Degradation Products | Inadequate separation of this compound from its degradation products. | Optimize the mobile phase composition, such as the ratio of organic solvent to buffer, to improve resolution. A gradient elution may be necessary for complex mixtures. |
| Forced degradation studies can help identify the retention times of potential degradation products. | This compound is known to degrade under acidic, basic, and oxidative conditions. |
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What are the typical starting parameters for developing an RP-HPLC method for this compound?
A1: A good starting point for a this compound RP-HPLC method often involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer, pH 3.0-4.5) and an organic solvent like acetonitrile or methanol. The detection wavelength is typically set around 254 nm.
Q2: How can I optimize the mobile phase for better separation of this compound from its impurities or other active pharmaceutical ingredients (APIs)?
A2: To optimize the mobile phase, you can systematically vary the ratio of the organic solvent to the aqueous buffer. Increasing the organic solvent percentage will generally decrease the retention time of this compound. Adjusting the pH of the buffer is also crucial for controlling the peak shape and retention. For complex separations, a gradient elution program, where the mobile phase composition is changed over time, can be employed to achieve better resolution between all components.
Q3: What is the importance of pH in the mobile phase for this compound analysis?
A3: The pH of the mobile phase is a critical parameter in the analysis of this compound, which is an acidic compound. To ensure good peak shape and reproducible retention times, the pH should be controlled to maintain this compound in a single ionic form (non-ionized). A mobile phase pH below the pKa of this compound (typically around 3-4) is recommended to suppress its ionization and minimize peak tailing.
Sample Preparation
Q4: What is a suitable solvent for preparing this compound standard and sample solutions?
A4: this compound is poorly soluble in water. It is often dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then diluted to the final concentration with the mobile phase or a solvent mixture compatible with the mobile phase, such as acetonitrile or methanol.
Q5: How should I prepare samples from pharmaceutical dosage forms (e.g., capsules)?
A5: For capsules, the contents of a representative number of capsules are typically emptied, weighed, and a portion equivalent to a single dose is taken. This powder is then dissolved in a suitable solvent (like DMSO initially, followed by dilution with the mobile phase), sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
Method Validation
Q6: What are the key parameters to consider for validating a this compound RP-HPLC method?
A6: According to ICH guidelines, the validation of an analytical method should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Q7: What are typical linearity ranges and correlation coefficients observed for this compound HPLC methods?
A7: Linearity for this compound is often established in a concentration range of approximately 1-10 µg/mL or wider, depending on the specific method and application. A good linear relationship is indicated by a correlation coefficient (r²) value greater than 0.999.
Experimental Protocols and Data
Optimized Chromatographic Conditions for this compound Analysis
The following table summarizes various optimized conditions reported in the literature for the RP-HPLC analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Perfectsil target ODS-3 (C18), 250x4.6 mm, 5 µm | Inertsil ODS 3V C18, 250 x 4.6 mm, 5 µm | Phenomenex Luna C18, 250 mm × 4.6 mm, 5µ |
| Mobile Phase | Phosphate buffer:Acetonitrile (40:60 v/v), pH 4.0 | Methanol:Acetonitrile:0.02 M KH2PO4 buffer (50:20:30 v/v), pH 5.9 | Dipotassium hydrogen phosphate buffer pH 4.5:Acetonitrile:Methanol (40:40:20 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | Not specified | 265 nm |
| Retention Time | ~4.9 min | 3.2 min | 1.780 min |
Method Validation Parameters
This table presents a summary of validation parameters from a published stability-indicating RP-HPLC method for this compound.
| Parameter | Result |
| Linearity Range | 1-10 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | 98.0% - 101.4% |
| Precision (%RSD) | < 2% |
Visualized Workflows
General Workflow for RP-HPLC Method Development and Validation
References
- 1. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Stability-Indicating RP-HPLC Method for Simultaneous Quantification of this compound and Aceclofenac in Novel Nanoemulgel Formulation and Commercial Tablet Dosage Form in the Presence of their Major Degradation Products Using DoE Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. RP-HPLC method for this compound and glucosamine estimation. [wisdomlib.org]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Diacerein In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal side effects of diacerein in in-vivo experiments.
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea Observed in Animal Models
Question: We are observing a high incidence of diarrhea and soft stools in our animal models treated with this compound. How can we mitigate this?
Answer: Diarrhea is a well-documented side effect of this compound, primarily attributed to its active metabolite, rhein. Rhein has a laxative effect, which is caused by the acid/base hydrolysis of unabsorbed this compound in the colon.[1][2][3] Here are several strategies to address this issue, ranging from dose adjustments to advanced formulation approaches.
-
Recommendation: Start with a lower dose of this compound and gradually titrate up to the target therapeutic dose. In clinical settings, it is recommended to start treatment with half the normal daily dose (e.g., 50 mg/day) for the first 2-4 weeks.[4] This allows the gastrointestinal system to adapt.
-
Administration with Food: Administering this compound with food can increase its absorption, which may reduce the amount of unabsorbed drug reaching the colon and subsequently decrease the severity of diarrhea.[5]
The primary cause of this compound-induced diarrhea is its poor water solubility, leading to low bioavailability and high concentrations of the unabsorbed drug in the colon. Enhancing solubility and absorption in the upper gastrointestinal tract can significantly reduce these side effects.
-
Solid Dispersions: Formulating this compound as a solid dispersion with hydrophilic carriers can enhance its dissolution and bioavailability. This leads to a lower required dose and fewer gastrointestinal adverse effects.
-
Lipid-Based Formulations (Nanoparticles): Encapsulating this compound in solid lipid nanoparticles (SLNs) has been shown to improve oral bioavailability and reduce diarrheal side effects. One study demonstrated that this compound-loaded SLNs reduced the diarrheal side effect by up to 37%.
-
Gastro-Retentive Drug Delivery Systems (GRDDS): Expandable gastro-retentive tablets are designed to prolong the residence time of the drug in the stomach, allowing for more complete absorption in the upper gastrointestinal tract. This can enhance bioavailability and reduce the amount of unabsorbed drug reaching the colon.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced diarrhea?
A1: The primary cause of diarrhea is the laxative effect of rhein, the active metabolite of this compound. Unabsorbed this compound is hydrolyzed in the colon to rhein. Rhein then exerts its effect through several mechanisms:
-
Inhibition of Na+,K+-ATPase: Rhein inhibits the Na+,K+-ATPase pump in the colonic mucosa, which leads to a reduction in the net absorption of water and electrolytes.
-
Stimulation of Chloride Secretion: Rhein stimulates active chloride secretion into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, leading to diarrhea.
-
Increased Intestinal Motility: Rhein can increase colonic peristalsis, further contributing to the rapid transit of intestinal contents.
-
Alteration of Aquaporin Expression: Some evidence suggests that rhein may reduce the expression of aquaporin-3 (AQP3) in the colonic mucosa, which would decrease water reabsorption.
Q2: Are there any co-administration strategies to manage this compound-induced diarrhea?
A2: While specific in-vivo studies on the co-administration of anti-diarrheal agents with this compound are limited, the following agents are commonly used to manage diarrhea and could be considered in an experimental setting.
-
Loperamide: Loperamide is an anti-diarrheal agent that works by slowing down intestinal motility and increasing the absorption of water and electrolytes from the gut. It acts on opioid receptors in the intestinal wall. While no formal studies on its co-administration with this compound were identified, its mechanism of action directly counteracts the effects of rhein on intestinal motility and fluid secretion. A typical oral dose of loperamide used in preclinical studies with pigs is 0.1 mg/kg.
-
Probiotics: Probiotics are live microorganisms that can confer a health benefit on the host, including the prevention and treatment of diarrhea. Several strains, such as Lactobacillus rhamnosus GG and Saccharomyces boulardii, have shown efficacy in reducing the incidence of antibiotic-associated diarrhea. The mechanism involves restoring the balance of the gut microbiota, enhancing the gut barrier function, and modulating the immune system. While direct evidence for their use with this compound is lacking, they represent a potential supportive therapy to improve gut health during this compound treatment.
Q3: How do changes in this compound formulation impact its gastrointestinal side effects?
A3: The formulation of this compound plays a crucial role in its gastrointestinal tolerability. The key is to enhance the drug's solubility and dissolution rate, thereby increasing its absorption in the upper gastrointestinal tract and minimizing the amount of unabsorbed drug that reaches the colon to be converted into the laxative metabolite, rhein.
| Formulation Strategy | Mechanism of Side Effect Reduction | Supporting Evidence |
| Solid Dispersions | Increases the surface area of the drug exposed to the dissolution medium, leading to faster dissolution and improved bioavailability. | Studies show enhanced dissolution profiles and bioavailability, which is expected to lead to lower doses and fewer GI side effects. |
| Lipid Nanoparticles | Encapsulation in lipid carriers enhances absorption through the lymphatic pathway, bypassing first-pass metabolism and increasing bioavailability. Provides a controlled and prolonged drug release. | An in-vivo study showed a 37% reduction in the diarrheal side effect of this compound. |
| Expandable Gastro-Retentive Tablets | Prolongs gastric retention time, allowing for more complete drug absorption in the upper GI tract where the absorption window is better. | In-vitro studies demonstrate sustained release and swelling properties designed to enhance bioavailability and reduce colonic drug load. |
Q4: What are the key experimental protocols for preparing improved this compound formulations?
A4: Below are summaries of methodologies for preparing this compound formulations with potentially improved gastrointestinal tolerability.
| Formulation | Experimental Protocol |
| Solid Dispersion (Solvent Evaporation Method) | 1. This compound and a hydrophilic carrier (e.g., PEG-4000, PEG-6000, Poloxamer 407) are dissolved in a suitable solvent such as methanol in a porcelain dish. 2. The solution is stirred until a slurry is formed. 3. The solvent is evaporated in a hot air oven at 45°C for 24 hours to remove residual solvent. 4. The resulting solid dispersion is triturated in a mortar and passed through a sieve (e.g., No. 60) to obtain uniform particles. |
| Solid Lipid Nanoparticles (High Shear Homogenization with Ultrasonication) | 1. Stearic acid is melted to form the lipid phase. 2. This compound is dispersed in the molten lipid. 3. A hot aqueous surfactant solution (e.g., Pluronic F68 and soya lecithin) is added to the lipid phase. 4. The mixture is homogenized at high speed (e.g., 12,000 rpm) for a set time (e.g., 30 minutes). 5. The resulting coarse emulsion is then sonicated using a probe sonicator to form nano-sized particles. 6. The nano-emulsion is cooled to room temperature to allow the lipid to solidify and form SLNs. |
| Expandable Gastro-Retentive Tablets (Wet Granulation Method) | 1. This compound and swellable polymers (e.g., HPMC K 100, Polyethylene oxide, Chitosan, Carbopol) are mixed. 2. A granulating agent is added to form a wet mass. 3. The wet mass is passed through a sieve to form granules. 4. The granules are dried and then blended with lubricants and other excipients. 5. The final blend is compressed into tablets. |
Visualizations
Signaling Pathways
Caption: Therapeutic signaling pathway of this compound/rhein in osteoarthritis.
Caption: Molecular mechanism of rhein-induced diarrhea in the colon.
Experimental Workflow
Caption: Troubleshooting workflow for mitigating this compound-induced diarrhea.
References
- 1. Loperamide: a review of its pharmacological properties and therapeutic efficacy in diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Recent insight into pharmacological activities and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlled Release of Diacerein In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies for the controlled release of diacerein in vivo. This compound, a semi-synthetic anthraquinone derivative, is a symptomatic slow-acting drug for osteoarthritis (OA).[1] Its active metabolite, rhein, inhibits the synthesis and release of interleukin-1 (IL-1), a key cytokine in cartilage degradation.[1] However, this compound's clinical utility is hampered by its low aqueous solubility (BCS Class II), leading to poor and variable oral bioavailability (35%–56%) and a short biological half-life.[1][2] Furthermore, unabsorbed this compound in the colon can cause adverse effects like diarrhea.[3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo evaluation of controlled-release this compound formulations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
1. Low Entrapment Efficiency/Drug Loading
| Potential Cause | Troubleshooting Strategy |
| Poor affinity of this compound for the carrier matrix. | - Modify the formulation: For lipid-based systems, try lipids with higher hydrophobicity or incorporate charge-inducing agents like stearylamine to enhance interaction with the drug. For polymeric systems, select polymers with functional groups that can interact with this compound. - Optimize the preparation method: In nanoparticle preparation, adjusting the homogenization speed, sonication time, or solvent evaporation rate can influence drug encapsulation. |
| Drug precipitation during formulation. | - Increase the solubility of this compound in the organic phase: Use a co-solvent system or increase the temperature during the encapsulation process. - For proliposomes, ensure the complete dissolution of this compound, cholesterol, and phospholipids in the organic solvent mixture before film deposition. |
| Inappropriate drug-to-carrier ratio. | - Systematically vary the drug-to-carrier ratio: As seen in self-nanoemulsifying drug delivery systems (SNEDDSs), increasing the carrier proportion can enhance drug loading. However, an excessively high carrier concentration might lead to formulation instability. |
2. Burst Release of this compound In Vitro
| Potential Cause | Troubleshooting Strategy |
| Surface-adsorbed drug. | - Wash the formulation: Centrifuge and resuspend nanoparticle or microsphere formulations to remove any unencapsulated or surface-bound drug. - Optimize coating: For coated systems like tablets or microspheres, ensure a uniform and sufficient coating thickness. |
| Porous or unstable carrier matrix. | - Increase the crosslinking density: For hydrogels, increasing the concentration of the crosslinking agent (e.g., methylenebisacrylamide) can reduce the mesh size and slow down drug release. - Select a more rigid carrier: In solid lipid nanoparticles (SLNs), using lipids with a higher melting point can create a more stable matrix and retard drug diffusion. |
| Rapid degradation of the carrier. | - Modify the polymer composition: For polymeric nanoparticles like PLGA, using a higher lactide-to-glycolide ratio can slow down the degradation rate and prolong drug release. |
3. Poor In Vivo Bioavailability Despite Good In Vitro Release
| Potential Cause | Troubleshooting Strategy |
| Instability of the formulation in the gastrointestinal (GI) tract. | - Protect the formulation from the harsh GI environment: Use enteric coatings or mucoadhesive polymers to prolong residence time in the upper GI tract, where absorption is higher. - For SNEDDSs, ensure the formation of stable nanoemulsions in the GI fluids by optimizing the surfactant and co-surfactant concentrations. |
| Inefficient absorption across the intestinal epithelium. | - Incorporate permeation enhancers: Certain excipients can transiently open tight junctions and improve drug absorption. - Reduce particle size: Smaller nanoparticles can be taken up more efficiently by M-cells in the Peyer's patches, potentially enhancing lymphatic uptake. |
| First-pass metabolism. | - Target lymphatic transport: Lipid-based formulations like SLNs and nanoemulsions can promote lymphatic uptake, bypassing the hepatic first-pass effect. |
4. High Inter-subject Variability in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Strategy |
| Food effects on drug absorption. | - Standardize the feeding schedule of experimental animals: Administer the formulation in a fasted or fed state consistently across all subjects. |
| Variability in GI transit time. | - Use gastro-retentive drug delivery systems: These systems are designed to remain in the stomach for an extended period, leading to more predictable drug absorption. |
| Inconsistent formulation administration. | - Ensure accurate and consistent dosing: Use precise techniques for oral gavage or intra-articular injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for improving the oral bioavailability of this compound?
A1: Several strategies have shown promise in enhancing the oral bioavailability of this compound. These include:
-
Lipid-based formulations: Solid lipid nanoparticles (SLNs), proliposomes, and self-nanoemulsifying drug delivery systems (SNEDDSs) can improve the solubility and absorption of this compound. For instance, this compound-loaded SLNs have been shown to increase the area under the curve (AUC) by approximately 2.7 times compared to the free drug.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its dissolution rate and bioavailability.
-
Gastro-retentive systems: By prolonging the residence time of the formulation in the upper GI tract, these systems can improve drug absorption.
Q2: Can controlled-release formulations reduce the gastrointestinal side effects of this compound?
A2: Yes, controlled-release formulations can significantly reduce the diarrheal side effects of this compound. By ensuring that a greater proportion of the drug is absorbed in the upper GI tract, less unabsorbed drug reaches the colon, where it is converted to rhein, which has a laxative effect. Studies have shown that lipid nanoparticles can reduce the diarrheal side effect of this compound by up to 37%.
Q3: Are there non-oral routes for controlled delivery of this compound?
A3: Yes, researchers are exploring alternative routes to bypass the issues associated with oral administration. These include:
-
Intra-articular injection: For localized treatment of osteoarthritis, injectable hydrogels and nanoparticles can provide sustained release of this compound directly at the site of action, improving efficacy and reducing systemic side effects.
-
Transdermal delivery: Formulations like elastosomes and niosomal gels are being investigated to deliver this compound through the skin, offering a non-invasive alternative to oral administration.
Q4: What is the mechanism of action of this compound in osteoarthritis?
A4: this compound is a prodrug that is converted to its active metabolite, rhein. Rhein exerts its anti-osteoarthritic effects primarily by inhibiting the production and activity of interleukin-1β (IL-1β), a pro-inflammatory cytokine that plays a crucial role in cartilage degradation and inflammation in the joints.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Marketed this compound Capsules | Rabbits | 3,679 ± 413.49 | 3 ± 0.458 | 17,106 ± 307.04 (AUC₀₋₂₄) | - | |
| This compound Proliposome Tablets (PT-F10) | Rabbits | 7,455 ± 262.69 | 8 ± 0.4 | 74,737.5 ± 448.40 (AUC₀₋₂₄) | ~4.37 | |
| This compound Solid Lipid Nanoparticles | Rats | - | - | 71.25 ± 1.25 µg·h/mL | ~2.7 | |
| This compound Dispersion | Rats | - | - | 26.68 ± 1.63 µg·h/mL | - | |
| This compound Solid Dispersion Tablets | - | - | - | - | 2.66 | |
| Chondroitin Sulfate-coated this compound SLNs | - | - | - | - | 2.8 |
Table 2: Physicochemical Properties of this compound Delivery Systems
| Formulation Type | Particle Size (nm) | Entrapment Efficiency (%) | In Vitro Release Profile | Reference |
| Solid Lipid Nanoparticles | 270 ± 2.1 to 510 ± 2.8 | Up to 88.1 ± 1.3 | Controlled and extended release up to 12 h | |
| Proliposomes (PLS-F16) | 128.12 ± 17.90 | 91.13 ± 2.25 | 46.7% release at 12 h | |
| Elastosomes (E1) | 506.35 ± 44.61 | 96.25 ± 2.19 | - | |
| Microspheres | 106 - 542 µm | 49 - 82 | Sustained release, dependent on chitosan concentration | |
| Hyaluosomes (F7) | 358 | 87 | <50% release over 48 h |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the modified high shear homogenization with ultrasonication method.
-
Materials: this compound, stearic acid (lipid), Pluronic F68 (surfactant), soya lecithin (surfactant), citric acid.
-
Procedure:
-
Melt the stearic acid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Prepare an aqueous surfactant solution containing Pluronic F68, soya lecithin, and citric acid, and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be lyophilized for long-term storage.
-
2. Preparation of this compound Proliposomes by Film Deposition Method
This protocol is adapted from the methodology used for preparing nanosized this compound proliposomes.
-
Materials: this compound, cholesterol, soy phosphatidylcholine (SPC), charge inducer (e.g., stearylamine), sorbitol (carrier), chloroform, methanol.
-
Procedure:
-
Dissolve weighed amounts of this compound, cholesterol, SPC, and the charge inducer in a mixture of chloroform and methanol (e.g., 8:2 v/v).
-
Add this organic solution to a round bottom flask containing the carrier powder (sorbitol).
-
Evaporate the organic solvents under vacuum using a rotary evaporator at a controlled temperature (e.g., 60°C–70°C) until a thin film is formed on the carrier particles.
-
The resulting proliposome powder can be further dried to remove any residual solvent.
-
To form the liposomal dispersion, hydrate the proliposome powder with an aqueous medium.
-
3. In Vivo Pharmacokinetic Study in Rabbits
This protocol provides a general outline for assessing the pharmacokinetic profile of a controlled-release this compound formulation.
-
Subjects: Albino New Zealand rabbits.
-
Procedure:
-
Divide the rabbits into groups (e.g., control group receiving a marketed this compound capsule and a test group receiving the experimental formulation).
-
Administer the formulations orally to the respective groups.
-
Collect blood samples from the marginal ear vein at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for the concentration of rhein (the active metabolite of this compound) using a validated analytical method like HPLC.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles.
-
Visualizations
Caption: Mechanism of action of this compound in osteoarthritis.
Caption: General workflow for developing and evaluating this compound delivery systems.
Caption: Troubleshooting logic for poor in vivo bioavailability of this compound.
References
Technical Support Center: Diacerein Treatment in Early-Stage OA Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing diacerein in pre-clinical, early-stage osteoarthritis (OA) animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in osteoarthritis?
A1: this compound's primary mechanism is the inhibition of the interleukin-1β (IL-1β) signaling pathway, a key mediator of inflammation and cartilage degradation in OA.[1][2][3] Its active metabolite, rhein, down-regulates IL-1β production and activity.[2][4] This leads to a reduction in pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and other catabolic enzymes responsible for cartilage breakdown. This compound has also been shown to have pro-anabolic effects on cartilage by stimulating the synthesis of components like proteoglycans and collagen.
Q2: What are the recommended dosages of this compound for different early-stage OA animal models?
A2: Dosages for this compound can vary depending on the animal model. Based on published studies, the following dosages have been used:
-
Rabbits: An oral dose of 1.5 mg/kg/day has been used in a surgical model of OA.
-
Rats: In adjuvant-induced arthritis models, oral doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg have been evaluated.
-
Sheep (Ovine Model): An oral dose of 25 mg/kg daily for 3 months, followed by 50 mg/kg daily for a further 6 months has been used in a meniscectomy model.
It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and research question.
Q3: How is this compound administered in animal models?
A3: In the cited animal studies, this compound is typically administered orally.
Q4: What are the expected outcomes of this compound treatment in early-stage OA models?
A4: this compound treatment in early-stage OA models has been shown to:
-
Reduce cartilage degradation and loss.
-
Ameliorate swelling and surface alterations of the cartilage.
-
Exert an anti-inflammatory effect on the synovial membrane.
-
Potentially have an anabolic effect on subchondral trabecular bone.
-
Suppress paw edema in adjuvant-induced arthritis models.
Troubleshooting Guide
Problem 1: Inconsistent or lack of therapeutic effect observed.
-
Possible Cause 1: Inappropriate Dosage. The dosage of this compound may be too low for the specific animal model or the severity of the induced OA.
-
Solution: Conduct a pilot study with a range of dosages to establish an effective dose for your model. The literature suggests a wide range of effective doses depending on the species.
-
-
Possible Cause 2: Timing of Treatment Initiation. this compound is a slow-acting drug, and its prophylactic or early-stage administration may be more effective.
-
Solution: Initiate this compound treatment at the time of or shortly after the induction of OA to potentially delay disease progression.
-
-
Possible Cause 3: Model-Specific Differences. The efficacy of this compound may vary between different animal models of OA (e.g., surgical vs. chemically induced).
-
Solution: Carefully select the animal model that best represents the clinical aspects of early-stage OA you intend to study.
-
Problem 2: Adverse events observed in treated animals.
-
Possible Cause 1: Gastrointestinal Side Effects. Diarrhea is a known side effect of this compound.
-
Solution: Monitor animals closely for signs of diarrhea or soft stools, especially during the initial weeks of treatment. If severe, consider adjusting the dosage or consulting with a veterinarian.
-
-
Possible Cause 2: Urine Discoloration. Non-significant discoloration of urine can occur due to the urinary elimination of this compound metabolites.
-
Solution: This is a known and generally harmless side effect. However, it is important to be aware of it to avoid misinterpretation of urinalysis results.
-
Experimental Protocols and Data
Summary of Quantitative Data from a Rabbit Model of Early-Stage OA
| Parameter | Control Placebo | OA Placebo | OA this compound (1.5 mg/kg/day) |
| Non-calcified Cartilage | |||
| Thickness (mm) | 0.25 ± 0.04 | 0.32 ± 0.05 | 0.28 ± 0.06 |
| Volume (mm³) | 35.5 ± 5.8 | 45.1 ± 7.2 | 39.8 ± 8.5 |
| Subchondral Bone | |||
| Bone Volume Fraction (%) | 28.1 ± 3.9 | 27.5 ± 4.2 | 29.3 ± 3.7 |
| Trabecular Thickness (mm) | 0.11 ± 0.01 | 0.11 ± 0.01 | 0.12 ± 0.01 |
| Trabecular Number (1/mm) | 2.5 ± 0.3 | 2.4 ± 0.4 | 2.5 ± 0.3 |
| Synovial Membrane | |||
| Synovitis Score | Normal | Moderate to Severe | Mild to Moderate |
Note: Data is adapted from a study in a rabbit model where OA was surgically induced. The results in the this compound-treated group showed an improvement compared to the OA placebo group, although the differences were not always statistically significant in that particular study.
Detailed Methodology: Surgically Induced OA in a Rabbit Model
-
Animal Model: New Zealand white rabbits.
-
OA Induction: Osteoarthritis is surgically induced in one knee joint, with the contralateral knee serving as a healthy control.
-
Treatment Groups:
-
Placebo Group: Treated daily with oral saline.
-
This compound Group: Treated orally with 1.5 mg/kg/day of this compound.
-
-
Treatment Initiation and Duration: Treatment is initiated three weeks after surgery and continues for eight weeks.
-
Outcome Measures:
-
Micro-CT Evaluation: To assess non-calcified cartilage thickness and volume, as well as subchondral bone parameters.
-
Histological Analysis: To evaluate changes in the synovial membrane and cartilage structure.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the IL-1β Signaling Pathway
Caption: this compound inhibits the IL-1β pathway, reducing catabolic effects and promoting anabolic processes in chondrocytes.
Experimental Workflow for Evaluating this compound in an Early-Stage OA Model
Caption: A typical experimental workflow for assessing the efficacy of this compound in an animal model of early-stage OA.
References
- 1. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cartilage and subchondral bone in early stages of osteoarthritis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diacerein vs. NSAIDs: A Comparative Guide to their Mechanisms of Action
For Immediate Release
This guide provides a detailed, objective comparison of the molecular mechanisms of action of diacerein and non-steroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and drug development professionals interested in the distinct pharmacological pathways these two classes of drugs utilize to exert their anti-inflammatory and analgesic effects, particularly in the context of osteoarthritis.
Introduction
This compound and NSAIDs are both employed in the management of osteoarthritis and other inflammatory joint diseases. However, their underlying mechanisms of action are fundamentally different. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound's effects are mediated through the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β) and its downstream signaling cascades. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Mechanism of Action
This compound: An Interleukin-1β Modulator
This compound is a slow-acting symptomatic drug for osteoarthritis.[1] After oral administration, it is completely metabolized to rhein, its active metabolite.[2][3] The principal mechanism of action of this compound is the inhibition of the interleukin-1β (IL-1β) system.[1][4] This is achieved through several interconnected actions:
-
Inhibition of IL-1β Production: this compound, through its active metabolite rhein, has been shown to reduce the production of IL-1 converting enzyme (ICE), also known as caspase-1. This enzyme is crucial for the cleavage of the inactive pro-IL-1β into its active, secreted form.
-
Downregulation of IL-1 Receptors: this compound can decrease the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the sensitivity of these cells to the pro-inflammatory effects of IL-1β.
-
Inhibition of Downstream Signaling: By attenuating IL-1β signaling, this compound inhibits the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of genes encoding other pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes.
Beyond its anti-inflammatory effects, this compound has demonstrated anti-catabolic and pro-anabolic properties on cartilage, as well as protective effects on subchondral bone.
NSAIDs: Cyclooxygenase Inhibitors
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins.
-
COX-1 Inhibition: COX-1 is a constitutively expressed enzyme involved in various physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow. Inhibition of COX-1 by non-selective NSAIDs is associated with their well-known gastrointestinal and renal side effects.
-
COX-2 Inhibition: COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammation by stimuli like cytokines. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.
-
Inhibition of NF-κB Activation: Some NSAIDs have also been shown to inhibit the activation of NF-κB, although this is often considered a secondary or downstream effect of COX inhibition and prostaglandin reduction. The concentrations required for this effect can be high.
The selectivity of different NSAIDs for COX-1 versus COX-2 varies, leading to different efficacy and side-effect profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the inhibitory activities of this compound and various NSAIDs on their respective primary targets.
| Drug/Metabolite | Target | Assay System | Result | Citation |
| Rhein (active metabolite of this compound) | IL-1 Converting Enzyme (ICE/Caspase-1) Protein Production | Human Osteoarthritic Cartilage Explants | 50% reduction | |
| This compound | IL-1β-stimulated NF-κB activation | Osteoarthritic Synoviocytes and Chondrocytes | Inhibition observed |
Table 1: Quantitative Data on the Inhibitory Effects of this compound.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Citation |
| Celecoxib | 82 | 6.8 | 12 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | |
| Meloxicam | 37 | 6.1 | 6.1 | |
| Naproxen | 0.94 | - | - | |
| Piroxicam | 47 | 25 | 1.9 |
Table 2: IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition. (Lower IC50 indicates higher potency).
| NSAID | TNF-induced NF-κB Activation IC50 (mM) | Citation |
| Aspirin | 5.67 | |
| Ibuprofen | 3.49 | |
| Sulindac | 3.03 | |
| Phenylbutazone | 1.25 | |
| Naproxen | 0.94 | |
| Indomethacin | 0.60 | |
| Diclofenac | 0.38 | |
| Celecoxib | 0.024 |
Table 3: IC50 Values of Various NSAIDs for Inhibition of TNF-induced NF-κB Activation. (Lower IC50 indicates higher potency).
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Signaling pathway of NSAIDs' mechanism of action.
Experimental Protocols
Protocol for Measuring IL-1β Inhibition
This protocol describes a general method for quantifying the inhibitory effect of a compound like this compound on IL-1β secretion from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1).
Materials:
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) for cell stimulation (priming)
-
ATP or Nigericin for inflammasome activation
-
Test compound (this compound/Rhein) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Cell Priming: Add LPS (e.g., 1 µg/mL final concentration) to the wells to prime the cells for pro-IL-1β production and incubate for 3-4 hours.
-
Inflammasome Activation: Add an inflammasome activator like ATP (e.g., 5 mM final concentration) or Nigericin and incubate for another 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound compared to the stimulated control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol for Measuring COX Inhibition
This protocol outlines a common in vitro method to determine the inhibitory potency (IC50) of NSAIDs on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test NSAID dissolved in DMSO
-
Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system
-
96-well plates
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing hematin.
-
Compound Incubation: In separate wells of a 96-well plate, add the enzyme solution and various concentrations of the test NSAID. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 10-20 minutes), stop the reaction (e.g., by adding a stopping solution or by acidification).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using either a specific ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each NSAID concentration compared to the control (no inhibitor). Determine the IC50 value for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the NSAID concentration. The COX-1/COX-2 selectivity ratio can then be calculated.
Protocol for Quantifying NF-κB Inhibition
This protocol describes a reporter gene assay to measure the inhibition of NF-κB activation.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or IL-1β)
-
Test compound (this compound or NSAID)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB-driven luciferase expression for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and NSAIDs represent two distinct therapeutic strategies for managing inflammatory joint diseases. NSAIDs offer rapid symptomatic relief through the potent inhibition of prostaglandin synthesis via the COX pathways. In contrast, this compound acts as a slow-acting, disease-modifying agent by targeting the upstream inflammatory cytokine IL-1β and its downstream signaling, including the NF-κB pathway. This fundamental difference in their molecular mechanisms of action accounts for their varying clinical profiles, including onset of action, duration of effect, and side-effect profiles. A thorough understanding of these distinct mechanisms is crucial for the rational design of new therapeutic agents and for optimizing treatment strategies for patients with osteoarthritis and other inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces inflammasome activation and SARS-CoV-2 virus replication: a proof-of-concept translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has a weak effect on the catabolic pathway of human osteoarthritis synovial fibroblast--comparison to its effects on osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacerein's Chondroprotective Efficacy: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of diacerein's in vivo chondroprotective effects against other therapeutic alternatives for osteoarthritis (OA). Supported by experimental data, this document details the methodologies of key studies and presents quantitative outcomes in structured tables for clear comparison.
This compound, a slow-acting symptomatic drug for osteoarthritis, has demonstrated chondroprotective properties in various in vivo models.[1][2] Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis that promotes cartilage degradation.[3][4] this compound and its active metabolite, rhein, have been shown to reduce the production and activity of IL-1β, thereby mitigating downstream inflammatory cascades and protecting cartilage integrity.[3]
Comparative Efficacy of this compound
In vivo studies have consistently demonstrated this compound's ability to reduce cartilage loss and improve joint health in animal models of osteoarthritis. Its performance has been evaluated against commonly used treatments such as non-steroidal anti-inflammatory drugs (NSAIDs) and other disease-modifying osteoarthritis drugs (DMOADs) like glucosamine.
This compound vs. NSAIDs (Diclofenac)
Studies comparing this compound with NSAIDs, such as diclofenac, have highlighted this compound's potential to not only manage symptoms but also positively impact cartilage structure. In a rat model of monoiodoacetate (MIA)-induced osteoarthritis, this compound demonstrated a potential to ameliorate osteoarthritic changes, an effect not observed with diclofenac. While both treatments can provide pain relief, this compound's mechanism, which does not directly inhibit prostaglandin synthesis, may offer a different safety profile, particularly concerning gastrointestinal side effects often associated with NSAIDs.
This compound vs. Glucosamine
When compared to glucosamine, another popular chondroprotective agent, this compound has shown comparable histological benefits in animal models. In a rat model of osteoarthritis induced by meniscectomy, both this compound and glucosamine demonstrated similar prophylactic chondroprotective effects from a histological perspective. However, the study also noted that this compound led to a lower degree of articular stiffness, suggesting a potential functional advantage.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of this compound's performance against control and alternative treatments.
| Study Parameter | Animal Model | OA Induction | Treatment Groups | Duration | Key Findings | Reference |
| Cartilage Degradation (Mankin Score) | Rabbit | Surgical | OA + Placebo, OA + this compound (1.5 mg/kg/day) | 8 weeks | This compound group showed lower Mankin scores compared to placebo, indicating less severe cartilage lesions, though not statistically significant in this study. | |
| Inflammatory Markers (Serum COMP) | Rat | MIA | Control, MIA, MIA + this compound, MIA + Diclofenac, MIA + Combination | 6 weeks | This compound treatment ameliorated the increase in serum Cartilage Oligomeric Matrix Protein (COMP) levels associated with OA. | |
| Inflammatory Cytokines (TNF-α, IL-1β) | Rat | MIA | Disease Control, Oral this compound, Transdermal this compound | 21 days | Both oral and transdermal this compound significantly reduced serum TNF-α and IL-1β levels compared to the untreated group. | |
| Functional Improvement (Articular Stiffness) | Rat | Meniscectomy | This compound, Glucosamine | 3 months | This compound treatment resulted in significantly lower articular stiffness compared to glucosamine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animal Model: Adult female albino rats.
-
Osteoarthritis Induction: A single intra-articular injection of monoiodoacetate (MIA) into the right knee joint.
-
Treatment Groups:
-
Negative Control (no MIA induction).
-
Positive Control (MIA induction, no treatment).
-
This compound-treated group.
-
Diclofenac-treated group.
-
Combination of this compound and Diclofenac.
-
-
Dosage and Administration: Specific dosages administered orally for a period of 6 weeks.
-
Outcome Measures:
-
Biochemical: Serum levels of Cartilage Oligomeric Matrix Protein (COMP).
-
Histopathological: Examination of cartilage structure and cellularity.
-
Radiological: Assessment of joint space narrowing and osteophyte formation.
-
Surgical Induction of Osteoarthritis in Rabbits
-
Animal Model: Rabbits.
-
Osteoarthritis Induction: Surgically induced instability of the knee joint.
-
Treatment Groups:
-
OA + Placebo (oral saline).
-
OA + this compound.
-
-
Dosage and Administration: Oral administration of this compound (1.5 mg/kg/day) for 8 weeks, starting 3 weeks post-surgery.
-
Outcome Measures:
-
Histological: Mankin score for cartilage degradation, assessment of synovial membrane inflammation.
-
Micro-CT Evaluation: Analysis of cartilage thickness and subchondral bone parameters.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for evaluating its chondroprotective effects.
Caption: this compound's inhibitory effects on the IL-1β signaling pathway in chondrocytes.
Caption: A typical in vivo experimental workflow for evaluating chondroprotective drugs.
References
- 1. Effects of this compound on biosynthesis activities of chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Diacerein and Glucosamine in Osteoarthritis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of diacerein and glucosamine in preclinical models of osteoarthritis (OA). This analysis is supported by experimental data on their mechanisms of action and efficacy in mitigating OA pathology.
Executive Summary
This compound and glucosamine are two widely investigated compounds for the management of osteoarthritis. While both aim to alleviate symptoms and potentially slow disease progression, they operate through distinct molecular pathways. This compound primarily functions by inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key driver of cartilage degradation.[1] In contrast, glucosamine's therapeutic effects are largely attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which governs the expression of various inflammatory and catabolic genes.[2][3] Preclinical studies in animal models of OA have demonstrated that while both agents show chondroprotective effects, this compound may offer an advantage in reducing articular stiffness. Histologically, their chondroprotective effects have been found to be comparable.
Quantitative Performance Data
The following tables summarize the key quantitative findings from a head-to-head comparative study of this compound and glucosamine in a rat model of surgically-induced osteoarthritis.
Table 1: Histological Assessment of Cartilage Degeneration
| Treatment Group | Mankin Score (Operated Knee) | Mankin Score (Non-operated Knee) |
| This compound | 6.2 ± 1.5 | 4.3 ± 1.2 |
| Glucosamine | 6.5 ± 1.3 | 3.8 ± 1.1 |
Data presented as mean ± standard deviation. A higher Mankin score indicates more severe cartilage degeneration. The study found no significant difference in the Mankin scores between the this compound and glucosamine treated groups for the operated knees.[4]
Table 2: Functional Assessment of Articular Stiffness
| Treatment Group | Maximum Extension Angle (Operated Knee) | Maximum Extension Angle (Non-operated Knee) |
| This compound | 38.5° ± 8.7° | 25.6° ± 5.4° |
| Glucosamine | 54.1° ± 9.2° | 32.2° ± 6.1° |
Data presented as mean ± standard deviation. A smaller angle indicates greater stiffness (less extension). This compound treatment resulted in a significantly lower degree of articular stiffness (p < 0.01) compared to glucosamine in the operated knees.[4]
Mechanisms of Action: A Comparative Overview
This compound: Targeting the IL-1β Pathway
This compound's primary mechanism of action is the inhibition of the pro-inflammatory cytokine IL-1β. By downregulating IL-1β signaling, this compound effectively mitigates a cascade of downstream catabolic events that contribute to cartilage destruction in OA.
Caption: this compound's mechanism targeting the IL-1β pathway.
Glucosamine: Modulating the NF-κB Pathway
Glucosamine exerts its anti-inflammatory and chondroprotective effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the expression of genes involved in inflammation and cartilage degradation.
Caption: Glucosamine's mechanism targeting the NF-κB pathway.
Experimental Protocols
Surgically-Induced Osteoarthritis Model in Rats (Medial Meniscectomy)
A commonly used and reproducible animal model for studying OA is the surgical induction of joint instability through medial meniscectomy.
Caption: Workflow for a comparative study in a rat OA model.
Detailed Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure:
-
Anesthesia is induced.
-
A medial parapatellar incision is made in the right knee.
-
The medial meniscus is identified and carefully resected (meniscectomy).
-
The joint capsule and skin are sutured.
-
-
Treatment:
-
Animals are randomly assigned to treatment groups (e.g., this compound, Glucosamine, Control).
-
Oral administration of the compounds begins on day 1 post-surgery and continues for the duration of the study (e.g., 3 months).
-
-
Outcome Assessment:
-
Functional Analysis: Joint stiffness is assessed by measuring the maximum extension angle of the knee joint.
-
Histological Analysis:
-
Knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Cartilage degradation is scored using a validated system, such as the Mankin score, which evaluates cartilage structure, cellularity, and matrix staining.
-
-
Logical Relationship of Mechanisms
The following diagram illustrates the logical flow from the pathological stimuli in OA to the therapeutic intervention points of this compound and glucosamine.
Caption: Intervention points of this compound and glucosamine in the OA pathological cascade.
Conclusion
Both this compound and glucosamine demonstrate chondroprotective effects in preclinical OA models, albeit through different primary mechanisms of action. This compound's targeted inhibition of the IL-1β pathway and its observed benefit in reducing articular stiffness make it a compelling candidate for further investigation. Glucosamine's modulation of the central NF-κB signaling pathway also provides a strong rationale for its use. The choice between these agents in a research or development context may depend on the specific aspects of OA pathology being targeted. Future head-to-head studies quantifying their effects on a broader range of molecular markers of cartilage degradation and synthesis would be invaluable for a more definitive comparison.
References
- 1. Anti-interleukin-1 effects of this compound and rhein in human osteoarthritic synovial tissue and cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plus glucosamine hydrochloride improves the safety and efficacy and inhibit inflammatory factors in the treatment of knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacerhein versus glucosamine in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacerein versus placebo in randomized controlled trials for OA
An objective analysis of randomized controlled trial data on the efficacy and safety of diacerein for the symptomatic treatment of osteoarthritis.
This compound is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that distinguishes itself from traditional analgesics and non-steroidal anti-inflammatory drugs (NSAIDs) through its unique mechanism of action.[1] As a derivative of anthraquinone, its primary active metabolite, rhein, inhibits the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis (OA).[2][3] This guide provides a comprehensive comparison of this compound and placebo, drawing on data from meta-analyses of randomized controlled trials (RCTs) to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the IL-1β Pathway
This compound's therapeutic effects in OA are primarily attributed to its modulation of the IL-1β signaling pathway.[1][2] IL-1β plays a crucial role in cartilage degradation by stimulating the production of matrix metalloproteinases (MMPs) and other inflammatory mediators. This compound, through its active metabolite rhein, intervenes in this process by inhibiting IL-1β synthesis and activity. This leads to a reduction in inflammation, a decrease in cartilage breakdown, and a promotion of cartilage matrix components like proteoglycans and collagen.
Caption: this compound's mechanism of action in inhibiting the IL-1β pathway.
Efficacy in Pain Reduction and Functional Improvement
Multiple meta-analyses of RCTs have demonstrated that this compound is statistically superior to placebo in improving pain and function in patients with knee and hip OA.
A meta-analysis by Bartels et al. (2010), which included six trials with 1,533 patients, found a statistically significant effect in favor of this compound for pain reduction. Similarly, a review by Rintelen et al. (2006) concluded that this compound was significantly superior to placebo during the active treatment phase. Notably, several studies have highlighted a "carry-over" effect, where the benefits of this compound on symptoms persist for up to several months after treatment discontinuation, a feature not typically observed with NSAIDs.
Table 1: Summary of Efficacy Data from Meta-Analyses (this compound vs. Placebo)
| Outcome | Metric | Result (95% Confidence Interval) | Heterogeneity (I²) | Finding | Source |
| Pain Reduction | Standardized Mean Difference (SMD) | -0.24 (-0.39 to -0.08) | 56% | Statistically significant improvement favoring this compound. | Bartels et al., 2010 |
| Functional Improvement | Standardized Mean Difference (SMD) | -0.14 (-0.25 to -0.03) | 11.4% | Statistically significant, though the clinical effect size is considered questionable by the authors. | Bartels et al., 2010 |
| Pain (Active Phase) | Glass Score | 1.50 (0.80 to 2.20) | N/A | Statistically significant superiority over placebo. | Rintelen et al., 2006 |
| Function (Active Phase) | Glass Score | 1.49 (0.78 to 2.19) | N/A | Statistically significant superiority over placebo. | Rintelen et al., 2006 |
| Pain (Follow-up) | Glass Score | 2.67 (1.27 to 4.07) | N/A | Demonstrates a significant carry-over effect after treatment cessation. | Rintelen et al., 2006 |
Standardized Mean Difference (SMD): A negative value favors this compound. Glass Score: A positive value favors this compound.
Safety and Tolerability Profile
The most frequently reported adverse event associated with this compound is diarrhea. Meta-analyses consistently show a significantly higher risk of diarrhea in patients treated with this compound compared to placebo. This side effect is generally described as mild to moderate, often occurring early in the treatment course, and can be transient. To mitigate this, a dose-escalation regimen (starting with 50 mg/day for the first 2-4 weeks before increasing to 100 mg/day) is often recommended.
Table 2: Summary of Safety Data from Meta-Analyses (this compound vs. Placebo)
| Outcome | Metric | Result (95% Confidence Interval) | Number Needed to Harm (NNH) | Finding | Source |
| Diarrhea | Risk Ratio (RR) | 3.51 (2.55 to 4.83) | 4 (3 to 7) | Significantly increased risk of diarrhea with this compound. | Bartels et al., 2010 |
| Withdrawal due to Adverse Events | Risk Ratio (RR) | 1.58 (1.05 to 2.36) | N/A | Statistically significant increase in withdrawals for the this compound group. | Bartels et al., 2010 |
Despite the higher incidence of gastrointestinal issues, the overall safety profile is considered acceptable, particularly when contrasted with the potential for severe hepatic, gastrointestinal, renal, and cardiovascular reactions associated with NSAIDs and paracetamol.
Experimental Protocol: A Representative RCT
The design of RCTs comparing this compound to placebo generally follows a standard structure. The study by Pavelka et al. (2007) serves as a representative example.
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 168 patients with painful knee OA according to American College of Rheumatology criteria.
-
Intervention: After a 1-week NSAID washout, patients were randomized to receive either this compound (50 mg twice daily) or a matching placebo for 3 months.
-
Primary Endpoints: The primary outcomes were the percent change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score and total WOMAC score. Uniquely, these were assessed at month 5 (i.e., 2 months after the end of the 3-month treatment period) to evaluate the carry-over effect.
-
Results: The study demonstrated a statistically significant superiority of this compound over placebo for both primary endpoints at the 5-month mark (P < 0.0001), confirming a significant carry-over effect.
Caption: A typical experimental workflow for a this compound vs. placebo RCT.
Conclusion
Randomized controlled trials and subsequent meta-analyses provide evidence that this compound is an effective symptomatic treatment for osteoarthritis of the knee and hip, demonstrating superiority over placebo in pain reduction and functional improvement. Its key differentiator is a notable carry-over effect, with benefits persisting after treatment cessation. The primary drawback is a significantly increased risk of diarrhea, though this is typically manageable. For drug development professionals, this compound represents a therapeutic option with a distinct mechanism of action targeting the inflammatory pathways of OA, offering an alternative for patients where NSAIDs or paracetamol are contraindicated or poorly tolerated.
Caption: Logical framework for comparing this compound and placebo in OA trials.
References
Efficacy of Diacerein in Osteoarthritis: A Comparative Analysis Against Celecoxib and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), with two commonly prescribed non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and diclofenac. The following analysis is based on data from randomized controlled trials to inform research and development in the field of osteoarthritis therapeutics.
Executive Summary
Clinical evidence suggests that this compound demonstrates comparable efficacy to both celecoxib and diclofenac in managing the symptoms of osteoarthritis, particularly pain and functional limitation. A key differentiator for this compound is its potential for a prolonged "carry-over" effect after treatment cessation, a feature not typically associated with NSAIDs. While the onset of action for this compound may be slower than that of NSAIDs, its distinct mechanism of action, primarily through the inhibition of interleukin-1β (IL-1β), presents a valuable alternative, especially for patients where COX-2 inhibition is a concern.
Comparative Efficacy: Quantitative Data
The following tables summarize the key efficacy outcomes from comparative clinical trials.
Table 1: this compound vs. Celecoxib in Knee Osteoarthritis
| Efficacy Outcome | This compound | Celecoxib | Study Details |
| Change in WOMAC Pain Score (0-50 scale) at 6 months | -11.1 (± 0.9) | -11.8 (± 0.9) | DISSCO Study: Randomized, double-blind, non-inferiority trial. This compound: 50 mg once daily for 1 month, then twice daily. Celecoxib: 200 mg once daily.[1][2][3] |
| Intergroup Difference (this compound - Celecoxib) | 0.7 (95% CI: -1.8 to 3.2) | - | The non-inferiority of this compound to celecoxib was established as the upper bound of the 95% CI was below the predefined margin of 5.[1][2] |
| Other Outcomes (WOMAC sub-scores, VAS pain score) | No significant difference | No significant difference | The study found no significant differences between the two treatment groups for other assessed outcomes. |
Table 2: this compound vs. Diclofenac in Knee Osteoarthritis
| Efficacy Outcome | This compound | Diclofenac | Study Details |
| WOMAC Pain Score at 12 weeks | More effective (p<0.001) | Less effective | Randomized open-label study. This compound: 50 mg twice daily. Diclofenac: dose not specified. |
| WOMAC Function Score at 12 weeks | More effective (p<0.05) | Less effective | Same study as above. |
| WOMAC Total Score at 12 weeks | More effective (p<0.01) | Less effective | Same study as above. |
| Carry-over Effect at 16 weeks (4 weeks post-treatment) | Maintained beneficial effect | Worsening of WOMAC scores | This compound demonstrated a significant carry-over effect, with efficacy maintained after treatment discontinuation. |
| VAS Pain Score at 16 weeks | Superiority demonstrated (p<0.05) | - | This compound showed superiority over diclofenac at the 16-week follow-up. |
| Patient/Physician Overall Assessment (12 weeks) | 65.4% / 61.6% effective | 61.2% / 61.2% effective | Randomized, double-dummy trial. This compound: 100 mg/day. Diclofenac Sodium: 75 mg/day. No significant difference in overall effectiveness at the end of treatment. |
Experimental Protocols
DISSCO Study (this compound vs. Celecoxib)
-
Study Design: An international, multicentre, double-blind, randomized, non-inferiority trial.
-
Patient Population: Patients with Kellgren-Lawrence grade 2–3 knee osteoarthritis and a pain score of ≥4 on a 10-cm Visual Analog Scale (VAS).
-
Intervention:
-
This compound group (n=187): 50 mg once daily for the first month, followed by 50 mg twice daily for the subsequent five months.
-
Celecoxib group (n=193): 200 mg once daily for six months.
-
-
Primary Outcome: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score (0-50 cm) at 6 months.
-
Secondary Outcomes: Changes in other WOMAC sub-scores, VAS pain score, and the OMERACT–OARSI responder rate.
Comparative Study (this compound vs. Diclofenac)
-
Study Design: A prospective, randomized, open-label study.
-
Patient Population: 81 patients with painful knee osteoarthritis were randomized, with 77 completing the study.
-
Intervention: Patients received either this compound, diclofenac, or a combination for 12 weeks, followed by a 4-week follow-up period.
-
Primary Efficacy Endpoint: Change from baseline in the 100mm VAS score after a 20-meter walk.
-
Secondary Efficacy Endpoints: Percent change from baseline in WOMAC scores (pain, stiffness, and function), Lequesne Impairment Index (LII), Knee Society Score (KSS), and acetaminophen intake.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis. IL-1β triggers a cascade of downstream events leading to cartilage degradation and inflammation. In contrast, celecoxib, a selective COX-2 inhibitor, and diclofenac, a non-selective COX inhibitor, exert their effects by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.
The distinct mechanisms suggest that this compound may have disease-modifying properties by targeting an upstream inflammatory pathway, whereas NSAIDs primarily provide symptomatic relief by targeting downstream inflammatory mediators.
Caption: Inflammatory pathway in osteoarthritis and points of intervention.
Experimental Workflow for a Comparative Efficacy Study
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of these three compounds.
Caption: Standard workflow for a three-arm comparative clinical trial.
Conclusion
This compound presents a viable and effective treatment option for osteoarthritis with an efficacy profile comparable to that of celecoxib and diclofenac. Its unique IL-1β inhibitory mechanism and potential for a sustained effect post-treatment offer distinct advantages. For drug development professionals, these findings underscore the potential of targeting alternative inflammatory pathways in osteoarthritis to provide therapeutic options with different benefit-risk profiles compared to traditional NSAIDs. Further research into the long-term structural modifying effects of this compound is warranted to fully elucidate its disease-modifying potential.
References
- 1. An international, multicentre, double-blind, randomized study (DISSCO): effect of this compound vs celecoxib on symptoms in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An international, multicentre, double-blind, randomized study (DISSCO): effect of this compound vs celecoxib on symptoms in knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evapharma.com [evapharma.com]
Diacerein in Osteoarthritis: A Comparative Meta-Analysis of Clinical Efficacy
For Immediate Release
A comprehensive meta-analysis of randomized controlled trials (RCTs) reveals that diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), demonstrates comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) in managing the symptoms of knee and hip osteoarthritis, with a notable carry-over effect after treatment cessation. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The primary mechanism of this compound involves the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β) and its downstream signaling pathways, which play a crucial role in the degradation of cartilage in osteoarthritis.[1] this compound's active metabolite, rhein, has been shown to reduce the production of IL-1 converting enzyme, decrease IL-1 receptor levels on chondrocytes, and inhibit the IL-1β-induced activation of the transcription factor NF-κB.[1][2] This anti-inflammatory and anti-catabolic action is supplemented by pro-anabolic effects on cartilage and synovial membrane.[1]
Meta-analyses of numerous clinical studies have quantified the efficacy of this compound in comparison to placebo and other active treatments for osteoarthritis, primarily focusing on pain reduction and functional improvement.
Table 1: Meta-Analysis of this compound Efficacy vs. Placebo
| Outcome Measure | Metric | This compound vs. Placebo | Confidence Interval (CI) | No. of Studies (Patients) | Citation |
| Pain Reduction | Glass Score | 1.50 | 95% CI: 0.80, 2.20 | 8 | [3] |
| Pain Reduction (VAS) | Standardized Mean Difference (SMD) | -0.44 | 95% CI: -0.79, -0.09 | Not Specified | |
| Functional Improvement | Glass Score | 1.49 | 95% CI: 0.78, 2.19 | 8 | |
| Functional Improvement (WOMAC) | Unstandardized Mean Difference (UMD) | -6.64 | 95% CI: -10.50, -2.78 | Not Specified | |
| Stiffness Improvement (WOMAC) | Unstandardized Mean Difference (UMD) | -0.68 | 95% CI: -1.20, -0.16 | Not Specified |
VAS = Visual Analog Scale; WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index.
Table 2: Meta-Analysis of this compound Efficacy vs. NSAIDs
| Outcome Measure | Metric | This compound vs. NSAIDs | Confidence Interval (CI) | No. of Studies (Patients) | Citation |
| Pain Reduction (Active Treatment) | Glass Score | -0.35 | 95% CI: -1.11, 0.4 | 10 | |
| Pain Reduction (Follow-up) | Glass Score | 2.13 | 95% CI: 1.32, 2.93 | 8 | |
| Functional Improvement (Active Treatment) | Glass Score | 0.12 | 95% CI: -0.68, 0.93 | Not Specified | |
| Functional Improvement (Follow-up) | Glass Score | 2.58 | 95% CI: 1.71, 3.45 | Not Specified | |
| Pain Reduction (WOMAC) | Standardized Mean Difference (SMD) | 0.09 | 95% CI: -0.10, 0.28 | 8 | |
| Pain Reduction (VAS) | Standardized Mean Difference (SMD) | -0.19 | 95% CI: -0.65, 0.27 | Not Specified | |
| Global Efficacy (Patient Assessment) | Odds Ratio (OR) | 1.97 | 95% CI: 1.18, 3.29 | Not Specified | |
| Global Efficacy (Investigator Assessment) | Odds Ratio (OR) | 2.18 | 95% CI: 0.99, 4.81 | Not Specified |
A key finding is the "carry-over" effect of this compound, where its therapeutic benefits persist for up to 3 months after treatment discontinuation, a feature not observed with NSAIDs.
Table 3: Comparative Efficacy of this compound vs. Other Alternatives
| Comparator | Outcome Measure | Metric | Result | Confidence Interval (CI) | Citation |
| Celecoxib | Pain Reduction (WOMAC) | Adjusted Mean Change from Baseline | This compound: -11.1, Celecoxib: -11.8 | 95% CI for difference: -1.8, 3.2 | |
| Pain Reduction (WOMAC) | Standardized Mean Difference (SMD) | No significant difference | Not Specified | ||
| Glucosamine | Pain Reduction (VAS) | Unstandardized Mean Difference (UMD) | This compound vs. Placebo: -2.23 | 95% CI: -2.82, -1.64 | |
| Functional Improvement (WOMAC) | Unstandardized Mean Difference (UMD) | This compound vs. Placebo: -6.64 | 95% CI: -10.50, -2.78 |
Studies directly comparing this compound with celecoxib found no significant difference in pain reduction and functional improvement, establishing the non-inferiority of this compound. Similarly, a network meta-analysis suggested that this compound and glucosamine have comparable efficacy for symptom relief in knee osteoarthritis.
Experimental Protocols
The meta-analyses included in this review synthesized data from numerous randomized controlled trials. The general methodology of these trials is outlined below.
General Experimental Workflow of Included RCTs
Key Methodological Details:
-
Patient Population: The majority of studies included patients with osteoarthritis of the knee and/or hip, diagnosed based on the American College of Rheumatology criteria.
-
Interventions: this compound was typically administered at a dose of 100 mg/day (50 mg twice daily). Comparator arms included placebo, various NSAIDs (e.g., piroxicam, tenoxicam, diclofenac), and celecoxib (e.g., 200 mg once daily).
-
Outcome Measures: The primary outcomes were most often the change from baseline in pain intensity, measured by a 100-mm Visual Analog Scale (VAS), and functional impairment, assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) or the Lequesne algofunctional index.
-
Statistical Analysis: Meta-analyses were typically conducted using a random-effects model, with efficacy effect sizes estimated using Hedges's standardized mean difference or Glass's score.
Mechanism of Action: this compound's Impact on IL-1 Signaling
This compound's therapeutic effects in osteoarthritis are primarily attributed to its modulation of the Interleukin-1 (IL-1) signaling pathway in chondrocytes. By inhibiting this key inflammatory cascade, this compound helps to reduce cartilage degradation and alleviate symptoms.
Conclusion
The available evidence from multiple meta-analyses indicates that this compound is an effective symptomatic treatment for osteoarthritis of the knee and hip. Its efficacy in pain reduction and functional improvement is comparable to that of NSAIDs, with the added benefit of a prolonged carry-over effect. While gastrointestinal side effects, primarily diarrhea, are more common with this compound, they are generally mild and transient. For patients with contraindications to NSAIDs or those who do not respond well to other treatments, this compound presents a viable therapeutic option. Further research is warranted to fully elucidate its long-term disease-modifying effects.
References
- 1. Efficacy, residual effectiveness and safety of this compound in the treatment of knee osteoarthritis: A meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A meta-analysis of controlled clinical studies with this compound in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacerein and its Metabolite Rhein: A Comparative Analysis of their Chondroprotective Activities
A deep dive into the molecular mechanisms and chondroprotective efficacy of diacerein and its active metabolite, rhein, reveals distinct yet complementary roles in the management of osteoarthritis. This guide provides a comprehensive comparison of their activities on chondrocytes, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
This compound, a symptomatic slow-acting drug for osteoarthritis, is completely metabolized into rhein, which is considered the active compound. Both molecules have demonstrated significant chondroprotective effects, primarily through the inhibition of pro-inflammatory and catabolic pathways that lead to cartilage degradation. This comparison guide synthesizes findings from various in vitro studies to delineate the specific and overlapping activities of this compound and rhein on chondrocytes.
Comparative Efficacy on Key Chondrocyte Functions
The primary mechanism of action for both this compound and rhein revolves around the antagonism of Interleukin-1β (IL-1β), a key cytokine in the pathophysiology of osteoarthritis. By mitigating the effects of IL-1β, they influence a cascade of downstream events crucial for maintaining cartilage homeostasis.
Anti-inflammatory and Anti-catabolic Effects
Both this compound and its metabolite rhein are potent inhibitors of inflammatory mediators.[1] Studies have consistently shown their ability to reduce the production and activity of pro-inflammatory cytokines and matrix-degrading enzymes in chondrocytes. Rhein, as the active metabolite, has been extensively studied and shown to directly suppress the IL-1β-induced production of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-9, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5.[2] Furthermore, rhein has been observed to increase the production of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), an endogenous inhibitor of MMPs.[3] This dual action of inhibiting cartilage-degrading enzymes while promoting their natural inhibitors highlights the significant chondroprotective potential of rhein.
Anabolic and Proliferative Effects
Beyond their anti-catabolic actions, this compound and rhein also exhibit anabolic properties that promote the synthesis of cartilage matrix components. They have been shown to counteract the IL-1β-induced inhibition of collagen and proteoglycan synthesis.[2][4] This effect is partly attributed to the stimulation of transforming growth factor-β (TGF-β) expression, a key growth factor in cartilage regeneration.
Interestingly, while promoting matrix synthesis, rhein has been found to downregulate the proliferation of osteoarthritic chondrocytes. This anti-proliferative effect, without inducing apoptosis, may contribute to reducing the inflammatory synovial tissue development that often accompanies osteoarthritis.
Quantitative Comparison of Bioactivity
The following table summarizes the key quantitative data from various studies, providing a direct comparison of the efficacy of this compound and rhein on different chondrocyte activities.
| Activity | Molecule | Concentration Range | Effect | Experimental Model |
| MMP Inhibition | Rhein | 0.1-30 µM | Dose-dependent suppression of IL-1α-induced proMMPs-1, -3, -9, and -13 production. | Rabbit Articular Chondrocytes |
| Rhein | - | Decreased IL-1β-stimulated MMP-3 and collagenase activity. | Human OA Chondrocytes | |
| This compound & Rhein | - | Significantly inhibited IL-1β-stimulated MMP-3 and collagenase activity. | Human OA Chondrocytes | |
| Rhein | - | Decreased IL-1β-stimulated ADAMTS-4 and ADAMTS-5. | Human OA Chondrocytes | |
| TIMP-1 Production | Rhein | 0.1-30 µM | Increased production of TIMP-1. | Rabbit Articular Chondrocytes |
| Proteoglycan Degradation | Rhein | - | Suppressed rhIL-1α-induced proteoglycan degradation. | Rabbit Articular Chondrocytes |
| Collagen & Proteoglycan Synthesis | This compound & Rhein | - | Decreased the inhibitory effect of IL-1 on collagen and proteoglycan synthesis. | - |
| Chondrocyte Proliferation | Rhein | 10⁻⁵ M | Two-fold downregulation of proliferation rate. | Human Osteoarthritic Chondrocytes |
| Rhein | 10⁻⁴ M | Five- to six-fold downregulation of proliferation rate. | Human Osteoarthritic Chondrocytes | |
| Nitric Oxide (NO) Production | This compound & Rhein | - | Markedly and significantly decreased IL-1β-induced NO production. | - |
Signaling Pathways and Experimental Workflow
The chondroprotective effects of this compound and rhein are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate the targeted pathways and a typical experimental workflow for assessing their activity.
Caption: Inhibition of IL-1β signaling by rhein in chondrocytes.
References
- 1. scielo.br [scielo.br]
- 2. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein, an active metabolite of this compound, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Diacerein Versus Other SYSADOAs in Osteoarthritis Management
A comprehensive review of clinical evidence and molecular mechanisms for researchers and drug development professionals.
In the landscape of symptomatic slow-acting drugs for osteoarthritis (SYSADOAs), diacerein has carved out a niche with its unique mechanism of action, primarily targeting the inflammatory cytokine interleukin-1β (IL-1β). This positions it as a distinct therapeutic option compared to other widely used SYSADOAs such as glucosamine sulfate, chondroitin sulfate, and avocado-soybean unsaponifiables (ASU). This guide provides a detailed comparison of this compound against its counterparts, supported by data from head-to-head clinical trials and preclinical studies, to inform research and development in the field of osteoarthritis therapeutics.
At a Glance: Comparative Efficacy of this compound
Clinical studies have demonstrated that this compound offers comparable efficacy to some non-steroidal anti-inflammatory drugs (NSAIDs) and other SYSADOAs in pain reduction and functional improvement for patients with knee and hip osteoarthritis.[1][2] A key differentiator for this compound is its noted carry-over effect, where its therapeutic benefits are sustained for a period even after treatment discontinuation.[1]
| Parameter | This compound | Glucosamine/Chondroitin Sulfate | Avocado-Soybean Unsaponifiables (ASU) | Celecoxib (NSAID) |
| Primary Mechanism | Inhibition of IL-1β synthesis and signaling[3][4] | Building blocks for cartilage; mild anti-inflammatory effects | Inhibition of inflammatory and catabolic mediators | COX-2 Inhibition |
| Pain Reduction (vs. Placebo) | Significant improvement | Significant improvement | Significant improvement | Significant improvement |
| Functional Improvement (vs. Placebo) | Significant improvement | Significant improvement | Significant improvement | Significant improvement |
| Structural Effect (Joint Space Narrowing) | Potential for slowing progression | Conflicting evidence; some studies show a reduction in joint space narrowing | Some evidence of reducing the number of progressors | No significant structural effect |
| Key Adverse Events | Diarrhea, gastrointestinal upset, chromaturia | Generally well-tolerated; mild gastrointestinal symptoms | Generally well-tolerated | Cardiovascular and gastrointestinal risks |
Deep Dive: Head-to-Head Clinical Trial Data
Several randomized controlled trials have directly compared the efficacy and safety of this compound with other SYSADOAs and NSAIDs. Below is a summary of key findings from these studies.
This compound vs. Glucosamine and Chondroitin Sulfate
A network meta-analysis of randomized controlled trials indicated that both this compound and glucosamine demonstrated improvements in pain and function compared to placebo. However, direct head-to-head trials have yielded mixed results. One study found that a combination of chondroitin sulfate and glucosamine was statistically better at reducing pain at 3 and 6 months compared to this compound. Another 2-year trial noted that a larger proportion of participants taking this compound showed improvement in physical role limitation and social functioning compared to those on glucosamine-chondroitin. In an animal model, this compound led to a lower degree of articular stiffness compared to glucosamine, though chondroprotective effects were histologically similar.
Table 1: Summary of a Randomized Controlled Trial Comparing this compound and Glucosamine/Chondroitin Sulfate
| Outcome Measure | This compound Group | Glucosamine/Chondroitin Group | P-value | Reference |
| Pain Reduction (VAS) at 6 months | 48.09% reduction from baseline | 71.01% reduction from baseline | <0.05 | |
| Improvement in Social Functioning (SF-36) at 2 years | Statistically significant improvement | Less improvement compared to this compound | Not specified |
This compound vs. Celecoxib (A COX-2 Inhibitor)
A multicenter, double-blind, randomized non-inferiority trial (DISSCO) compared this compound to celecoxib for symptomatic knee osteoarthritis over 6 months. The study concluded that this compound was non-inferior to celecoxib in reducing pain and improving physical function.
Table 2: Key Efficacy Outcomes from the DISSCO Trial (this compound vs. Celecoxib)
| Outcome Measure (at 6 months) | This compound (n=140) | Celecoxib (n=148) | Intergroup Difference (95% CI) | Reference |
| Change in WOMAC Pain Score | -11.1 (±0.9) | -11.8 (±0.9) | 0.7 (-1.8, 3.2) |
WOMAC pain score is on a 0-50 cm scale. A negative change indicates improvement.
Unraveling the Mechanism: this compound's Signaling Pathway
This compound's primary therapeutic effect is attributed to its active metabolite, rhein, which inhibits the pro-inflammatory cytokine IL-1β. This cytokine is a key driver of cartilage degradation and inflammation in osteoarthritis. Rhein's inhibitory action disrupts the downstream signaling cascade that leads to the expression of matrix metalloproteinases (MMPs) and other catabolic enzymes.
Caption: this compound's mechanism of action via its active metabolite, rhein.
Experimental Protocols in Focus
To ensure the reproducibility and critical evaluation of clinical findings, understanding the experimental design is paramount. Below is a generalized protocol for a head-to-head clinical trial evaluating a SYSADOA, based on common elements from the reviewed studies.
Caption: A generalized workflow for a head-to-head SYSADOA clinical trial.
Detailed Methodology: The DISSCO Trial (this compound vs. Celecoxib)
-
Study Design: A randomized, double-blind, multicenter, non-inferiority trial.
-
Participants: Patients with Kellgren-Lawrence grade 2-3 knee osteoarthritis and a pain score of ≥4 on a 10-cm Visual Analog Scale (VAS).
-
Intervention:
-
This compound Group (n=187): 50 mg this compound once daily for the first month, followed by 50 mg twice daily for the subsequent 5 months.
-
Celecoxib Group (n=193): 200 mg celecoxib once daily for 6 months.
-
-
Primary Outcome: The change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore (0-50 cm) at 6 months.
-
Secondary Outcomes: Changes in other WOMAC subscores, VAS pain score, and the OMERACT-OARSI responder rate.
-
Statistical Analysis: The primary analysis was conducted on the per-protocol population to assess non-inferiority. A supportive analysis was performed on the intention-to-treat population.
Concluding Remarks for the Scientific Community
The available evidence suggests that this compound is a viable SYSADOA with a distinct IL-1β inhibitory mechanism. Its efficacy in pain relief and functional improvement is comparable to that of celecoxib and shows a competitive profile against glucosamine and chondroitin sulfate combinations. The most notable adverse event associated with this compound is diarrhea, which is generally mild to moderate and often resolves.
For researchers and drug development professionals, this compound's targeted mechanism of action presents an interesting platform for further investigation, particularly in patient populations with a significant inflammatory component to their osteoarthritis. Future head-to-head trials, especially long-term studies focusing on structural modification and direct comparisons with other SYSADOAs like ASU, are warranted to further delineate its precise role in the osteoarthritis treatment algorithm. The carry-over effect observed with this compound also merits further mechanistic and clinical exploration.
References
- 1. An international, multicentre, double-blind, randomized study (DISSCO): effect of this compound vs celecoxib on symptoms in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An international, multicentre, double-blind, randomized study (DISSCO): effect of this compound vs celecoxib on symptoms in knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enduring Impact: A Guide to the Long-Term Carry-Over Effect of Diacerein
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of diacerein's long-term efficacy and carry-over effects against other therapeutic alternatives for osteoarthritis (OA). Supported by experimental data, this document delves into the molecular mechanisms and clinical evidence that substantiate the sustained benefits of this compound treatment.
This compound, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), distinguishes itself through its unique mechanism of action that not only alleviates the symptoms of osteoarthritis but also demonstrates a persistent therapeutic benefit even after cessation of treatment.[1][2][3][4][5] This "carry-over" effect is a significant advantage in the long-term management of this chronic degenerative joint disease.
Mechanism of Action: A Downstream Dampening of Inflammation
This compound's primary therapeutic action lies in its ability to inhibit the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis. Upon oral administration, this compound is metabolized to its active form, rhein. Rhein exerts its anti-inflammatory and chondroprotective effects through multiple pathways:
-
Inhibition of IL-1β Production and Signaling: Rhein reduces the production of IL-1 converting enzyme, thereby decreasing the activation of IL-1β. It also downregulates IL-1 receptors on chondrocytes, diminishing the cellular response to this inflammatory cytokine.
-
Modulation of Downstream Signaling Cascades: By inhibiting IL-1β, this compound and its active metabolite rhein suppress the activation of critical downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (MEK/ERK). This leads to a reduction in the expression of pro-inflammatory genes, such as those encoding for matrix metalloproteinases (MMPs) and other inflammatory mediators like nitric oxide and prostaglandin E2.
-
Pro-anabolic and Anti-catabolic Effects: this compound has been shown to stimulate the synthesis of cartilage matrix components like proteoglycans and collagen, while simultaneously inhibiting their degradation by MMPs and aggrecanases (ADAMTS). It also exerts a chondroprotective effect by reducing the apoptosis of chondrocytes.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Clinical Evidence: Long-Term Efficacy and Carry-Over Effect
Multiple randomized controlled trials and meta-analyses have consistently demonstrated the long-term efficacy and significant carry-over effect of this compound in patients with knee and hip osteoarthritis.
Comparison with Placebo
Clinical studies have shown that this compound is significantly superior to placebo in reducing pain and improving function, with these effects persisting for up to 3 months after treatment discontinuation.
| Study / Meta-analysis | Duration of Treatment | Follow-up Period | Key Findings |
| Pavelka K, et al. (2007) | 3 months | 3 months | Statistically significant superiority of this compound over placebo in pain reduction (WOMAC A) and total WOMAC score at 5 months (2 months post-treatment). |
| Rintelen B, et al. (2006) | Variable | Up to 3 months | This compound was significantly superior to placebo during active treatment, with a persistent effect for up to 3 months after cessation. |
| Meta-analysis (2022) | Variable | Post-treatment | A significant residual effect of this compound was observed after discontinuation of treatment. |
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
When compared to NSAIDs, this compound exhibits comparable efficacy in pain reduction and functional improvement during the active treatment phase. However, a key differentiator is the sustained effect of this compound after treatment withdrawal, a benefit not observed with NSAIDs.
| Study / Meta-analysis | Comparator | Duration of Treatment | Follow-up Period | Key Findings |
| Louthrenoo W, et al. (2007) | Piroxicam | 16 weeks | 8 weeks | Similar pain reduction at 16 weeks. At 20 and 24 weeks, pain increased in the piroxicam group while improvement persisted in the this compound group, demonstrating a significant carry-over effect. |
| Rintelen B, et al. (2006) | NSAIDs | Variable | Up to 3 months | This compound showed similar efficacy to NSAIDs during treatment, but its effects lasted up to 3 months longer after discontinuation. |
| Pelletier JP, et al. (2018) | Celecoxib | 6 months | None | This compound was non-inferior to celecoxib in pain reduction after 6 months of treatment. |
| Meta-analysis (2023) | NSAIDs | Variable | 4 weeks | This compound had comparable efficacy to NSAIDs in reducing pain, with sustained effectiveness at four weeks after treatment. |
Experimental Protocols
The validation of this compound's long-term and carry-over effects is based on rigorous clinical trial methodologies. A representative experimental workflow is outlined below.
Figure 2: Generalized experimental workflow for clinical trials on this compound.
Key Methodological Components:
-
Patient Population: Patients diagnosed with symptomatic primary osteoarthritis of the knee or hip, often with a specified radiographic severity (e.g., Kellgren-Lawrence grade 2-3).
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled trials.
-
Treatment Regimen: A typical dosage is 50 mg of this compound twice daily. Some studies employ an initial dose of 50 mg once daily for the first 2-4 weeks to improve gastrointestinal tolerability.
-
Efficacy Endpoints:
-
Primary: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale (A) or total WOMAC score.
-
Secondary: Changes in WOMAC function and stiffness subscales, visual analog scale (VAS) for pain, patient and investigator global assessments, and use of rescue medication.
-
-
Assessment of Carry-over Effect: Efficacy endpoints are measured at specified time points (e.g., 1, 2, and 3 months) after the cessation of the active treatment period.
Conclusion
The available evidence from numerous clinical trials and meta-analyses strongly supports the long-term efficacy and, most notably, the carry-over effect of this compound in the management of osteoarthritis. Its unique mechanism of action, centered on the inhibition of the IL-1β pathway, provides a sustained therapeutic benefit that persists beyond the treatment period, distinguishing it from traditional NSAIDs. For researchers and drug development professionals, this compound represents a valuable therapeutic agent with a disease-modifying potential that warrants further investigation, particularly in elucidating the full extent and duration of its structural and symptomatic carry-over effects. The most common adverse event associated with this compound is diarrhea, which is generally mild to moderate and tends to resolve with continued therapy.
References
- 1. A meta-analysis of controlled clinical studies with this compound in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound in the treatment of painful osteoarthritis of the knee: a randomized, multicenter, double-blind, placebo-controlled study with primary end points at two months after the end of a three-month treatment period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy, safety and carry-over effect of this compound in the treatment of painful knee osteoarthritis: a randomised, double-blind, NSAID-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Found More Effective Than NSAIDs in Osteoarthritis | MDedge [mdedge.com]
- 5. Structure-modifying effects of drugs used in osteoarthritis: Focus on this compound – Finecure Pharmaceuticals Limited [finecurepharma.com]
Diacerein's Dichotomous Dance: A Comparative Analysis of its Effects on Synovial Fibroblasts and Chondrocytes
For Immediate Release
A comprehensive review of existing literature reveals a nuanced and cell-type-specific activity of diacerein, an anti-inflammatory agent used in the management of osteoarthritis. This guide synthesizes experimental data to provide a comparative analysis of this compound's effects on two key cell types implicated in osteoarthritis pathogenesis: synovial fibroblasts and chondrocytes. The findings underscore a differential impact on inflammatory and catabolic pathways, offering valuable insights for researchers and drug development professionals.
Key Comparative Findings
This compound exhibits distinct effects on synovial fibroblasts and chondrocytes, particularly in an inflammatory environment stimulated by interleukin-1β (IL-1β). While it demonstrates a clear anti-inflammatory and anti-catabolic role in chondrocytes, its impact on synovial fibroblasts is more complex, even showing a pro-inflammatory effect in certain aspects.
Table 1: Comparative Effects of this compound on Inflammatory Mediators
| Parameter | Synovial Fibroblasts (IL-1β Stimulated) | Chondrocytes (IL-1β Stimulated) | References |
| NF-κB Activation | Inhibited (Significantly) | Inhibited (Significantly) | [1][2] |
| COX-2 Protein Expression | Increased (Further increased) | No significant effect | [1][2] |
| PGE₂ Synthesis | Increased (Further increased) | No significant effect | [1] |
Table 2: Comparative Effects of this compound on Catabolic and Anabolic Mediators
| Parameter | Synovial Fibroblasts (IL-1β Stimulated) | Chondrocytes (IL-1β Stimulated) | References |
| MMP-13 Levels | Decreased | No significant effect (Did not reverse IL-1β-induced increase) | |
| MMP-1 Levels | No significant effect | Not explicitly stated for this compound alone | |
| TGF-β1 and TGF-β2 Expression | Not explicitly stated | Increased | |
| Chondrocyte Apoptosis | Not applicable | Reduced |
Signaling Pathways and Experimental Workflows
The differential effects of this compound in synovial fibroblasts and chondrocytes are underpinned by its modulation of distinct signaling pathways.
Detailed Experimental Protocols
The following are summarized methodologies based on the reviewed literature, primarily from the work of de M. et al. (2008).
Cell Culture and Treatment
-
Cell Source: Human synovial fibroblasts and chondrocytes were obtained from patients with osteoarthritis undergoing total knee replacement surgery.
-
Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a 5% CO₂ atmosphere.
-
Stimulation and Treatment: Confluent cell cultures were serum-starved for 24 hours before experiments. Cells were then pre-incubated with this compound (10⁻⁵ M) for 1 hour, followed by stimulation with recombinant human IL-1β (10 U/ml) for 24 hours.
Measurement of Inflammatory and Catabolic Mediators
-
PGE₂ Assay: Prostaglandin E₂ levels in the cell culture supernatants were quantified using a competitive enzyme immunoassay (ELISA) kit.
-
MMP-13 and MMP-1 Assays: The concentrations of MMP-13 and MMP-1 in the culture supernatants were determined by specific ELISA kits.
-
COX-2 Western Blot Analysis:
-
Protein Extraction: After treatment, cells were lysed in a buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. Densitometric analysis was performed to quantify protein expression levels, normalized to a loading control such as β-actin.
-
NF-κB Activation Assay
-
Nuclear Protein Extraction: Following a shorter incubation period (e.g., 1 hour) with this compound and IL-1β, nuclear extracts were prepared from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
A double-stranded oligonucleotide probe containing the NF-κB consensus sequence was labeled with [γ-³²P]ATP.
-
The labeled probe was incubated with the nuclear extracts.
-
The DNA-protein complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. Densitometric analysis was used to quantify the level of NF-κB activation.
-
Conclusion
The presented data highlights the cell-type-specific actions of this compound. In chondrocytes, it acts as a disease-modifying agent by inhibiting the catabolic effects of IL-1β and promoting anabolic pathways through TGF-β stimulation. Conversely, in synovial fibroblasts, while it inhibits NF-κB activation and MMP-13 production, it paradoxically enhances the expression of the inflammatory mediators COX-2 and PGE₂. This pro-inflammatory effect on synovial fibroblasts warrants further investigation and should be a key consideration in the therapeutic application and future development of this compound and related compounds for the treatment of osteoarthritis. These findings emphasize the importance of evaluating drug effects on multiple cell types within the joint to fully understand their mechanism of action and overall therapeutic potential.
References
A Head-to-Head Battle for Joint Health: Diacerein vs. NSAIDs in Modifying Osteoarthritis Progression
A comprehensive analysis of the structure-modifying effects of diacerein compared to non-steroidal anti-inflammatory drugs (NSAIDs) in the management of osteoarthritis. This guide delves into the distinct mechanisms of action, presents key experimental data on structural and symptomatic outcomes, and outlines the methodologies of pivotal studies for researchers, scientists, and drug development professionals.
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. While non-steroidal anti-inflammatory drugs (NSAIDs) have long been a cornerstone for symptomatic relief, their long-term effects on cartilage structure are a subject of ongoing debate, with some evidence suggesting a potential for harm.[1][2][3] In contrast, this compound, a slow-acting symptomatic drug for osteoarthritis (SYSADOA), has emerged as a potential disease-modifying agent with a distinct mechanism of action aimed at preserving cartilage integrity.[4][5] This guide provides a detailed comparison of the structure-modifying effects of this compound and NSAIDs, supported by clinical and preclinical evidence.
Unraveling the Mechanisms: Two Divergent Paths in Osteoarthritis Treatment
The fundamental difference in the structure-modifying effects of this compound and NSAIDs lies in their molecular targets and downstream signaling pathways.
This compound: Targeting the Root of Cartilage Degradation
This compound's primary mechanism of action is the inhibition of interleukin-1β (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of osteoarthritis. By blocking IL-1β, this compound's active metabolite, rhein, initiates a cascade of chondroprotective effects:
-
Reduced Cartilage Catabolism: It downregulates the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of the extracellular matrix of cartilage.
-
Promotion of Cartilage Anabolism: this compound has been shown to stimulate the synthesis of essential cartilage matrix components, including proteoglycans and collagen.
-
Inhibition of Chondrocyte Apoptosis: It helps in preserving the cartilage cell population by reducing programmed cell death of chondrocytes.
Figure 1: Simplified signaling pathway of this compound's chondroprotective effects.
NSAIDs: A Double-Edged Sword for Cartilage
NSAIDs primarily exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. While this provides symptomatic relief, it may have detrimental consequences for cartilage health. Prostaglandins, particularly PGE2, play a role in chondrocyte proliferation and matrix synthesis. By inhibiting their production, NSAIDs can lead to:
-
Impaired Cartilage Repair: Reduced synthesis of essential matrix components.
-
Increased Chondrocyte Apoptosis: Some studies have shown that certain NSAIDs can induce chondrocyte cell death.
-
Acceleration of Cartilage Degradation: The preponderance of evidence from in vitro and in vivo studies suggests that NSAIDs may accelerate the deterioration of articular cartilage.
Figure 2: Simplified signaling pathway of NSAIDs' effects on inflammation and cartilage.
Clinical Evidence: A Comparative Look at Structural and Symptomatic Outcomes
Clinical trials provide valuable insights into the real-world efficacy of this compound and NSAIDs in modifying the course of osteoarthritis.
Structural Modification: Joint Space Narrowing
A key indicator of osteoarthritis progression is the narrowing of the joint space, which reflects cartilage loss. The ECHODIAH trial, a three-year, placebo-controlled study, provided significant evidence for the structure-modifying effects of this compound in patients with hip osteoarthritis.
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Annual Rate of Joint Space Narrowing (mm/year) | 0.18 ± 0.25 | 0.23 ± 0.23 | 0.042 | |
| Patients with ≥0.5 mm Joint Space Loss (Completer Analysis) | 47.3% | 62.3% | 0.007 |
Data from the ECHODIAH trial.
In contrast, long-term studies on NSAIDs have not consistently demonstrated a beneficial effect on joint space narrowing, with some research suggesting a potential for accelerated progression.
Symptomatic Efficacy: Pain and Function
While the primary focus of this guide is on structure modification, symptomatic relief is a crucial aspect of osteoarthritis management. Multiple studies and meta-analyses have compared the effects of this compound and NSAIDs on pain and function, often assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
| Study/Meta-analysis | Comparison | Outcome | Result | Reference |
| Louthrenoo et al. | This compound vs. Piroxicam (16 weeks) | WOMAC Pain Score Reduction | Similar reduction in both groups | |
| Rintelen et al. (Meta-analysis) | This compound vs. NSAIDs | Symptomatic Efficacy (during treatment) | Similar efficacy | |
| Rintelen et al. (Meta-analysis) | This compound vs. NSAIDs | Symptomatic Efficacy (post-treatment) | This compound showed a prolonged effect for up to 3 months | |
| Meta-analysis (2023) | This compound vs. NSAIDs | WOMAC Score (at 4 weeks post-treatment) | This compound was more effective in improving WOMAC score |
These findings suggest that while NSAIDs may offer faster initial pain relief, this compound provides comparable long-term symptomatic control with a notable carry-over effect after treatment cessation.
Experimental Protocols: Methodologies for Assessing Structure-Modifying Effects
The evidence presented in this guide is based on rigorous scientific methodologies. Below are outlines of the key experimental protocols used in the cited studies.
Figure 3: General experimental workflow for clinical trials assessing structure-modifying drugs in OA.
In Vitro Studies: Chondrocyte and Synoviocyte Cultures
-
Objective: To investigate the direct effects of this compound and NSAIDs on the cellular and molecular mechanisms of cartilage and synovial inflammation and degradation.
-
Cell Culture: Primary human osteoarthritic chondrocytes and synoviocytes are isolated from cartilage and synovial tissue obtained during joint replacement surgery. Cells are cultured in appropriate media until confluent.
-
Treatment: Cultured cells are stimulated with IL-1β to mimic an inflammatory OA environment. They are then treated with various concentrations of this compound (or its active metabolite rhein) or different NSAIDs (e.g., celecoxib, diclofenac, indomethacin).
-
Outcome Measures:
-
Prostaglandin E2 (PGE2) Production: Measured in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).
-
Cyclooxygenase-2 (COX-2) Expression: Assessed by Western blotting of cell lysates.
-
Matrix Metalloproteinase (MMP) Levels: MMP-1 and MMP-13 levels in the culture supernatant are quantified by ELISA.
-
Gene Expression: mRNA levels of key genes involved in cartilage metabolism (e.g., aggrecan, collagen type II) are measured using quantitative real-time PCR (qRT-PCR).
-
Clinical Trials: Assessment of Structural and Symptomatic Changes
-
Objective: To evaluate the long-term efficacy and safety of this compound versus NSAIDs or placebo in patients with osteoarthritis.
-
Study Design: Randomized, double-blind, controlled trials with a duration of several months to years.
-
Participants: Patients diagnosed with knee or hip osteoarthritis based on established criteria (e.g., American College of Rheumatology criteria).
-
Intervention: Patients are randomized to receive daily doses of this compound (e.g., 100 mg/day), an NSAID (e.g., piroxicam 20 mg/day), or a placebo.
-
Primary and Secondary Endpoints:
-
Joint Space Narrowing (JSN): Assessed annually using standardized radiographic techniques of the affected joint. Measurements are typically performed by a blinded central reader.
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A self-administered questionnaire used to assess pain, stiffness, and physical function. Scores are collected at baseline and at regular follow-up intervals.
-
Biomarkers of Cartilage Degradation:
-
Urinary C-terminal telopeptide of type II collagen (uCTX-II): A biomarker of cartilage breakdown, measured in urine samples using ELISA.
-
Serum Cartilage Oligomeric Matrix Protein (sCOMP): Another marker of cartilage turnover, quantified in serum samples via ELISA.
-
-
Conclusion: A Paradigm Shift in Osteoarthritis Management?
The available evidence suggests a significant divergence in the structure-modifying effects of this compound and NSAIDs. While NSAIDs remain valuable for their rapid symptomatic relief, their long-term use may not be beneficial for the structural integrity of articular cartilage and could potentially be detrimental. This compound, with its unique IL-1β inhibitory mechanism, has demonstrated a modest but statistically significant structure-modifying effect by slowing the progression of joint space narrowing in patients with hip osteoarthritis. Furthermore, it offers comparable long-term symptomatic control to NSAIDs with a favorable carry-over effect.
For researchers and drug development professionals, these findings underscore the importance of targeting the underlying pathological mechanisms of osteoarthritis to achieve true disease modification. The distinct profiles of this compound and NSAIDs highlight the need for a personalized approach to osteoarthritis treatment, considering not only immediate symptom relief but also the long-term preservation of joint structure. Future research should focus on head-to-head clinical trials directly comparing the effects of this compound and various NSAIDs on a range of imaging and biochemical markers of cartilage health to further elucidate their respective roles in the management of osteoarthritis.
References
- 1. orthopaedicsjournal.in [orthopaedicsjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-modifying effects of drugs used in osteoarthritis: Focus on this compound – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 5. This compound Found More Effective Than NSAIDs in Osteoarthritis | MDedge [mdedge.com]
A Comparative Guide to Analytical Methods for Diacerein Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of diacerein: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, based on a comparative analysis of performance, sensitivity, and experimental requirements.
Data Presentation: A Comparative Overview
The following table summarizes the key validation parameters for each analytical method, offering a clear comparison of their performance characteristics.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method | HPTLC Method |
| Linearity Range | 1-10 µg/mL[1], 20-100 µg/mL[2], 25-150 µg/mL[3][4] | 1-10 µg/mL[5], 2-12 µg/mL, 5-30 µg/mL | 100-350 ng/band, 20-100 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99, 0.998 |
| Accuracy (% Recovery) | 98-102%, 80.30-118.14% | 98.68-101.11%, 100.815-101.744% | 99.6-99.8% |
| Precision (% RSD) | Intraday: < 2%, Interday: < 2% | Intraday: < 2%, Interday: < 2% | Intraday: ≤1.98%, Interday: ≤1.97% |
| Limit of Detection (LOD) | 0.01 µg/mL, 19.3 µg/mL, 0.3292 µg/mL | 0.02 µg/mL, 0.675 µg/mL | Not consistently reported |
| Limit of Quantification (LOQ) | 0.05 µg/mL, 58.6 µg/mL, 0.9977 µg/mL | 0.07 µg/mL, 1.189 µg/mL | Not consistently reported |
| Stability Indicating | Yes | No | Yes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations and has been shown to be stability-indicating.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is typically used. The pH of the buffer is a critical parameter and should be carefully controlled.
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.
-
Detection: The UV detector is set to a wavelength of 254 nm for monitoring the eluent.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and then diluted with the mobile phase to create a series of calibration standards.
-
Sample Preparation: For formulations like capsules, the contents are accurately weighed, dissolved in a suitable solvent, and then diluted with the mobile phase to fall within the calibration range.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.
UV-Visible Spectrophotometry (UV-Vis) Method
This method offers a simpler and more rapid approach for the estimation of this compound, particularly in quality control settings.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells is required.
-
Solvent: A suitable solvent in which this compound is soluble and stable is chosen. Citrate buffer (pH 6.0) has been reported to be effective.
-
Wavelength of Maximum Absorbance (λmax): The λmax of this compound in the chosen solvent is determined by scanning a dilute solution over a UV range. For this compound in citrate buffer (pH 6.0), the λmax is approximately 258.8 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the selected solvent, and a series of dilutions are made to create calibration standards.
-
Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the solvent, and diluted to a concentration that falls within the linear range of the method.
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve of absorbance versus concentration is plotted for the standards, and the concentration of this compound in the sample is determined from this curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
The HPTLC method provides a high-throughput option for the analysis of this compound and can also be stability-indicating.
-
Instrumentation: An HPTLC system including a sample applicator, developing chamber, and a densitometric scanner is used.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are typically used.
-
Mobile Phase: A mixture of solvents is used for the development of the chromatogram. A common mobile phase consists of a combination of toluene, isopropyl alcohol, and ammonia.
-
Application of Samples and Standards: Known volumes of the standard and sample solutions are applied as bands onto the HPTLC plate using an automated applicator.
-
Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 258 nm).
-
Quantification: The peak areas of the bands are recorded, and a calibration curve is prepared by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is then calculated from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of three widely used analytical methods for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for a stability-indicating assay, the desired level of sensitivity, sample throughput, and the available instrumentation. For routine quality control, UV-Vis spectrophotometry may be sufficient, while for regulatory submissions and in-depth stability studies, a validated HPLC or HPTLC method is recommended.
References
A Comparative Guide to the Bioavailability of Oral Diacerein Formulations
For Researchers, Scientists, and Drug Development Professionals
Diacerein, a symptomatic slow-acting drug for osteoarthritis, is characterized by its low aqueous solubility, which can impact its oral bioavailability and lead to gastrointestinal side effects.[1] This guide provides a comparative analysis of various oral formulations of this compound, focusing on their pharmacokinetic profiles and the experimental methods used to evaluate them. This compound is a prodrug that is completely metabolized into its active metabolite, rhein, by the gut and liver before reaching systemic circulation.[2][3][4][5] Therefore, pharmacokinetic analyses are typically based on plasma concentrations of rhein.
Comparative Pharmacokinetic Data
The bioavailability of different this compound formulations is assessed by key pharmacokinetic parameters. The following table summarizes the comparative data from various studies.
| Formulation Type | Key Findings | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Marketed Capsule) | Reference |
| Immediate Release (IR) | Faster and more complete release. | Not specified | Not specified | 1.7-fold rise in AUC(0-6h) | 1.7 | |
| Gastroretentive (GR) | Designed for rapid absorption in the upper GI tract. | Not specified | Not specified | 1.2-fold rise in AUC(0-6h) | 1.2 | |
| Proliposome-based Controlled-Release Tablet (PT-F10) | Enhanced and prolonged oral bioavailability. | 7,455 ± 262.69 | 8 ± 0.4 | 913,013.7 ± 553.48 (AUC0-24) | Significantly higher | |
| Marketed this compound Capsule (Articu-safe®) | Standard commercial formulation. | 3,679 ± 413.49 | 3 ± 0.458 | 17,106 ± 307.04 (AUC0-24) | - | |
| Solid Dispersion Loaded Tablet (F1) | Enhanced dissolution and bioavailability. | Not specified | Not specified | 2.66-fold enhancement | 2.66 | |
| Lecithin-Gold Hybrid Nanocarriers (LD-Au NPs) | Enhanced oral bioavailability. | Not specified | Not specified | 2.5-fold enhancement | 2.5 | |
| Test Capsule Formulation | Bioequivalent to the reference formulation. | 3.23 ± 0.258 (μg/mL) | 2.00 ± 0.369 | 18.31 ± 2.442 (AUC0-t, μg·h/mL) | Relative bioavailability of 96.63% | |
| Reference Capsule Formulation | Bioequivalent to the test formulation. | 3.27 ± 0.333 (μg/mL) | 2.042 ± 0.334 | 18.95 ± 3.01 (AUC0-t, μg·h/mL) | - |
Experimental Protocols
The evaluation of this compound's bioavailability typically follows a standardized protocol. Below is a detailed methodology synthesized from multiple bioequivalence and pharmacokinetic studies.
Study Design: Most studies employ a randomized, single-dose, open-label, two-period, crossover design. This design allows for each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is typically implemented between the two periods to ensure complete elimination of the drug from the system.
Subjects: Studies are generally conducted in healthy adult human volunteers. The number of subjects can vary, with some studies including as few as 12 participants. Subjects are usually required to fast overnight before drug administration. In some studies, the effect of food on bioavailability is also investigated by comparing fasted and fed states.
Drug Administration and Sample Collection: A single oral dose of a this compound formulation (e.g., 50 mg capsule) is administered to the subjects. Blood samples are collected at predetermined time intervals over a 24-hour period. Plasma is separated from the blood samples for analysis.
Analytical Method: The concentration of rhein (the active metabolite of this compound) in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with UV or fluorescence detection, or by liquid chromatography-mass spectrometry (LC-MS/MS). These methods are validated for linearity, precision, accuracy, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Statistical analysis, typically an analysis of variance (ANOVA) on log-transformed data, is used to compare the pharmacokinetic parameters between different formulations. Two formulations are considered bioequivalent if the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ are within the range of 80-125%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a comparative bioavailability study.
Caption: Metabolic pathway of this compound to its active metabolite, rhein.
Caption: Experimental workflow for a two-way crossover bioavailability study.
References
Safety Operating Guide
Proper Disposal Procedures for Diacerein: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of diacerein, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Primary Disposal Method: Incineration
The universally recommended method for the disposal of this compound is through controlled incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[1][2] This process must be carried out by a licensed chemical destruction plant or a registered waste disposal contractor.[1]
Standard Operating Procedure for this compound Waste Management
1. Waste Segregation and Collection:
-
Containerization: Immediately place all this compound waste, including contaminated materials, into a designated, suitable, and sealable container.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The storage area should be secure, with access limited to authorized personnel.
2. Handling Accidental Spills:
In the event of a spill, it is crucial to act promptly while adhering to safety protocols. Alert personnel in the area and, if necessary, evacuate.
-
For Dry Spills (Powder):
-
Avoid actions that generate dust.
-
Gently dampen the spilled powder with water to prevent it from becoming airborne.
-
Use dry clean-up procedures; sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type microfilter and should be explosion-proof.
-
Collect the residue and place it in a sealed, labeled container for disposal.
-
-
For Liquid Spills (Solutions):
-
Contain the spill to prevent it from entering drains, sewers, or waterways.
-
Absorb the liquid with an inert, non-combustible material such as diatomite or a universal binder.
-
Place the contaminated absorbent material into a suitable, sealed container for disposal.
-
Clean the contaminated surface thoroughly with large amounts of water and/or detergents.
-
3. Personal Protective Equipment (PPE):
All personnel handling this compound waste or cleaning up spills must wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or glasses with side-shields.
-
Respiratory Protection: In areas with dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Body Protection: Wear appropriate protective clothing or a full-sleeved apron to prevent skin contact.
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.
-
Do not discharge this compound waste into drains, sewers, or the environment. The sewer disposal of hazardous pharmaceutical waste is explicitly banned by regulations like the EPA's Subpart P.
Key Handling and Safety Parameters for this compound Waste
While specific quantitative disposal limits are not detailed in the provided safety data sheets, the following table summarizes critical operational parameters for safe handling and disposal.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration via a licensed facility. | |
| Spill Containment (Dry) | Dampen with water to prevent dusting; use HEPA-filtered vacuum. | |
| Spill Containment (Liquid) | Absorb with inert material (e.g., diatomite, universal binders). | |
| PPE Requirements | Chemical-resistant gloves, safety goggles, approved respirator, protective clothing. | |
| Environmental Protection | Prevent entry into drains, soil, or surface water. | |
| Containerization | Collect in closed, suitable, and clearly labeled containers. |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. The procedures outlined are established safety and waste management practices for professional laboratory and industrial settings.
This compound Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for routine management and spill response of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diacerein
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diacerein, a compound used in osteoarthritis research. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. | Protects against airborne dust particles and splashes. |
| Skin Protection | Chemical impermeable gloves (nitrile or low-protein, powder-free latex recommended; consider double gloving). A laboratory coat is suitable for quantities up to 500 grams. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. Protective shoe covers and head covering should also be worn[2]. | Prevents skin contact which can cause irritation[3]. Impervious clothing provides an additional barrier[1]. |
| Respiratory Protection | A NIOSH-approved respirator or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities that may generate significant dust. A dust mask is recommended for handling large quantities. | Protects against inhalation of dust particles which may cause respiratory irritation. |
Procedural Guidance for Handling and Disposal
Safe handling and disposal of this compound require a systematic approach. The following protocols provide step-by-step guidance for key operational procedures.
Experimental Workflow for Handling this compound
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a laboratory hood.
-
Assemble all necessary materials, including this compound, solvents, and laboratory equipment.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.
-
Measure and handle the solid compound carefully to minimize airborne particles.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.
-
Keep it away from incompatible materials such as oxidizing agents.
-
Store separately from foodstuff containers.
-
Accidental Release and Spill Management
-
Minor Spills :
-
Immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.
-
Vacuum or sweep up the spilled material. A vacuum cleaner must be fitted with a HEPA filter.
-
Alternatively, dampen the material with water to prevent dusting before sweeping.
-
Place the collected material into a suitable, sealed container for disposal.
-
-
Major Spills :
-
Evacuate personnel to a safe area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Control personal contact by wearing appropriate protective clothing and respiratory protection.
-
Prevent the spillage from entering drains or water courses.
-
Contain and collect the spilled material for disposal in accordance with local, state, and federal regulations.
-
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains or the environment.
-
Visualizing Safe Handling Procedures
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
